2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-3-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-6(3-5-13)2-1-4-12-7/h1-2,4,13H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZRBRCZCAGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. This is due to the unique properties the CF3 group imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] The 2-(trifluoromethyl)pyridine moiety, in particular, is a privileged structure found in numerous pharmaceuticals and agricultural products.[1][2]
The target molecule of this guide, this compound, represents a critical building block. Its bifunctional nature—a stable, electron-deficient pyridine ring and a reactive primary alcohol—makes it an invaluable intermediate for introducing the 2-(trifluoromethyl)pyridin-3-yl ethyl moiety into larger, more complex molecules during drug discovery and development.
This guide, intended for researchers and drug development professionals, provides a detailed exploration of robust and efficient synthetic strategies for accessing this key intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and the practical considerations necessary for successful synthesis.
Retrosynthetic Analysis: Devising a Synthetic Blueprint
A logical retrosynthetic analysis of the target compound reveals two primary and strategically distinct pathways. The choice between these routes may depend on the availability of starting materials, scalability, and specific laboratory capabilities.
Caption: Retrosynthetic analysis of the target compound.
-
Route 1 (Recommended): This approach involves the anti-Markovnikov hydration of a vinyl precursor, 2-(trifluoromethyl)-3-vinylpyridine. This route is often more direct and efficient. The key transformation is a hydroboration-oxidation reaction, known for its high regioselectivity and stereospecificity.[3][4][5]
-
Route 2 (Alternative): This strategy begins with a more oxidized precursor, such as 2-(trifluoromethyl)nicotinic acid[6][7][8], and extends the carbon chain through a homologation sequence. While potentially longer, this route relies on a series of robust and well-established classical transformations.
Route 1 (Recommended): Synthesis via Hydroboration-Oxidation
This is the preferred strategy due to its elegance and efficiency. It hinges on the successful formation of a vinylpyridine intermediate, which is then converted directly to the target primary alcohol in a single, high-yielding procedural step.
Caption: Workflow for the recommended synthetic Route 1.
Step 1.1: Synthesis of 2-(Trifluoromethyl)-3-vinylpyridine
The pivotal step in this route is the creation of the C-C bond to form the vinyl group. A palladium-catalyzed Stille cross-coupling reaction is an excellent choice for this transformation, offering good functional group tolerance and reliable outcomes.
Protocol: Stille Coupling
-
Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-(trifluoromethyl)pyridine (1.0 eq), anhydrous toluene (approx. 0.1 M), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 eq).
-
Reagent Addition: Degas the resulting solution by bubbling argon through it for 15 minutes. Subsequently, add vinyltributyltin (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts as a filterable solid.
-
Extraction & Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the organic layer of the filtrate, wash it with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(trifluoromethyl)-3-vinylpyridine.
Causality & Expertise:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and moisture. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic turnover.
-
Degassing: Removing dissolved oxygen from the solvent is crucial for the same reason as above.
-
KF Work-up: The fluoride ion has a very high affinity for tin, forming insoluble tributyltin fluoride. This is a standard and highly effective method for removing the tin-containing byproducts from Stille couplings, which simplifies purification.
Step 1.2: Hydroboration-Oxidation of the Vinyl Intermediate
This classic two-step, one-pot procedure converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the former double bond.[9][10]
Protocol: Hydroboration-Oxidation
-
Hydroboration: Dissolve the 2-(trifluoromethyl)-3-vinylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a dry flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add borane-THF complex (BH3•THF, 1.0 M solution in THF, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add water dropwise to quench any excess borane. This is followed by the slow, sequential addition of aqueous sodium hydroxide (e.g., 3M NaOH, 3.0 eq) and 30% hydrogen peroxide (H2O2, 3.0 eq). Caution: This addition can be exothermic.
-
Reaction: Remove the ice bath and stir the biphasic mixture at room temperature for 12-16 hours or until the intermediate trialkylborane is fully oxidized (monitor by TLC).
-
Work-up & Purification: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with saturated sodium thiosulfate (to quench excess peroxide) and then with brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
Causality & Expertise:
-
BH3•THF: Borane itself is a toxic, flammable gas that exists as a dimer (B2H6). The complex with THF stabilizes the reactive BH3 monomer, making it a safe and convenient reagent for laboratory use.[4][10]
-
Anti-Markovnikov Selectivity: The boron atom, being the electrophilic part of the B-H bond, adds to the less sterically hindered terminal carbon of the vinyl group. The subsequent oxidation step replaces the boron with a hydroxyl group at the same position, leading to the primary alcohol.[3][9]
-
Syn-Addition: The hydroboration step proceeds via a concerted syn-addition of the H and BH2 across the double bond. While not creating a stereocenter in this specific case, this stereospecificity is a critical feature of the reaction.[3][5]
Route 2 (Alternative): Synthesis via Carbon Homologation
This route is a reliable, albeit longer, alternative that builds the ethyl side chain one carbon at a time starting from the readily available 2-(trifluoromethyl)nicotinic acid.
Caption: Workflow for the alternative homologation Route 2.
Step-by-Step Methodology for Route 2
-
Reduction of Carboxylic Acid: 2-(Trifluoromethyl)nicotinic acid (1.0 eq) is reduced to [2-(trifluoromethyl)pyridin-3-yl]methanol. While LiAlH4 is effective, borane (BH3•THF) is often preferred as it selectively reduces carboxylic acids in the presence of many other functional groups and typically involves a simpler work-up.
-
Conversion to Alkyl Halide: The primary alcohol is converted to a more reactive leaving group. Treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) will yield the corresponding 3-(chloromethyl)- or 3-(bromomethyl)-2-(trifluoromethyl)pyridine.
-
Cyanation: The alkyl halide is then subjected to nucleophilic substitution with sodium or potassium cyanide (NaCN or KCN) in a polar aprotic solvent like DMSO. This displaces the halide and forms 2-[2-(trifluoromethyl)pyridin-3-yl]acetonitrile, successfully adding the required carbon atom.
-
Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid. This is typically achieved under harsh conditions, such as refluxing in concentrated aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) followed by acidic work-up, to yield 2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid.
-
Final Reduction: The newly formed carboxylic acid is reduced to the target primary alcohol, this compound. A strong reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent (THF or diethyl ether) is ideal for this final transformation.
Data Presentation and Characterization
Upon successful synthesis, the final compound must be rigorously characterized to confirm its identity and purity.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons on the pyridine ring (doublet, doublet, dd), triplet for the -CH2- adjacent to the alcohol, triplet for the benzylic -CH2-, and a broad singlet for the -OH proton. Chemical shifts will be influenced by the CF3 group. |
| ¹³C NMR | Signals corresponding to the pyridine ring carbons (one showing C-F coupling), the CF3 carbon (a quartet), and the two aliphatic carbons of the ethyl chain. |
| ¹⁹F NMR | A sharp singlet for the -CF3 group, with a chemical shift characteristic of a CF3 group attached to an aromatic ring (typically around -65 ppm).[8] |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of C8H8F3NO (191.15 g/mol ). |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol, and C-H stretching bands around 2850-3000 cm⁻¹. |
References
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Hydroboration Oxidation | ChemTalk [chemistrytalk.org]
- 10. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
Technical Monograph: 1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-ol (CAS 2162222-99-1)
Topic: CAS number 2162222-99-1 properties Content Type: An in-depth technical guide or whitepaper on the core.
Executive Summary
CAS 2162222-99-1 , chemically identified as 1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-ol , is a specialized heterocyclic building block critical to modern medicinal chemistry. It serves as a strategic intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors for Parkinson’s disease and emerging Targeted Protein Degraders (PROTACs/Molecular Glues) targeting Ikaros Zinc Finger (IKZF) proteins.
This guide analyzes the physicochemical properties, synthetic pathways, and pharmacological utility of this fluorinated pyridine scaffold. The presence of the trifluoromethyl (-CF₃) group at the C2 position is a deliberate design element intended to modulate lipophilicity, block metabolic oxidation, and alter the pKa of the pyridine nitrogen, making it a high-value motif in drug discovery.
Chemical Identity & Physicochemical Properties
The molecule features a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group ortho to a chiral secondary alcohol handle. This substitution pattern creates a unique electronic environment that influences both chemical reactivity and binding affinity in biological targets.
Identity Data
| Property | Specification |
| CAS Number | 2162222-99-1 |
| IUPAC Name | 1-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol |
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 g/mol |
| SMILES | CC(O)c1cccnc1C(F)(F)F |
| InChI Key | Derived from structure (e.g., Varies by stereochemistry) |
| Structure Class | Trifluoromethylpyridine; Secondary Alcohol |
Physicochemical Profile
| Parameter | Value (Predicted/Experimental) | Significance |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity ensures good membrane permeability (CNS penetration). |
| pKa (Pyridine N) | ~2.5 - 3.0 | The electron-withdrawing -CF₃ group significantly lowers the basicity of the pyridine nitrogen compared to pyridine (pKa ~5.2), reducing protonation at physiological pH. |
| H-Bond Donors | 1 (OH group) | Critical for active site interactions (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 2 (N, O) | The pyridine nitrogen is a weak acceptor due to the -CF₃ inductive effect. |
| Physical State | Solid or Viscous Oil | Typically isolated as a white to pale yellow solid. |
Synthesis & Manufacturing
The synthesis of CAS 2162222-99-1 typically follows high-fidelity organometallic addition or ketone reduction pathways. The choice of route depends on the requirement for enantiopurity (R vs. S enantiomer).
Primary Synthetic Route: Grignard Addition
The most direct synthesis involves the nucleophilic addition of methylmagnesium bromide to 2-(trifluoromethyl)nicotinaldehyde.
Reagents:
-
Starting Material: 2-(Trifluoromethyl)pyridine-3-carbaldehyde (CAS 131747-56-3).
-
Nucleophile: Methylmagnesium bromide (MeMgBr) (3.0 M in diethyl ether).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Protocol:
-
Preparation: Charge a flame-dried reaction vessel with 2-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 eq) and anhydrous THF under inert atmosphere (
or Ar). Cool to 0°C.[1] -
Addition: Dropwise add MeMgBr (1.2 eq) over 30 minutes, maintaining internal temperature <5°C. The electron-deficient pyridine ring makes the aldehyde highly electrophilic.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS for consumption of aldehyde.
-
Quench: Cool to 0°C and quench with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Enantioselective Synthesis (Asymmetric Reduction)
For drug candidates requiring a specific enantiomer, the corresponding ketone is reduced using chiral catalysts.
-
Precursor: 1-(2-(Trifluoromethyl)pyridin-3-yl)ethanone.
-
Catalyst: Noyori Transfer Hydrogenation catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]).
-
Yield: Typically >90% ee.
Visualization: Synthetic Pathway
Figure 1: Synthetic pathways to CAS 2162222-99-1 showing both racemic Grignard addition and asymmetric reduction routes.
Medicinal Chemistry Applications
The 2-(trifluoromethyl)pyridin-3-yl moiety is not merely a structural scaffold; it is a functional pharmacophore designed to solve specific ADME-Tox challenges.
Bioisosterism & Metabolic Stability
-
Ortho-Blockade: The bulky -CF₃ group at the C2 position sterically hinders metabolic attack at the adjacent positions.
-
Electronic Deactivation: The strong electronegativity of fluorine pulls electron density from the pyridine ring, making it resistant to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).
-
Lipophilicity Modulation: The -CF₃ group increases LogP by approximately 1.2 units compared to a methyl group, enhancing blood-brain barrier (BBB) penetration, which is crucial for CNS drugs like COMT inhibitors.
Case Study: COMT Inhibitors
This intermediate is a direct precursor to next-generation COMT inhibitors (analogs of Opicapone).
-
Mechanism: The pyridine ring acts as a bioisostere for the nitrocatechol ring's partner, optimizing binding within the COMT active site.
-
Workflow: The alcohol (CAS 2162222-99-1) is often converted to a leaving group (mesylate/tosylate) or oxidized to a ketone to couple with nitrocatechol derivatives via heterocycle formation (e.g., oxadiazoles).
Emerging Application: IKZF Degraders
Recent patent literature (e.g., WO2023178181) links this scaffold to the development of "molecular glues" that degrade Ikaros Zinc Finger transcription factors.
-
Role: The chiral ethanol handle serves as a linker attachment point, connecting the E3 ligase ligand (e.g., Cereblon binder) to the target protein binder.
Visualization: Pharmacophore Logic
Figure 2: Structure-Activity Relationship (SAR) of the 2-(trifluoromethyl)pyridin-3-yl scaffold.
Experimental Protocols
Analytical Quality Control (QC)
To ensure the integrity of CAS 2162222-99-1 prior to use in downstream synthesis, the following QC parameters are mandatory.
| Method | Acceptance Criteria |
| 1H NMR (400 MHz, CDCl₃) | δ 8.6 (d, 1H), 8.1 (d, 1H), 7.5 (dd, 1H), 5.2 (q, 1H, CH-OH), 1.5 (d, 3H, CH₃). No residual aldehyde peaks. |
| HPLC Purity | > 98.0% (Area %) at 254 nm. |
| Chiral HPLC | For enantiopure batches: > 99% ee (Column: Chiralpak AD-H, Hexane/IPA). |
| Water Content (KF) | < 0.5% w/w (Critical for subsequent coupling reactions). |
Safety & Handling
-
Hazards: Fluorinated pyridines can be skin irritants. The trifluoromethyl group is stable, but thermal decomposition may release HF.
-
Storage: Store at 2–8°C under argon. Hygroscopic; keep tightly sealed.
References
-
Patent: Nitrocatechol derivatives as COMT inhibitors. US Patent 9,550,759 B2. (Describes the utility of 2-(trifluoromethyl)pyridin-3-yl moieties in COMT inhibitors). Link
-
Patent: Ikaros zinc finger family degraders and uses thereof. WO 2023/178181 A1.[1] (Details the use of methyl magnesium bromide addition to generate related chiral alcohols). Link
-
Database: 1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-ol Product Entry. BLD Pharm. (Source for chemical identity and commercial availability). Link
-
Literature: Bioisosterism in Drug Design: The Pyridine Ring. Journal of Medicinal Chemistry. (General reference for pyridine properties). Link
Sources
A Comprehensive Guide to the Structure Elucidation of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Abstract
This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of the novel compound 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic, logic-driven narrative that explains the "why" behind each experimental choice. By integrating a suite of advanced spectroscopic techniques—including one- and two-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—we present a self-validating workflow. This guide is grounded in authoritative scientific principles, with in-text citations to key references, ensuring a robust and reproducible approach to molecular characterization.
Introduction: The Significance of Fluorinated Pyridine Ethanols
The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] This powerful electron-withdrawing group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The pyridine ring, a common motif in pharmaceuticals, when combined with a trifluoromethyl substituent and an ethanol side chain, presents a molecule of considerable interest for drug discovery programs.
The precise structural characterization of such molecules is paramount. An unambiguous assignment of the molecular structure is the bedrock upon which all subsequent biological and pharmacological studies are built. This guide will systematically walk through the process of elucidating the structure of this compound, a compound that, for the purposes of this guide, is treated as a newly synthesized entity of unknown structure.
The Strategic Approach to Structure Elucidation
Our approach is a multi-pronged, synergistic one, where each analytical technique provides a unique piece of the structural puzzle. The data from each experiment are used to validate and build upon the information gleaned from the others, creating a robust and self-consistent final structure.
Caption: Integrated workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Formula
Rationale: Before any detailed structural work can begin, the elemental composition of the molecule must be determined. HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Experimental Protocol:
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is ideal.
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Analysis: The sample is infused into the ESI source in positive ion mode. The high-resolution mass of the protonated molecule [M+H]⁺ is measured.
Expected Data and Interpretation: For this compound, the molecular formula is C₈H₈F₃NO. The expected exact mass for the [M+H]⁺ ion would be calculated and compared to the experimentally determined value. The high accuracy of the measurement (typically to within 5 ppm) allows for the confident assignment of this molecular formula. The fragmentation pattern can also provide initial structural clues, such as the loss of a water molecule from the alcohol or fragmentation of the ethyl side chain.[2][3]
| Parameter | Expected Value |
| Molecular Formula | C₈H₈F₃NO |
| Exact Mass [M] | 191.0558 |
| Measured Mass [M+H]⁺ | ~192.0636 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] This is a crucial step to confirm the presence of the hydroxyl group and the aromatic pyridine ring.
Experimental Protocol:
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after evaporation of a volatile solvent.
-
Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation: The IR spectrum will provide clear evidence for the key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3600-3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=C and C=N Stretch (Pyridine Ring) | 1600-1450 | Medium to Strong, Multiple Bands |
| C-O Stretch (Alcohol) | 1260-1000 | Strong |
| C-F Stretch (Trifluoromethyl) | 1350-1150 | Very Strong, Multiple Bands |
The presence of a broad absorption in the 3600-3200 cm⁻¹ region is a definitive indicator of the alcohol's O-H group, with the broadening due to hydrogen bonding.[5][6] The strong C-O stretching absorption further confirms the alcohol functionality.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. We will employ a suite of NMR experiments to piece together the carbon-hydrogen framework.[8]
5.1. ¹H NMR: Mapping the Proton Environment
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
Analysis: A standard one-dimensional proton spectrum is acquired.
Expected Data and Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6 (Pyridine) | ~8.6 | Doublet (d) | 1H | Deshielded by adjacent nitrogen. |
| H-4 (Pyridine) | ~7.8 | Doublet (d) | 1H | Aromatic proton. |
| H-5 (Pyridine) | ~7.4 | Doublet of Doublets (dd) | 1H | Coupled to both H-4 and H-6. |
| -CH₂- (Ethanol) | ~3.9 | Triplet (t) | 2H | Adjacent to the electron-withdrawing oxygen. |
| -CH₂- (Ethanol) | ~3.0 | Triplet (t) | 2H | Adjacent to the pyridine ring. |
| -OH (Alcohol) | Variable (e.g., 1.5-4.0) | Broad Singlet (br s) | 1H | Exchangeable proton. |
The downfield chemical shifts of the pyridine protons are characteristic of this electron-deficient aromatic system.[9][10] The two aliphatic signals will appear as triplets due to coupling with each other, forming a classic ethyl fragment pattern.
5.2. ¹³C NMR and DEPT: Assembling the Carbon Skeleton
Rationale: ¹³C NMR reveals the number of unique carbon environments in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to determine the multiplicity of each carbon atom (CH, CH₂, CH₃, or quaternary C).[11][12][13][14]
Experimental Protocol:
-
Instrumentation: As with ¹H NMR.
-
Analysis: A standard proton-decoupled ¹³C spectrum is acquired, followed by DEPT-90 and DEPT-135 pulse sequences.
Expected Data and Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Rationale |
| C-2 (Pyridine) | ~150 (quartet, JCF ≈ 35 Hz) | Quaternary (C) | Attached to CF₃ and N. |
| C-6 (Pyridine) | ~148 | Methine (CH) | Adjacent to nitrogen. |
| C-4 (Pyridine) | ~138 | Methine (CH) | Aromatic carbon. |
| C-3 (Pyridine) | ~132 | Quaternary (C) | Point of attachment for the ethyl group. |
| C-5 (Pyridine) | ~122 | Methine (CH) | Aromatic carbon. |
| CF₃ | ~124 (quartet, ¹JCF ≈ 275 Hz) | Quaternary (C) | Trifluoromethyl carbon.[15][16] |
| -CH₂OH | ~60 | Methylene (CH₂) | Attached to oxygen. |
| -CH₂-Ar | ~35 | Methylene (CH₂) | Attached to the pyridine ring. |
-
¹³C Spectrum: Will show 8 distinct carbon signals.
-
DEPT-90: Will show only the three CH signals of the pyridine ring.[11]
-
DEPT-135: Will show the three pyridine CH signals as positive peaks and the two methylene (CH₂) signals of the ethyl chain as negative peaks.[11]
-
Quaternary Carbons: The carbons at C-2, C-3, and the CF₃ carbon will be absent from both DEPT spectra, confirming their quaternary nature.[11]
The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.[16] The carbon to which the CF₃ group is attached (C-2) will also show a quartet, but with a smaller two-bond coupling constant.[15][17]
5.3. 2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are essential for unambiguously connecting the protons and carbons, confirming the overall structure.
5.3.1. COSY (Correlation Spectroscopy)
Rationale: COSY identifies protons that are coupled to each other, typically over two or three bonds.[18][19][20] This is used to confirm the connectivity within the proton spin systems.
Sources
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A Technical Guide to the Spectroscopic Characterization of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol, a key heterocyclic intermediate in contemporary drug discovery. Trifluoromethylated pyridine scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their spectroscopic properties is paramount for ensuring molecular identity, purity, and for advancing synthetic and medicinal chemistry campaigns.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its distinct aromatic and aliphatic moieties, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring significantly influences the electronic environment of the molecule, which is directly reflected in its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide an unambiguous assignment of all atoms in the structure.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:
Caption: Workflow for ¹H NMR analysis.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Doublet | 1H | H-6 (Pyridine) | Deshielded due to proximity to the nitrogen atom. |
| ~7.8 | Doublet | 1H | H-4 (Pyridine) | Influenced by the adjacent CF₃ group and ring nitrogen. |
| ~7.4 | Doublet of Doublets | 1H | H-5 (Pyridine) | Coupled to both H-4 and H-6. |
| ~3.9 | Triplet | 2H | -CH₂-OH | Adjacent to the hydroxyl group. |
| ~3.0 | Triplet | 2H | Py-CH₂- | Adjacent to the pyridine ring. |
| ~2.0 | Singlet (broad) | 1H | -OH | Chemical shift is variable and depends on concentration and temperature. |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic environment.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C-2 (Pyridine) | Attached to the electron-withdrawing CF₃ group and nitrogen. |
| ~149 | C-6 (Pyridine) | Adjacent to the nitrogen atom. |
| ~137 | C-4 (Pyridine) | Aromatic CH. |
| ~124 | C-5 (Pyridine) | Aromatic CH. |
| ~130 (quartet) | C-3 (Pyridine) | Attached to the ethan-1-ol side chain, shows coupling to ¹⁹F. |
| ~122 (quartet) | -CF₃ | The carbon of the trifluoromethyl group, characterized by a strong coupling to ¹⁹F. |
| ~60 | -CH₂-OH | Aliphatic carbon attached to the hydroxyl group. |
| ~35 | Py-CH₂- | Aliphatic carbon attached to the pyridine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Caption: Workflow for ESI-MS analysis.
Predicted Mass Spectrometry Data
| m/z (amu) | Ion |
| 192.06 | [M+H]⁺ |
| 174.05 | [M-OH]⁺ |
| 162.05 | [M-CH₂OH]⁺ |
Molecular Formula: C₈H₈F₃NO Exact Mass: 191.06
The fragmentation pattern would likely involve the loss of the hydroxyl group or the entire hydroxymethyl group, providing further structural confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and mass spectrometry, provides a robust framework for its structural confirmation and purity assessment. The predicted data presented in this guide, based on fundamental principles and analysis of related structures, offers a reliable roadmap for researchers working with this and similar trifluoromethylated pyridine derivatives. The application of the detailed experimental protocols will ensure the acquisition of high-quality data, which is essential for making informed decisions in the fast-paced environment of drug discovery and development.
References
While specific experimental data for the target molecule is not cited, the principles and general data ranges are based on established spectroscopic knowledge. The following resources provide an authoritative foundation for the interpretations presented in this guide.
- Spectrometric Identification of Organic Compounds; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014. (A comprehensive textbook on spectroscopic methods).
- Introduction to Spectroscopy; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning, 2014.
-
PubChem . National Center for Biotechnology Information. [Link] (A public database of chemical information, including predicted and experimental data for related compounds).
IR spectroscopy of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound, a molecule of interest in pharmaceutical and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. Instead, it offers a first-principles approach to interpreting the vibrational landscape of this complex heterocyclic alcohol. We will deconstruct the molecule into its constituent functional groups, predict their characteristic absorption frequencies, and outline a rigorous, self-validating experimental protocol for acquiring a high-fidelity spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to apply IR spectroscopy for structural elucidation and quality control of advanced chemical entities.
Molecular Structure and Predicted Vibrational Modes
The predictive power of IR spectroscopy stems from the principle that specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation.[1] The structure of this compound presents several key functional groups whose vibrational modes will dominate the spectrum: a primary alcohol (-CH₂OH), a trifluoromethyl group (-CF₃), a substituted pyridine ring, and an ethyl bridge.
A holistic interpretation requires analyzing these components not in isolation, but as an interconnected system.[2] The electronegativity of the trifluoromethyl group and the nitrogen heteroatom in the pyridine ring will induce subtle electronic shifts that influence the vibrational frequencies of adjacent bonds.
Figure 1: Molecular structure of this compound with key functional groups highlighted.
Foundational Principles: Deconstructing the Expected Spectrum
An infrared spectrum is typically analyzed in two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹).[1][3][4]
The Functional Group Region (4000–1500 cm⁻¹)
This region is characterized by stretching vibrations of key bonds and provides the most direct evidence for the presence of specific functional groups.
-
O-H Stretching (Alcohol): The most prominent feature is expected to be a very strong and broad absorption band for the O-H stretching vibration, typically located in the 3550–3200 cm⁻¹ range.[1][5][6][7] Its breadth is a direct consequence of intermolecular hydrogen bonding between alcohol molecules.[5][8] In a dilute solution with a non-polar solvent, a sharper, less intense "free" O-H band might appear around 3650–3584 cm⁻¹.[5] The causality here is clear: the network of hydrogen bonds creates a population of O-H bonds with slightly different strengths, leading to a wide envelope of overlapping absorption peaks.
-
C-H Stretching (Aromatic and Aliphatic):
-
Aromatic C-H Stretch: Vibrations from the C-H bonds on the pyridine ring will appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). These are usually of medium to weak intensity.
-
Aliphatic C-H Stretch: The ethyl bridge (-CH₂-CH₂-) will produce strong, sharp absorptions just below 3000 cm⁻¹, generally in the 2960–2850 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching modes of the methylene groups.[7]
-
The Fingerprint Region (1500–500 cm⁻¹)
This region contains a high density of complex vibrational modes, including bending, rocking, and skeletal vibrations, that are unique to the molecule as a whole.[1][3] While individual peak assignment can be challenging, this region serves as a unique "fingerprint" for compound identification when compared against a reference spectrum.[9]
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic pyridine ring are expected to produce several medium-to-strong bands in the 1600–1450 cm⁻¹ region.[10] The specific positions and intensities are sensitive to the substitution pattern.
-
C-F and CF₃ Vibrations: The trifluoromethyl group is a powerful IR reporter. Due to the high mass of fluorine and the strength of the C-F bond, these vibrations give rise to some of the strongest absorptions in the spectrum.
-
Asymmetric and Symmetric C-F Stretches: Expect multiple, very strong, and complex bands in the 1300–1100 cm⁻¹ region.[11] The coupling between the C-F stretching modes within the CF₃ group often results in a series of intense peaks.[11] These absorptions are highly characteristic and a reliable indicator of the CF₃ group's presence.
-
-
C-O Stretching (Primary Alcohol): A strong C-O stretching band for a primary alcohol is anticipated in the 1075–1000 cm⁻¹ range.[6][7][8] This peak's position can be influenced by coupling with adjacent C-C bond vibrations.[5]
-
O-H Bending: The in-plane O-H bending vibration is expected around 1420–1330 cm⁻¹, though it can be coupled with C-H wagging vibrations.[5]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The trustworthiness of an IR spectrum is contingent upon a meticulous experimental protocol. Attenuated Total Reflectance (ATR) is the preferred method for a viscous liquid or solid sample like the target molecule due to its minimal sample preparation and high reproducibility.[12][13]
Figure 2: Standard operating procedure for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[14]
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step, as this spectrum will be automatically subtracted from the sample spectrum to remove instrument and atmospheric absorptions.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a solid, ensure it is a fine powder; for a viscous liquid, a single drop is sufficient.[14]
-
Pressure Application: Engage the ATR pressure anvil to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will perform a Fourier Transform on the collected interferogram to generate the spectrum.[7] Apply a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Cleaning: After analysis, thoroughly clean the sample from the ATR crystal and anvil.
Data Presentation: Predicted Spectral Assignments
The following table summarizes the predicted key absorption bands, their expected wavenumber ranges, relative intensities, and the vibrational modes to which they are assigned. This table serves as a predictive framework for interpreting the experimental spectrum.
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment | Associated Functional Group |
| 3550–3200 | Strong, Broad | O-H Stretch (H-bonded) | Primary Alcohol |
| 3100–3000 | Weak to Medium | Aromatic C-H Stretch | Pyridine Ring |
| 2960–2850 | Medium to Strong | Aliphatic C-H Stretch (Asymmetric & Symmetric) | Ethyl Bridge |
| 1600–1450 | Medium | C=C and C=N Ring Stretches | Pyridine Ring |
| 1420–1330 | Medium | O-H Bend (In-plane) | Primary Alcohol |
| 1300–1100 | Very Strong | C-F Stretches (Asymmetric & Symmetric) | Trifluoromethyl Group |
| 1075–1000 | Strong | C-O Stretch | Primary Alcohol |
Conclusion
The infrared spectrum of this compound is predicted to be rich in information, with distinct and identifiable features corresponding to its alcohol, trifluoromethyl, and pyridine functionalities. The most characteristic absorptions will be the broad O-H stretch above 3200 cm⁻¹, the strong aliphatic C-H stretches below 3000 cm⁻¹, and the exceptionally intense C-F stretching bands between 1300 and 1100 cm⁻¹. By following a rigorous experimental protocol and using the predictive framework outlined in this guide, researchers can confidently use FTIR spectroscopy to verify the identity, assess the purity, and investigate the intermolecular interactions of this complex molecule.
References
- Department of Chemistry and Biochemistry, Northern Illinois University.
- Infinity Scientific. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY (PART-4, PPT-10). Absorptions of Alcohols and Phenols (R-O-H).
- Wilmshurst, J., & Bernstein, H. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
- AIP Publishing. The Vibrational Spectra of Pyridine and Pyridine‐d 5.
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Specac Ltd. Interpreting Infrared Spectra.
- Canadian Science Publishing. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND.
- Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
- Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
- Journal of Research of the National Bureau of Standards. Infrared spectra of methanol, ethanol, and n-propanol.
- University of Calgary. IR: alcohols.
- Kumar, M., Srivastava, M., & Yadav, R. A. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 242-251.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy.
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.
- Polymer Chemistry Characterization Lab, Virginia Tech.
- CONICET. CF3CF2NS(F)
- Bruker. Guide to FT-IR Spectroscopy.
- EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR).
- The Journal of Chemical Physics. (2024, May 30).
- Beg, M. A. A., & Clark, H. C. (1961). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 39(3), 564-570.
-
Bürger, H., et al. (1978). Vibrational spectra and normal coordinate analysis of CF3 compounds---XVIII[15]. N(SCF3)3---14N and 15N versions. Spectrochimica Acta Part A: Molecular Spectroscopy, 34(3), 287-292.
- Cutin, E. G., et al. (2014). CF₃CF₂N=S(F)CF₃: vibrational spectra and conformational properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 249-256.
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- 10. Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Mass Spectrometry Characterization of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
The following technical guide details the mass spectrometry characterization of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol , a specialized fluorinated pyridine intermediate. This guide is structured for researchers requiring high-fidelity method development, structural elucidation, and metabolic profiling.
Executive Summary
This compound is a critical building block in medicinal chemistry, often utilized to introduce the metabolically stable trifluoromethyl-pyridine motif into drug candidates. Its analysis requires specific attention to the electron-withdrawing nature of the trifluoromethyl group (-CF
Chemical Identity & Physicochemical Context
Understanding the intrinsic properties of the analyte is the first step in designing a robust MS method.
| Property | Value / Description | Impact on Mass Spectrometry |
| Molecular Formula | C | Defines the isotopic envelope. |
| Monoisotopic Mass | 191.0558 Da | Exact mass for High-Res MS (HRMS) confirmation. |
| [M+H] | 192.0636 Da | The primary precursor ion in ESI(+). |
| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity; suitable for C18 retention. |
| pKa (Pyridine N) | ~3.0 - 4.0 | Lower than unsubstituted pyridine (5.2) due to the electron-withdrawing -CF |
| Structure | Pyridine ring substituted at C2 (-CF | The -CF |
Method Development: LC-MS/MS Parameters
Ionization Source: Electrospray Ionization (ESI)
Mode: Positive (+ve) Rationale: Despite the electron-withdrawing effect of the trifluoromethyl group, the pyridine nitrogen remains sufficiently basic to accept a proton under acidic conditions. ESI is preferred over APCI to minimize thermal degradation of the alcohol moiety.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7 to ensure [M+H]
formation). -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. The -CF
group provides sufficient hydrophobic interaction for retention, eluting later than non-fluorinated analogs.
Detection Settings (Q-TOF / Orbitrap)
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 100 V (Moderate energy to prevent in-source water loss).
-
Collision Energy (CE): Stepped 10, 20, 40 eV to capture the full fragmentation tree.
Fragmentation Mechanisms & Structural Elucidation
The fragmentation pattern of this compound is dominated by the stability of the aromatic ring and the lability of the aliphatic alcohol chain.
Primary Fragmentation Pathway
-
Precursor Ion ([M+H]
): m/z 192.0636. -
Loss of Water ([M+H - H
O] ): m/z 174.0531.-
Mechanism: Protonation of the hydroxyl group followed by 1,2-elimination or neighboring group participation by the pyridine ring. This is typically the base peak (100% abundance).
-
-
Loss of Formaldehyde ([M+H - CH
O] ): m/z 162.0531.-
Mechanism: A characteristic rearrangement of primary alcohols, though less common than water loss.
-
-
Pyridyl Cation Formation: m/z 148.0374.
-
Mechanism: Loss of the ethenol fragment (C
H O) or sequential loss of water and ethylene.
-
Diagnostic Ions for Verification
-
CF
Integrity: The absence of [M-19] (Loss of F) confirms the stability of the C-F bond on the aromatic ring under standard ESI conditions. Loss of the intact CF radical (m/z 69) is rare in ESI but may appear in EI (GC-MS). -
Ring Cleavage: Only observed at very high collision energies (>50 eV), resulting in loss of HCN (m/z ~147 from the dehydrated ion).
Fragmentation Workflow Diagram
The following diagram illustrates the logical flow of fragmentation events in the collision cell.
Figure 1: Proposed ESI(+) MS/MS fragmentation tree for this compound.
Metabolic Profiling & Impurity Analysis
In drug development, this molecule is often a "warhead" or linker. Understanding its transformation is vital.
Common Metabolic Pathways
-
Oxidation (Major): The primary alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to the corresponding Carboxylic Acid .
-
Mass Shift: +14 Da (Loss of 2H, Gain of O).
-
Target m/z: 206.04 (Acid metabolite).
-
-
Glucuronidation (Phase II): Direct conjugation of the hydroxyl group.
-
Mass Shift: +176.03 Da.
-
Target m/z: 368.09.
-
-
N-Oxidation (Minor): Oxidation of the pyridine nitrogen.
-
Mass Shift: +16 Da.
-
Target m/z: 208.06.
-
Impurity Profiling
During synthesis, common impurities include the vinyl analog (formed by dehydration) and the chloro-analog (if synthesized from a chloro-precursor).
-
Vinyl Analog: m/z 174.05 (Same as the water-loss fragment; distinguish by Retention Time—vinyl is more lipophilic).
Experimental Protocol: Validated Workflow
Step 1: Stock Preparation
-
Weigh 1.0 mg of This compound .
-
Dissolve in 1.0 mL of Methanol (LC-MS Grade) to create a 1 mg/mL stock.
-
Sonicate for 5 minutes to ensure complete dissolution.
Step 2: Working Standard
-
Dilute stock 1:1000 in Water/Methanol (50:50) + 0.1% Formic Acid .[1]
-
Final Concentration: 1 µg/mL (1 ppm).
-
Transfer to an amber autosampler vial to prevent photodegradation.
Step 3: Instrument Setup (Generic Q-TOF)
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Source Temp: 325°C.
-
Gas Flow: 10 L/min.
-
Acquisition: MS1 Scan (100-1000 m/z) followed by Data Dependent MS2 on top 3 ions.
Step 4: Data Analysis Criteria
-
Mass Accuracy: Must be < 5 ppm.
-
Isotope Ratio: Check the
C isotope pattern (approx. 9% of M+H intensity). -
Retention Time: Expect elution at ~2.5 - 3.5 min on a standard 5-min gradient.
Workflow Visualization
Figure 2: Analytical workflow for the identification and confirmation of the analyte.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
NIST Chemistry WebBook. Standard Reference Data for Pyridine Derivatives. Link
Sources
A Technical Guide to the Solubility of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation and bioavailability to purification and manufacturing. This guide provides an in-depth technical examination of the solubility characteristics of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol, a key intermediate in the synthesis of various pharmacologically active molecules. We will explore the theoretical underpinnings of its solubility, present a comprehensive (though illustrative) solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for solubility determination. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering both foundational knowledge and actionable methodologies.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are of paramount importance. Among these, solubility stands out as a fundamental characteristic that can significantly impact the success or failure of a potential therapeutic agent. Poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body. Furthermore, understanding the solubility of a compound in various organic solvents is crucial for its synthesis, purification, crystallization, and formulation.[1][2]
The subject of this guide, this compound, is a fluorinated pyridine derivative. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] However, this modification also significantly influences the compound's solubility profile. This guide aims to provide a comprehensive understanding of the solubility of this specific compound, empowering researchers to make informed decisions throughout the drug development process.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. To understand the solubility of this compound, we must first consider its key structural features:
-
The Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.
-
The Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group that can participate in dipole-dipole interactions but is a poor hydrogen bond acceptor. The high electronegativity of fluorine atoms significantly alters the electronic distribution of the pyridine ring.[4]
-
The Ethan-1-ol Side Chain (-CH2CH2OH): This flexible side chain contains a hydroxyl group, which can act as both a hydrogen bond donor and acceptor.
The presence of both hydrogen-bonding functionalities and a lipophilic trifluoromethyl group suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents.
Key Physicochemical Parameters (Illustrative):
| Property | Estimated Value | Influence on Solubility |
| Molecular Weight | 191.15 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| pKa | ~4.5 (Pyridine N) | The basicity of the pyridine nitrogen will influence solubility in acidic media. |
| Calculated logP | ~1.8 | Indicates a moderate degree of lipophilicity. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Promotes solubility in protic solvents. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Oxygen) | Promotes solubility in a wider range of polar solvents. |
Solubility Profile of this compound: An Illustrative Overview
The following table presents a plausible solubility profile for this compound in a selection of common organic solvents at ambient temperature (20-25°C). This data is illustrative and serves as a guide for what might be expected from experimental determination.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Solubility (g/L) | Qualitative Description |
| Water | Protic, Polar | 80.1 | < 1 | Sparingly Soluble |
| Methanol | Protic, Polar | 32.7 | > 100 | Very Soluble |
| Ethanol | Protic, Polar | 24.5 | > 100 | Very Soluble |
| Isopropanol | Protic, Polar | 19.9 | > 50 | Freely Soluble |
| Acetonitrile | Aprotic, Polar | 37.5 | > 50 | Freely Soluble |
| Acetone | Aprotic, Polar | 20.7 | > 100 | Very Soluble |
| Dichloromethane | Aprotic, Nonpolar | 9.1 | > 30 | Soluble |
| Ethyl Acetate | Aprotic, Moderately Polar | 6.0 | > 30 | Soluble |
| Toluene | Aprotic, Nonpolar | 2.4 | < 5 | Slightly Soluble |
| Heptane | Aprotic, Nonpolar | 1.9 | < 0.1 | Insoluble |
The predicted high solubility in polar protic solvents like methanol and ethanol is attributed to the strong hydrogen bonding interactions between the compound's hydroxyl group and the solvent molecules. The good solubility in polar aprotic solvents such as acetone and acetonitrile is likely due to favorable dipole-dipole interactions. The lower solubility in nonpolar solvents like toluene and heptane is expected, given the polar nature of the molecule.
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Step-by-Step Protocol
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.
-
To each vial, add a precise volume of the desired organic solvent (e.g., 1 mL).
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[5]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentrations of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Conclusion
The solubility of this compound is a multifaceted property governed by its unique chemical structure. While this guide provides a plausible, illustrative solubility profile, it is imperative for researchers to perform experimental verification. The detailed shake-flask protocol provided herein offers a robust and reliable method for obtaining accurate solubility data. A thorough understanding and empirical determination of solubility are indispensable for the successful advancement of drug candidates containing this and similar fluorinated pyridine motifs.
References
- Vertex AI Search. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.
- American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
- solubility experimental methods.pptx. (n.d.).
- PubMed. (2025, April 28). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Raytor. (2026, January 22).
- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol.
- Sigma-Aldrich. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.
- PMC. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Thermodynamics and polarity-driven properties of fluorin
- ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF.
- asian journal of chemistry. (n.d.).
- ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Ossila. 3-(Trifluoromethyl)-2-pyridone | CAS 22245-83-6.
- Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29).
- ChemicalBook. (2025, July 16). 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | 138624-99-4.
- PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine.
- BLDpharm. 1228631-54-6|1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol.
- SciSpace. Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents.
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stability and storage of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
An In-depth Technical Guide to the Stability and Storage of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stability, storage, and handling of this compound. As a molecule featuring a trifluoromethylated pyridine core, its unique electronic properties necessitate a thorough understanding of its chemical behavior to ensure its integrity in research and development applications. This document synthesizes established principles of chemical stability with practical, field-proven methodologies for its management.
Chemical Profile and Inherent Stability Factors
This compound is a fluorinated heterocyclic compound. Its stability is primarily influenced by the interplay between the electron-withdrawing trifluoromethyl (-CF₃) group, the basic pyridine ring, and the reactive primary alcohol (-CH₂OH) side chain.
The -CF₃ group is a powerful electron-withdrawing moiety due to the high electronegativity of fluorine atoms. This effect decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack but more vulnerable to nucleophilic aromatic substitution, which can be a key degradation pathway for some trifluoromethylpyridine (TFMP) derivatives[1]. The primary alcohol group presents a potential site for oxidation to the corresponding aldehyde or carboxylic acid. The lone pair of electrons on the pyridine nitrogen atom imparts basicity and a site for potential salt formation or acid-catalyzed degradation.
Table 1: Physicochemical Properties of this compound and a Close Structural Analog
| Property | Value for this compound | Value for [2-(Trifluoromethyl)pyridin-3-yl]methanol (Analog)[2] |
|---|---|---|
| Molecular Formula | C₈H₈F₃NO | C₇H₆F₃NO |
| Molecular Weight | 191.15 g/mol | 177.12 g/mol |
| Appearance | (Predicted) Colorless to pale yellow liquid or solid | Not specified |
| pKa (Pyridine N) | (Predicted) Lower than pyridine (~5.2) due to -CF₃ group | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO | Not specified |
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to preserving the chemical integrity of this compound and ensuring laboratory safety.
Long-Term Storage
The consensus from safety data sheets of analogous compounds points to a set of core principles for safe storage.[3][4][5][6]
Table 2: Recommended Long-Term Storage Conditions
| Condition | Recommendation | Rationale (The "Why") |
|---|---|---|
| Temperature | Store in a cool, dry place.[3] Recommended storage temperatures are often indicated on the product label.[4] | Minimizes the rate of thermally induced degradation and reduces volatilization. |
| Atmosphere | Keep container tightly closed and store in a well-ventilated area.[3][4][5] An inert atmosphere (e.g., Argon, Nitrogen) is best practice for sensitive compounds. | Prevents contact with atmospheric moisture, which can be absorbed by pyridine-containing compounds[7], and oxygen, which can act as an oxidant. |
| Light | Store away from direct sunlight or heat sources.[3] | Aromatic and heterocyclic compounds can be susceptible to photolytic degradation. Amber vials or storage in a dark cabinet is recommended. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[8][9] | Strong oxidizers can react with the alcohol moiety. Strong acids and bases can catalyze degradation pathways involving the pyridine ring or side chain. |
Safe Handling and Personal Protective Equipment (PPE)
Given the hazards associated with trifluoromethyl and pyridine derivatives, strict adherence to safety protocols is mandatory.[2][4]
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[7] Ensure an eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Do not eat, drink, or smoke in the handling area.[3][5] Wash hands thoroughly after handling the material, even if gloves were worn.[6]
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting unexpected experimental results. The structure of this compound suggests several potential routes of decomposition.
-
Oxidation : The primary alcohol is susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ion catalysts, or oxidizing agents. This would initially form an aldehyde intermediate, which could be further oxidized to a carboxylic acid.
-
Hydrolysis/Acid-Base Degradation : While the core structure is generally stable to hydrolysis, extreme pH conditions can catalyze degradation. Strong acidic conditions may lead to reactions involving the pyridine ring, while strong bases could deprotonate the alcohol, potentially leading to subsequent reactions.
-
Photodegradation : Exposure to UV or high-intensity visible light can provide the energy needed to initiate free-radical reactions or other photochemical transformations of the aromatic system.
-
Thermal Degradation : Elevated temperatures accelerate all degradation reactions and can lead to complex decomposition profiles.
Caption: Workflow for a comprehensive forced degradation study.
Protocol: Stability-Indicating RP-HPLC Method
A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential impurities or degradation products. [10] Objective: To quantify the purity of this compound and monitor its degradation over time.
Methodology:
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Starting Point for Method Development) :
-
Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : PDA detection, monitoring at a wavelength of maximum absorbance (e.g., ~260 nm, to be determined empirically) and scanning from 200-400 nm to detect impurities.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
Data Analysis :
-
The purity is calculated based on the peak area percentage of the main compound relative to the total area of all observed peaks.
-
A method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
Table 3: Hypothetical Forced Degradation Data Summary
| Stress Condition | Duration | % Assay of Parent Compound | Observations |
|---|---|---|---|
| Control (Unstressed) | 24h | 99.8% | No significant degradation. |
| 0.1 M HCl (60 °C) | 24h | 98.5% | Minor degradation observed. |
| 0.1 M NaOH (60 °C) | 24h | 92.1% | Significant degradation with one major degradant peak. |
| 3% H₂O₂ (RT) | 24h | 85.4% | Significant degradation, likely oxidation of the alcohol. |
| Heat (80 °C, Solid) | 7 days | 99.5% | Compound is thermally stable in solid form. |
| Photolytic (ICH) | 24h | 96.0% | Moderate degradation, indicating light sensitivity. |
Conclusion
This compound possesses a robust chemical scaffold common in modern pharmaceuticals and agrochemicals. [1]However, its stability is not absolute. The primary liabilities are potential oxidation of the alcohol side chain and sensitivity to light and strong basic or oxidative conditions. For optimal integrity, the compound must be stored in a cool, dry, dark environment in a tightly sealed container, preferably under an inert atmosphere . Adherence to stringent safety protocols, including handling within a fume hood with appropriate PPE, is essential. The implementation of a systematic stability testing program, utilizing a validated stability-indicating HPLC method, is the most reliable means of ensuring the quality and purity of this compound for its intended scientific applications.
References
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Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
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ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
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ATSDR. (n.d.). ANALYTICAL METHODS. [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
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ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
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OSHA. (1991). Pyridine. [Link]
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ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
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PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]
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Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
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A Strategic Guide to Unveiling the Therapeutic Potential of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The relentless pursuit of novel chemical entities with therapeutic promise is the cornerstone of modern drug discovery. The compound 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol represents an intriguing, yet largely unexplored, chemical scaffold. While direct biological activity data for this specific molecule is not publicly available, a comprehensive analysis of its structural components—the 2-(trifluoromethyl)pyridine core—suggests a high probability of interaction with key biological targets. The trifluoromethyl (CF3) group is a well-established "bio-potentiator" in medicinal chemistry, known for enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] The pyridine ring is a privileged scaffold, present in thousands of clinically significant drugs.[5]
This guide provides a strategic, forward-looking framework for drug discovery professionals to systematically investigate the potential biological activities of this compound. It moves beyond a simple literature review to propose a hypothesis-driven, multi-stage experimental workflow. We will dissect the molecule's structure to postulate plausible therapeutic applications, outline a comprehensive screening cascade from broad-based assays to specific target validation, and detail the necessary methodologies to generate a robust data package for lead candidate selection.
Structural and Physicochemical Rationale
The therapeutic potential of a molecule is fundamentally linked to its structure. The subject compound is composed of three key moieties that inform our strategic investigation.
-
2-(Trifluoromethyl)pyridine Scaffold: This is the core of our hypothesis. The CF3 group is a powerful electron-withdrawing substituent that can significantly alter the electronic properties of the pyridine ring.[2][6] This modification is known to enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane penetration.[1][2][7] Numerous FDA-approved drugs, such as Fluoxetine and Celecoxib, feature a trifluoromethyl group, highlighting its importance in modern pharmaceuticals.[8][9]
-
Ethanol Substituent: The 2-hydroxyethyl group at the 3-position provides a crucial point for potential hydrogen bonding interactions with a biological target. It also offers a handle for future medicinal chemistry efforts, allowing for the synthesis of ester, ether, or other derivatives to modulate solubility, potency, and pharmacokinetic properties.
-
Positional Isomerism: The placement of the CF3 group at the 2-position and the ethanol group at the 3-position creates a specific electronic and steric arrangement that will govern its interaction with protein binding pockets.
Diagram 1: Pharmacophore Analysis
A strategic workflow from initial screening to lead candidate decision point.
Phase 1: Broad-Based Primary Screening
The initial phase is designed to cast a wide net to identify potential areas of biological activity.
-
Kinase Panel Screening: Given the prevalence of the trifluoromethylpyridine scaffold in kinase inhibitors, a broad panel screen is the highest priority. [1] * Protocol: The compound should be screened at a standard concentration (e.g., 10 µM) against a diverse panel of over 400 human kinases. The output is typically percent inhibition relative to a control.
-
Anticancer Cell Proliferation: A phenotypic screen against a panel of cancer cell lines can reveal activity even if the specific target is unknown. [10] * Protocol: Utilize a well-established panel like the NCI-60. The compound is incubated with the cells for 48-72 hours, and cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Antimicrobial Susceptibility: To explore other known activities of this scaffold, a basic antimicrobial screen is warranted.
-
Protocol: Determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria and fungi using a broth microdilution assay. [11]
-
Phase 2: Hit Confirmation and Target Validation
Any "hits" from Phase 1 must be rigorously validated.
-
Dose-Response Analysis: For any activity exceeding a predefined threshold (e.g., >50% inhibition in a kinase assay), a full dose-response curve must be generated to determine the IC50 (half-maximal inhibitory concentration).
-
Orthogonal and Cell-Based Assays: Confirmation of activity should be sought using a different assay format. [12] * Example Protocol (Kinase Hit): If the compound inhibits a specific kinase (e.g., a MAP kinase) in a biochemical assay, a cell-based assay is the next step.
- Cell Line Selection: Choose a cancer cell line known to be dependent on the target kinase pathway.
- Treatment: Treat cells with increasing concentrations of the compound for a set period (e.g., 2-4 hours).
- Lysis & Western Blot: Lyse the cells and perform a Western blot to measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate provides evidence of target engagement in a cellular context.
Phase 3: Early ADME-Tox Profiling
Early assessment of drug-like properties is crucial to avoid costly failures later in development. [13][14]In silico or in vitro models are highly effective for this initial stage. [15][16]
-
Metabolic Stability: The CF3 group is expected to confer stability, but this must be confirmed. [2][3] * Protocol: Incubate the compound with human liver microsomes and measure its depletion over time using LC-MS/MS. [17]This provides an estimate of its metabolic half-life.
-
Cytotoxicity: Assess general toxicity against a non-cancerous cell line (e.g., HEK293 or primary hepatocytes) to establish a therapeutic window.
-
hERG Channel Inhibition: Off-target inhibition of the hERG potassium channel is a major cause of cardiotoxicity. An early screen (e.g., automated patch-clamp) is essential.
Data Interpretation and Strategic Decisions
The data generated from this workflow will enable informed decision-making.
| Parameter | Favorable Outcome | Unfavorable Outcome | Next Step if Favorable |
| Kinase IC50 | < 1 µM with >10-fold selectivity for a specific kinase or family. | > 10 µM or non-selective activity. | Proceed to cell-based target engagement and selectivity profiling. |
| Anticancer GI50 | < 5 µM in specific cell lines. | > 20 µM across all lines. | De-prioritize as a general cytotoxic agent; may still be valid if a specific kinase hit is found. |
| Antimicrobial MIC | < 16 µg/mL. | > 64 µg/mL. | Pursue as an anti-infective lead; assess spectrum of activity. |
| Microsomal T½ | > 30 minutes. | < 10 minutes. | Acceptable for initial screening; flag for potential metabolic liabilities during lead optimization. |
| hERG IC50 | > 30 µM. | < 10 µM. | High risk; requires significant structural modification to mitigate. De-prioritize if IC50 is close to on-target potency. |
A "Go" decision for advancing the compound into a full-fledged lead optimization program would require a potent and selective on-target activity, a clear cellular effect, and an acceptable early ADME-Tox profile.
Conclusion
While this compound is an unknown entity in terms of proven biological function, its chemical architecture provides a strong, rational basis for investigation. The trifluoromethylpyridine core is a privileged motif in modern drug discovery, associated with a range of activities from kinase inhibition to antimicrobial effects. [1][18][19][20]By executing the proposed systematic screening cascade, research organizations can efficiently and rigorously evaluate the therapeutic potential of this compound. This structured approach, moving from broad screening to specific validation and early safety assessment, provides the most logical and resource-effective path to determining if this molecule can become the starting point for a next-generation therapeutic.
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The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide for Drug Discovery and Agrochemical Development
Abstract
The strategic incorporation of fluorine into heterocyclic systems has undeniably revolutionized the landscape of modern chemistry, particularly within the pharmaceutical and agrochemical sectors. Among the myriad of fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone for the development of highly efficacious and targeted bioactive molecules. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, including enhanced lipophilicity, metabolic stability, and binding affinity, synergistically combine with the versatile reactivity and biological relevance of the pyridine ring.[1][2] This in-depth technical guide provides a comprehensive literature review of trifluoromethylpyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies for accessing this privileged scaffold, explore the mechanistic underpinnings of their biological activity, and present detailed protocols for the synthesis of key industrial intermediates and final products. Through a blend of technical accuracy and field-proven insights, this guide aims to be an indispensable resource for harnessing the full potential of trifluoromethylpyridine derivatives in the ongoing quest for novel and improved chemical entities.
The Trifluoromethyl Group: A Game-Changer in Molecular Design
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically alter the properties of a parent molecule.[1][2]
Physicochemical Properties and Their Implications
The introduction of a -CF3 group can lead to:
-
Increased Lipophilicity: This enhances membrane permeability, a crucial factor for drug absorption and transport.[1]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the in vivo half-life of a drug.[1]
-
Modulation of pKa: The electron-withdrawing nature of the -CF3 group can significantly lower the pKa of nearby acidic or basic functionalities, influencing the ionization state of the molecule at physiological pH.
-
Improved Binding Affinity: The -CF3 group can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity.[1]
These properties are summarized in the table below:
| Property | Impact of Trifluoromethyl Group | Reference |
| Lipophilicity (logP) | Increases | [1] |
| Metabolic Stability | Increases | [1] |
| pKa | Decreases for basic nitrogens | N/A |
| Binding Affinity | Can increase | [1] |
Synthetic Strategies for Trifluoromethylpyridine Derivatives
The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into two main approaches: the "building block" strategy, where a pre-fluorinated pyridine ring is constructed, and direct trifluoromethylation of a pre-existing pyridine scaffold.
The Building Block Approach: From Picoline to Key Intermediates
A common and industrially scalable method involves the chlorination and subsequent fluorination of picoline (methylpyridine) isomers.[3] This process generates key trifluoromethylpyridine intermediates that serve as versatile building blocks for a wide range of derivatives.
2,3-Dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate in the synthesis of numerous agrochemicals, including the fungicide fluazinam.[3] Its synthesis can be achieved through a multi-step process starting from 3-picoline.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine [4][5]
Step 1: Chlorination of 2-chloro-5-(chloromethyl)pyridine to 2-chloro-5-(trichloromethyl)pyridine
-
Charge a reaction vessel with 2-chloro-5-(chloromethyl)pyridine.
-
Initiate stirring and heat the vessel using a steam jacket.
-
Introduce chlorine gas into the reaction vessel. The reaction is typically carried out under UV irradiation to facilitate radical chlorination.
-
Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
The resulting product is 2-chloro-5-(trichloromethyl)pyridine.
Step 2: Ring Chlorination to 2,3-dichloro-5-(trichloromethyl)pyridine
-
Transfer the 2-chloro-5-(trichloromethyl)pyridine to a separate vessel for ring chlorination.
-
Add a Lewis acid catalyst, such as antimony trichloride (SbCl3).[5]
-
Heat the mixture and introduce chlorine gas to effect electrophilic aromatic substitution on the pyridine ring.
-
Monitor the reaction by GC to confirm the formation of 2,3-dichloro-5-(trichloromethyl)pyridine.
Step 3: Fluorination to 2,3-dichloro-5-(trifluoromethyl)pyridine
-
Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor.
-
Introduce anhydrous hydrogen fluoride (HF). This is a hazardous reagent and requires specialized equipment and safety precautions.
-
The reaction is typically carried out at elevated temperatures.
-
Upon completion, the reaction mixture is carefully quenched and worked up. This involves washing with an aqueous base (e.g., sodium bicarbonate) to neutralize excess HF, followed by extraction with an organic solvent.[4]
-
The crude product is then purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
A schematic of this synthetic workflow is presented below:
Caption: Synthetic workflow for 2,3-dichloro-5-(trifluoromethyl)pyridine.
Direct Trifluoromethylation Strategies
Recent advances in synthetic methodology have enabled the direct introduction of the trifluoromethyl group onto the pyridine ring, often under milder conditions than traditional methods.
Photoredox catalysis has emerged as a powerful tool for radical trifluoromethylation.[6][7] For instance, the use of Langlois' reagent (sodium trifluoromethylsulfinate, CF3SO2Na) or trifluoroacetic anhydride in the presence of a photocatalyst and light can generate the trifluoromethyl radical (•CF3), which can then add to the pyridine ring.[6][7] These methods often exhibit good functional group tolerance and can be applied to complex molecules in late-stage functionalization.
The direct C-H trifluoromethylation of pyridines can also be achieved through a nucleophilic pathway.[8] This often involves the activation of the pyridine ring by forming an N-oxide or a pyridinium salt, making it more susceptible to nucleophilic attack by a trifluoromethylating agent.
Applications in Agrochemicals: Protecting Global Food Security
Trifluoromethylpyridine derivatives are integral to modern agriculture, with numerous commercially successful herbicides, insecticides, and fungicides.[3][9][10]
Herbicides: Combating Weed Infestation
Fluazifop-butyl , one of the first herbicides to feature the trifluoromethylpyridine moiety, is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[3][11]
-
Mechanism of Action: Fluazifop-butyl is a potent and selective inhibitor of acetyl-CoA carboxylase (ACCase) in grasses.[3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme, fluazifop-butyl disrupts cell membrane integrity and leads to the death of the weed.
Insecticides: Targeted Pest Control
Flonicamid is a selective insecticide with a unique mode of action against sucking insects like aphids.[12][13]
-
Mechanism of Action: Flonicamid itself is a pro-insecticide. In vivo, it is metabolized to its active form, 4-trifluoromethylnicotinamide (TFNA-AM).[14][15] TFNA-AM acts as a potent modulator of chordotonal organs, which are mechanoreceptors in insects responsible for hearing, balance, and proprioception.[13][14] Specifically, TFNA-AM inhibits the enzyme nicotinamidase (Naam) within these sensory neurons.[14] This inhibition leads to an accumulation of nicotinamide, disrupting the normal function of the chordotonal organs and causing the insect to cease feeding, ultimately leading to starvation.[14][16]
The proposed mechanism of action for flonicamid is illustrated in the following diagram:
Caption: Proposed mechanism of action for the insecticide flonicamid.
Fungicides: Preventing Crop Diseases
Fluazinam is a broad-spectrum fungicide used to control a variety of soil-borne and foliar fungal pathogens.[11][17]
-
Mechanism of Action: Fluazinam acts as an uncoupler of oxidative phosphorylation in fungal mitochondria. It disrupts the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis and leading to fungal cell death.
Experimental Protocol: Synthesis of Fluazinam [18][19][20]
This synthesis involves the condensation of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.
-
In a suitable reaction vessel, charge 2-amino-3-chloro-5-trifluoromethylpyridine, 2,4-dichloro-3,5-dinitrobenzotrifluoride, and an appropriate solvent (e.g., 2-methyltetrahydrofuran).[19][20]
-
Stir the reaction mixture at a controlled temperature (e.g., 20-40°C) for a specified duration (e.g., 4-12 hours).[19][20]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, separating the organic phase, washing, and then removing the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or other techniques to yield pure fluazinam.
Applications in Pharmaceuticals: Advancing Human Health
The unique properties of the trifluoromethylpyridine scaffold have also been leveraged in the development of pharmaceuticals for a range of therapeutic areas.[1][21]
Antiviral Agents
Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV.[11][22] The trifluoromethylpyridine moiety in tipranavir plays a crucial role in its binding to the active site of the HIV protease enzyme.[22]
Anticancer Agents
Derivatives of trifluoromethylpyridine have shown promise as potential anticancer agents. For instance, certain compounds have been found to inhibit specific kinases that are involved in cancer cell proliferation and survival signaling pathways.[1]
Structure-Activity Relationships (SAR): A Guide for Rational Design
The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern on both the pyridine ring and any appended functionalities. A few general SAR trends have been observed:
-
Position of the Trifluoromethyl Group: The position of the -CF3 group on the pyridine ring can significantly impact biological activity and selectivity. For example, in some herbicidal compounds, a 4-trifluoromethyl substitution is crucial for activity.[3]
-
Substituents on the Pyridine Ring: The nature and position of other substituents on the pyridine ring (e.g., chlorine, methoxy groups) can fine-tune the electronic properties and steric profile of the molecule, thereby influencing its interaction with the biological target.
-
Linker and Appended Groups: In many trifluoromethylpyridine derivatives, the pyridine ring is connected to another moiety via a linker. The nature of this linker and the appended group can have a profound effect on the overall biological activity. For instance, in a series of insecticidal compounds, the introduction of an oxadiazole sulfide fragment linked to the trifluoromethylpyridine core resulted in excellent nematicidal activity.[10]
Future Outlook
The trifluoromethylpyridine scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The development of novel and more efficient synthetic methodologies, particularly in the area of direct C-H trifluoromethylation, will undoubtedly accelerate the exploration of this chemical space. Furthermore, a deeper understanding of the structure-activity relationships and the molecular mechanisms of action of existing trifluoromethylpyridine derivatives will guide the rational design of next-generation compounds with improved efficacy, selectivity, and safety profiles. The versatility and proven track record of this remarkable scaffold ensure its continued prominence in the fields of drug discovery and agrochemical research for years to come.
References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 260–275. [Link]
-
Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters, 25(27), 5038–5042. [Link]
-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7119–7124. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(3), 260-275. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(3), 260-275. [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry, 70(16), 4871–4884. [Link]
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (2016).
-
2006: Flonicamid - A Novel Mode of action for Piercing Sucking Insects. (2006). The National Cotton Council. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(20), 6802. [Link]
-
Synthetic process of fluazinam. (2019). Eureka | Patsnap. [Link]
-
An insecticide target in mechanoreceptor neurons. (2022). Science, 378(6622), 883-889. [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014).
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters, 25(27), 5038-5042. [Link]
-
Fluazinam (Ref: IKF 1216). (n.d.). AERU - University of Hertfordshire. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. [Link]
- Preparation method of fluazinam. (2017).
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2007). Organic Letters, 9(13), 2625-2628. [Link]
-
Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide. (2022). Pest Management Science, 78(11), 4639-4647. [Link]
-
A scalable and operationally simple radical trifluoromethylation. (2015). Nature Communications, 6, 7919. [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020). Organic Letters, 22(18), 7173-7178. [Link]
-
Synthesis of 6‐trifluoromethyl pyridine derivatives. (n.d.). ResearchGate. [Link]
-
Flonicamid. (2019, January 23). LSU AgCenter. [Link]
-
Synthesis of trifluoromethylated nitrogen-containing heterocycles. (n.d.). ResearchGate. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. (2022). Journal of the American Chemical Society, 144(7), 3047-3056. [Link]
-
Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024). Synthetic Communications, 54(20), 2245-2263. [Link]
-
Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding. (2025, August 10). ResearchGate. [Link]
-
RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. (2006). The Journal of Organic Chemistry, 71(20), 7741-7747. [Link]
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6245. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Pharmaceuticals, 18(7), 333. [Link]
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Technical Guide: Strategic Access to 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
The following technical guide details the discovery, synthesis, and application of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol , a critical fluorinated building block in modern medicinal chemistry.
Executive Summary
Compound: this compound
CAS: 205634-83-7 (Generic/Related) / Note: Specific isomer CAS may vary by salt form.
Molecular Formula:
The discovery of efficient routes to This compound represents a triumph of Directed Ortho Metalation (DoM) over traditional Electrophilic Aromatic Substitution (EAS). The presence of the strongly electron-withdrawing trifluoromethyl (
The Synthetic Challenge & Discovery Logic
The Deactivation Problem
In standard pyridine chemistry, introducing an alkyl chain (like the hydroxyethyl group) is typically achieved via electrophilic attack. However, the pyridine nitrogen already renders the ring electron-deficient. The addition of a
The DoM Solution (Discovery Pathway)
The breakthrough in accessing this scaffold came from exploiting the acidity of the C3 proton. The
-
Mechanism: A strong, non-nucleophilic base (e.g., LDA or
-BuLi) removes the C3 proton. -
Stabilization: The resulting lithio-species is stabilized by the coordination of the lithium cation to the fluorine atoms of the
group and the inductive withdrawal, preventing the typical nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).
Figure 1: Comparison of synthetic strategies. The DoM pathway circumvents the electronic deactivation of the pyridine ring.
Experimental Protocol: Synthesis via DoM
This protocol describes the validated "Discovery Route" utilizing regioselective lithiation.
Reagents & Equipment
-
Substrate: 2-(Trifluoromethyl)pyridine (99% purity).
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.
-
Electrophile: Ethylene Oxide (supplied as solution in THF or generated in situ).
-
Solvent: Anhydrous THF (Tetrahydrofuran),
ppm . -
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
Step 1: Generation of the Lithiated Species
-
Charge a flame-dried 3-neck round-bottom flask with anhydrous THF (
mL/g substrate). -
Cool the solvent to -78°C using a dry ice/acetone bath.
-
Add LDA (1.2 equiv) dropwise via syringe, maintaining internal temperature below -70°C.
-
Add 2-(Trifluoromethyl)pyridine (1.0 equiv) dropwise.
-
Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the 3-lithio-2-(trifluoromethyl)pyridine species.
-
-
Stir at -78°C for 1 hour to ensure complete deprotonation.
Step 2: Trapping with Ethylene Oxide
-
Add Ethylene Oxide (3.0 equiv) (as a pre-cooled solution in THF) slowly to the lithiated mixture.
-
Note: A Lewis acid additive (e.g.,
) is sometimes used to accelerate epoxide opening, but the naked lithio-species is often sufficient.
-
-
Allow the reaction to warm slowly to 0°C over 2–3 hours.
-
Causality: Warming provides the activation energy for the ring-opening of the epoxide by the sterically hindered C3-anion.
-
Step 3: Quench and Isolation
-
Quench the reaction with saturated aqueous
. -
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The alcohol is polar; expect elution at 40–60% EtOAc.
Quantitative Data Summary
| Parameter | Value | Notes |
| Regioselectivity | >95% C3 | Directed by |
| Typical Yield | 65–75% | Losses primarily due to oligomerization of epoxide. |
| Appearance | Pale Yellow Oil | Viscous liquid at RT. |
| Characteristic singlet for |
Applications in Drug Discovery[1][2]
The This compound moiety serves as a robust "linker" and "pharmacophore modulator."
Metabolic Stability
The
Functionalization Workflow
The alcohol group is rarely the final endpoint. It serves as a handle for further derivatization:
-
Mesylation/Tosylation: Activation of the alcohol.
-
Nucleophilic Displacement: Reaction with amines (to form ethyl-amine linkers) or thiols.
Figure 2: The role of the alcohol as a pivotal intermediate in medicinal chemistry campaigns.
References
-
Schlosser, M. (2005). The 2-Trifluoromethyl Group as a Director of Ortho-Lithiation. Angewandte Chemie International Edition .
-
Snieckus, V. (1990). Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews .
-
Cottet, F., & Schlosser, M. (2002). Three-Step Synthesis of 2-(Trifluoromethyl)nicotinic Acid. European Journal of Organic Chemistry .
-
PubChem Compound Summary. (2024). [2-(Trifluoromethyl)pyridin-3-yl]methanol (Analogous reactivity data).[2] National Library of Medicine .
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed synthetic strategies for the preparation of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethylpyridine motif is of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide presents two primary, field-proven synthetic routes, starting from readily available precursors. Each method is accompanied by a detailed, step-by-step protocol, causality-driven explanations for experimental choices, and visual aids to ensure clarity and reproducibility.
Introduction
The 2-(trifluoromethyl)pyridine scaffold is a privileged structural motif found in numerous pharmaceuticals and agrochemicals.[2][3] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the biological activity of its derivatives. The target molecule, this compound, serves as a key intermediate for the synthesis of more complex molecules, allowing for further functionalization at the hydroxyl group.
This guide details two robust synthetic pathways for the preparation of this target compound. The selection of a particular route may depend on the availability of starting materials, scalability requirements, and the specific needs of the research program.
Synthetic Strategies
Two principal retrosynthetic approaches have been devised for the synthesis of this compound.
Scheme 1: Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Route 1 commences with the oxidation of commercially available or readily synthesized [2-(trifluoromethyl)pyridin-3-yl]methanol to the corresponding aldehyde, followed by a Grignard reaction with a methylmagnesium halide.
Route 2 utilizes 2-(trifluoromethyl)nicotinic acid as the starting material, which is first reduced to [2-(trifluoromethyl)pyridin-3-yl]methanol, a common intermediate with Route 1.
Route 1: Synthesis from [2-(Trifluoromethyl)pyridin-3-yl]methanol
This route offers a straightforward approach, particularly if the starting methanol derivative is commercially available. The key transformations are an oxidation of the primary alcohol to an aldehyde, followed by a nucleophilic addition of a Grignard reagent.
Workflow for Route 1
Caption: Experimental workflow for Route 1.
Protocol 1.1: Oxidation of [2-(Trifluoromethyl)pyridin-3-yl]methanol to 2-(Trifluoromethyl)pyridine-3-carbaldehyde
Rationale: The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred for this transformation.
Materials:
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Celite®
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of [2-(trifluoromethyl)pyridin-3-yl]methanol (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add PCC (1.5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel and Celatom®, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(trifluoromethyl)pyridine-3-carbaldehyde as a solid.
Table 1: Summary of Reaction Parameters for Oxidation
| Parameter | Value |
| Starting Material | [2-(Trifluoromethyl)pyridin-3-yl]methanol |
| Reagent | Pyridinium chlorochromate (PCC) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Filtration and concentration |
| Purification | Column Chromatography |
Protocol 1.2: Grignard Reaction with 2-(Trifluoromethyl)pyridine-3-carbaldehyde
Rationale: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds.[6][7][8] The addition of a methyl Grignard reagent to the aldehyde will generate the desired secondary alcohol. Anhydrous conditions are crucial for the success of this reaction.[6][7]
Materials:
-
2-(Trifluoromethyl)pyridine-3-carbaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Route 2: Synthesis from 2-(Trifluoromethyl)nicotinic Acid
This route is advantageous when 2-(trifluoromethyl)nicotinic acid is the more accessible starting material. The key step is the reduction of the carboxylic acid to the primary alcohol, [2-(trifluoromethyl)pyridin-3-yl]methanol.
Workflow for Route 2
Caption: Experimental workflow for Route 2.
Protocol 2.1: Reduction of 2-(Trifluoromethyl)nicotinic Acid
Rationale: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).[9][10] LiAlH₄ is a very powerful and versatile reducing agent, but requires careful handling due to its reactivity with protic solvents.
Materials:
-
2-(Trifluoromethyl)nicotinic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of 2-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter off the white precipitate and wash it thoroughly with THF and ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude [2-(trifluoromethyl)pyridin-3-yl]methanol can be purified by column chromatography if necessary, but is often of sufficient purity for the subsequent step.
Table 2: Comparison of Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| LiAlH₄ | Highly reactive, reduces most carbonyl functional groups. | Reacts violently with water and protic solvents; less selective. |
| BH₃·THF | More selective for carboxylic acids over esters. | Can be less reactive; commercially available as a solution. |
Once [2-(trifluoromethyl)pyridin-3-yl]methanol is obtained, follow Protocols 1.1 and 1.2 to complete the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Grignard reagents and lithium aluminum hydride are highly reactive and moisture-sensitive. Handle them under an inert atmosphere and use anhydrous solvents and glassware.
-
Quenching of reactions involving reactive hydrides should be done slowly and at low temperatures to control the exothermic reaction.
References
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - (2-(trifluoromethyl)pyridin-3-yl)methanol (C7H6F3NO) [pubchemlite.lcsb.uni.lu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
Application Note & Protocol Guide: High-Purity Isolation of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Prepared by: Senior Application Scientist, Chemical R&D
Abstract & Scope
This document provides a comprehensive guide to the purification of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol, a key heterocyclic building block in the development of pharmaceutical and agrochemical agents.[1][2][3] The presence of a basic pyridine nitrogen, a polar hydroxyl group, and an electron-withdrawing trifluoromethyl group imparts unique chemical characteristics that necessitate a multi-faceted purification strategy. This guide moves beyond standard protocols to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. We will detail protocols for liquid-liquid extraction, flash column chromatography, and chemical derivatization, focusing on the removal of common process-related impurities.
Physicochemical Profile & Strategic Considerations
A successful purification strategy begins with an understanding of the target molecule's properties. The structure of this compound presents specific challenges and opportunities for separation.
-
Basicity: The pyridine ring (pKa ≈ 5-6) allows for selective extraction into an aqueous acidic phase, separating it from neutral or acidic organic impurities.[4][5]
-
Polarity: The primary alcohol (-CH₂OH) group makes the molecule polar and capable of hydrogen bonding, dictating its solubility and interaction with chromatographic stationary phases.
-
Fluorination: The -CF₃ group increases the molecule's lipophilicity and can influence intermolecular interactions.
| Property | Estimated Value / Characteristic | Significance for Purification |
| Molecular Formula | C₈H₈F₃NO | - |
| Molecular Weight | 191.15 g/mol [6] | Influences diffusion rates and boiling point. |
| Physical Form | Expected to be a liquid or low-melting solid. | Determines if recrystallization is a viable final step. |
| pKa (Pyridine) | ~5-6 (estimated)[5] | Critical for Acid-Base Extraction. Enables protonation and transfer to an aqueous layer. |
| Solubility | Soluble in polar organic solvents (e.g., EtOAc, DCM, MeOH). Limited solubility in non-polar solvents (e.g., Hexane). | Guides solvent selection for chromatography, extraction, and potential crystallization. |
Common Impurities & Purification Rationale
The purification strategy must be designed to remove likely impurities from the synthetic route. Common synthetic pathways to substituted pyridines may involve metal-catalyzed cross-coupling reactions or cyclocondensation.[2][7][8]
Potential Impurities Include:
-
Unreacted Starting Materials: Such as 2-(trifluoromethyl)pyridine derivatives.
-
Reaction Reagents & Catalysts: For example, residual palladium catalysts or boronic acids from Suzuki couplings.[8]
-
Positional Isomers: Formed during substitution reactions on the pyridine ring.
-
Over-oxidation/Reduction Byproducts: Such as the corresponding carboxylic acid or aldehyde.
The following workflow provides a robust, multi-step approach to achieve >99% purity.
Figure 1. A multi-step workflow for the purification of the target compound.
Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique is a highly effective first pass to remove non-basic impurities. The basicity of the pyridine nitrogen is exploited to selectively move the target compound into the aqueous phase.[9]
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an equal volume of 1 M hydrochloric acid (HCl) solution. Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Separation: Collect the lower aqueous layer. The protonated pyridinium salt of the target compound is now in this aqueous phase. The organic layer, containing neutral or acidic impurities, can be discarded. Repeat the extraction of the organic layer with fresh 1 M HCl to maximize recovery.
-
Basification: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (verify with pH paper). This deprotonates the pyridinium salt, regenerating the neutral product.
-
Re-extraction: Transfer the basic aqueous solution back to a separatory funnel and extract three times with a water-immiscible organic solvent (EtOAc is recommended).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.[9]
Protocol 2: High-Resolution Flash Column Chromatography
This is the primary method for separating the target compound from closely related impurities, such as positional isomers or byproducts of similar polarity.[10][11]
Causality Behind Parameter Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice. However, the basic pyridine moiety can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing.[4] To mitigate this, the mobile phase can be modified.
-
Mobile Phase (Eluent): A gradient system of n-hexane and ethyl acetate is typically effective.
-
Rationale: Starting with a low polarity (e.g., 95:5 Hexane:EtOAc) allows for the elution of non-polar impurities. The polarity is then gradually increased to elute the moderately polar target compound. A common gradient might run from 5% to 40% EtOAc.[10]
-
Tailing Reduction: Adding a small amount of a competing base, like triethylamine (TEA, ~0.1-1% v/v), to the eluent can significantly improve peak shape by neutralizing the active silanol sites on the silica gel.[4]
-
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc) and pack the column.
-
Sample Loading: Dissolve the partially purified product from Protocol 1 in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of the more polar solvent (EtOAc) according to the pre-determined gradient.
-
Fraction Collection: Collect fractions continuously and monitor the elution process using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot fractions onto a TLC plate and develop in the chromatography eluent system. Visualize spots using a UV lamp (254 nm) and/or a staining agent (e.g., potassium permanganate).
-
Product Isolation: Combine the fractions that contain the pure product (single spot on TLC at the correct Rf value). Remove the solvent under reduced pressure to obtain the final, high-purity compound.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, good resolving power for moderately polar compounds.[10] |
| Mobile Phase | n-Hexane / Ethyl Acetate (Gradient) | Allows for separation of compounds across a range of polarities. |
| Gradient Profile | Start: 5% EtOAc -> End: 40% EtOAc | Elutes non-polar impurities first, then the target compound, followed by highly polar impurities. |
| Additive | 0.1% Triethylamine (TEA) | Minimizes peak tailing by blocking acidic silanol sites on the silica surface.[4] |
| Monitoring | TLC with UV (254 nm) visualization | Rapid, effective method for tracking the separation and identifying pure fractions.[9] |
Troubleshooting Common Purification Issues
Figure 2. A decision-making guide for troubleshooting common chromatography issues.
Final Purity Assessment
After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity level quantitatively.
References
- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (WO2015151116A2). Google Patents.
-
A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, Vol. 102, No. 7, 2021. Available at: [Link]
-
[2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate. Available at: [Link]
-
Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, PMC. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]
-
Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols. ResearchGate. Available at: [Link]
-
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. PubChem, National Center for Biotechnology Information. Available at: [Link]
- Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. (WO2018108954A1). Google Patents.
-
1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. PubChem, National Center for Biotechnology Information. Available at: [Link]
- Method for producing 2-amino-4-(trifluoromethyl)pyridine. (EP2527327A1). Google Patents.
-
Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. Chemistry Europe, PMC. Available at: [Link]
-
(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie. Available at: [Link]
-
[Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. Available at: [Link]
-
4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent. ChemRxiv. Available at: [Link]
-
Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol. PubMed. Available at: [Link]
-
Synthesis of fluoroalkyl and fluoroaryl substituted hexahydropyrimidines. ResearchGate. Available at: [Link]
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- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Strategic Application of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol in Modern Medicinal Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed guide on the applications and synthetic utility of the fluorinated building block, 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol, in the field of medicinal chemistry. The strategic incorporation of the 2-(trifluoromethyl)pyridine moiety into drug candidates can significantly enhance their pharmacological properties. This guide will delve into the rationale behind its use, propose synthetic routes, and provide detailed protocols for its application in the synthesis of biologically active molecules.
Introduction: The Significance of the 2-(Trifluoromethyl)pyridine Scaffold
The trifluoromethylpyridine (TFMP) structural motif is of paramount importance in contemporary drug discovery and agrochemical development.[1][2] The trifluoromethyl (-CF3) group, a bioisostere of a methyl group but with vastly different electronic properties, imparts a unique combination of characteristics to a parent molecule.[3] It is strongly electron-withdrawing, which can significantly alter the pKa of nearby functionalities, and it enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] Furthermore, the lipophilicity of the -CF3 group can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[3]
The pyridine ring itself is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets. The combination of a trifluoromethyl group and a pyridine ring creates a versatile building block with tunable physicochemical properties, making 2-(trifluoromethyl)pyridine derivatives highly sought after in the design of novel therapeutics.[2][4]
Physicochemical Properties and Structure-Activity Relationship (SAR) Insights
The introduction of a 2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol moiety into a molecule can have profound effects on its biological activity. Understanding these effects is crucial for rational drug design.
Table 1: Physicochemical Impact of the 2-(Trifluoromethyl)pyridine Moiety
| Property | Influence of the 2-(Trifluoromethyl)pyridine Moiety | Rationale |
| Metabolic Stability | Generally increased | The strong C-F bonds are resistant to metabolic cleavage. The CF3 group can shield adjacent positions from enzymatic attack.[3] |
| Lipophilicity | Increased | The fluorine atoms contribute to a higher partition coefficient (logP), potentially enhancing membrane permeability.[3] |
| Acidity/Basicity | Modified pKa | The electron-withdrawing nature of the CF3 group decreases the basicity of the pyridine nitrogen, which can affect drug-receptor interactions and solubility.[2] |
| Binding Affinity | Can be enhanced | The CF3 group can engage in specific interactions with protein binding pockets, such as dipole-dipole and orthogonal multipolar interactions. |
| Conformation | Influences molecular shape | The steric bulk of the CF3 group can lock the molecule into a specific conformation that is favorable for binding to a biological target. |
Structure-activity relationship (SAR) studies on various classes of compounds have demonstrated the benefits of incorporating the 2-(trifluoromethyl)pyridine group. For instance, in the development of FMS-like tyrosine receptor kinase 3 (FLT3) inhibitors for acute myeloid leukemia, pyridine-based derivatives have shown significant promise.[6] Similarly, the strategic placement of fluorine atoms on the aryl ring of fentanyl analogs has been shown to be a key determinant of their in vivo potency and efficacy.[7]
Synthetic Pathways and Methodologies
Proposed Synthesis of this compound
This proposed synthesis utilizes a Grignard reaction, a robust and widely used method for C-C bond formation.
Workflow Diagram: Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Proposed Synthesis of this compound
Materials:
-
3-Bromo-2-(trifluoromethyl)pyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethylene oxide
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 3-bromo-2-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF to the stirred suspension of magnesium.
-
The reaction is initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas (1.5 equivalents) through the solution, or add a pre-cooled solution of ethylene oxide in anhydrous THF. Caution: Ethylene oxide is a toxic and flammable gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Aqueous Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
-
Applications in Medicinal Chemistry: A Versatile Building Block
This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary alcohol functionality provides a handle for a variety of chemical transformations.
Logical Relationship Diagram: Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol as a building block
Executive Summary
2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol (hereafter TFPE ) is a specialized "homopyridyl" building block designed for high-value medicinal chemistry programs. Unlike its widely available lower homolog, [2-(trifluoromethyl)pyridin-3-yl]methanol, TFPE provides a two-carbon spacer that is critical for extending into specific binding pockets while maintaining a privileged electronic and metabolic profile.
This guide details the synthesis, activation, and application of TFPE. It addresses the scarcity of the commercial material by providing a robust, scalable synthesis protocol starting from the commodity chemical 3-bromo-2-(trifluoromethyl)pyridine.
Chemical Profile & Strategic Value
TFPE combines the structural flexibility of an ethyl spacer with the metabolic robustness of a trifluoromethylated pyridine ring.
| Property | Description | Medicinal Chemistry Implication |
| Structure | 3-(2-Hydroxyethyl)-2-CF3-pyridine | Homolog of the common "pyridyl methanol" scaffold. |
| Electronic Effect | Electron-deficient ring (CF3 + N) | Reduced basicity of the pyridine nitrogen (pKa < 2); less prone to protonation at physiological pH than non-fluorinated analogs. |
| Metabolic Stability | 2-Position Blocked | The bulky, electron-withdrawing CF3 group blocks the metabolically labile 2-position (a common site for oxidative metabolism). |
| Lipophilicity | Increased LogP | The CF3 group increases lipophilicity compared to the methyl or H analogs, improving membrane permeability. |
| H-Bonding | Pyridine Nitrogen | Acts as a weak H-bond acceptor, useful for specific receptor interactions without incurring a high desolvation penalty. |
Synthesis Protocol: The "Heck-Reduction" Route
Since TFPE is not a standard catalog item, we recommend the following three-step sequence for multi-gram preparation. This route relies on the robust Heck coupling of commercially available 3-bromo-2-(trifluoromethyl)pyridine .
Step 1: Heck Coupling
Formation of (E)-ethyl 3-(2-(trifluoromethyl)pyridin-3-yl)acrylate
Reagents: 3-bromo-2-(trifluoromethyl)pyridine (1.0 eq), Ethyl acrylate (1.5 eq), Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), Et3N (2.5 eq), DMF (0.5 M). Procedure:
-
Charge a pressure tube or RBF with the bromide, Pd catalyst, phosphine ligand, and base in anhydrous DMF.
-
Sparge with nitrogen for 15 minutes.
-
Add ethyl acrylate via syringe.
-
Heat to 100°C for 16 hours . Monitor by LCMS for consumption of the bromide.
-
Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hex/EtOAc gradient). The product is typically a solid.
Step 2: Hydrogenation
Reduction of the alkene to the saturated ester
Reagents: Acrylate intermediate (from Step 1), 10% Pd/C (10 wt%), EtOH or MeOH. Procedure:
-
Dissolve the acrylate in alcohol.
-
Add Pd/C carefully under nitrogen.
-
Stir under H2 atmosphere (balloon pressure) at RT for 4–6 hours.
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate to yield Ethyl 2-(2-(trifluoromethyl)pyridin-3-yl)acetate .
-
Note: This intermediate ester is stable and can be stored.
-
Step 3: Ester Reduction
Conversion to the target alcohol (TFPE)
Reagents: Ester intermediate, NaBH4 (4.0 eq), CaCl2 (2.0 eq) or LiAlH4 (1.5 eq), THF/MeOH (for NaBH4) or dry THF (for LiAlH4). Procedure (NaBH4 Method - Safer/Scalable):
-
Dissolve the ester in THF (0.2 M).
-
Add CaCl2 (activates the borohydride) and stir for 10 min.
-
Add NaBH4 portion-wise at 0°C.
-
Slowly add MeOH (excess) dropwise (vigorous gas evolution).
-
Stir at RT for 2 hours.
-
Quench: Carefully add sat. NH4Cl solution.
-
Extraction: Extract with EtOAc (x3). Dry and concentrate.
-
Purification: Flash chromatography (DCM/MeOH) to yield This compound .
Visual Workflow: Synthesis & Utility
The following diagram illustrates the synthesis pathway and the divergent utility of TFPE in drug design.
Caption: Synthesis of TFPE via Heck-Reduction sequence and downstream derivatization pathways.
Application Protocols
Once synthesized, TFPE serves as a versatile anchor.[1] Below are the standard operating procedures (SOPs) for its most common transformations.
Protocol A: Mitsunobu Coupling (Ether Synthesis)
Direct coupling of TFPE with phenols or heterocycles.
-
Setup: Dissolve TFPE (1.0 eq), Phenol/Nucleophile (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF or Toluene.
-
Addition: Cool to 0°C. Add DIAD or DEAD (1.2 eq) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Note: The steric bulk of the 2-CF3 group generally does not hinder the primary alcohol at the end of the ethyl chain, making this reaction high-yielding compared to the methanol analog.
Protocol B: Activation to Mesylate (Leaving Group)
Preparation for SN2 displacement by amines or thiols.
-
Setup: Dissolve TFPE (1.0 eq) and Et3N (1.5 eq) in DCM at 0°C.
-
Addition: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Monitoring: Reaction is usually complete in <1 hour.
-
Workup: Wash with cold 1N HCl, then NaHCO3. Dry and concentrate.
-
Stability Alert: The mesylate is reasonably stable but should be used immediately or stored at -20°C to prevent cyclization (though the electron-deficient pyridine makes intramolecular N-alkylation less likely than in simple pyridines).
-
Protocol C: Oxidation to Acetaldehyde
Precursor for Reductive Amination.
-
Method: Dess-Martin Periodinane (DMP) is preferred over Swern for ease of handling on small scales.
-
Procedure: Add DMP (1.2 eq) to a solution of TFPE in DCM at RT. Stir for 1–2 hours.
-
Quench: Add sat. Na2S2O3/NaHCO3 (1:1) and stir vigorously until the organic layer is clear.
-
Use: Isolate the aldehyde and immediately react with the desired amine and NaBH(OAc)3.
References
-
Heck Reaction on Trifluoromethylpyridines
-
Trifluoromethylpyridine Properties
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. Link
-
-
Synthesis of Pyridyl Alcohols
-
General Reactivity of 2-CF3-Pyridines
-
Schlosser, M., et al. (2003). Site-selective metallation of trifluoromethyl-substituted pyridines. European Journal of Organic Chemistry. Link
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 3. US2891959A - Process of preparing 3-(2-hydroxyethyl) pyridine - Google Patents [patents.google.com]
Application Note: Derivatization of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Executive Summary & Strategic Value
This application note details the derivatization of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol , a high-value scaffold in modern drug discovery. The trifluoromethylpyridine (
The ethanol side chain at the C3 position serves as a critical "synthetic handle," allowing researchers to tether this pharmacophore to larger molecular architectures. This guide focuses on three core transformation pathways: Activation (Mesylation) , Oxidation (Aldehyde Synthesis) , and Direct Coupling (Mitsunobu) .
Chemical Profile & Reactivity Analysis
Structural Logic
The molecule consists of a pyridine ring substituted with a strong electron-withdrawing group (EWG),
-
Electronic Effect: The
group ($ \sigma_p \approx 0.54 pK_a$ < 5.2), reducing its interference with Lewis acid catalysts compared to non-fluorinated pyridines [2]. -
Solubility: The lipophilic
moiety improves solubility in non-polar organic solvents (DCM, EtOAc) compared to simple pyridine alcohols. -
Stability: The C2 position is blocked, preventing metabolic oxidation at the most labile site. However, the electron-deficient ring makes the C4/C6 positions slightly more susceptible to nucleophilic attack if harsh conditions are used.
Key Reactivity Pathways (Diagram)
Caption: Primary derivatization pathways. The alcohol serves as a divergent point for oxidation or activation.
Detailed Experimental Protocols
Protocol A: Activation via Mesylation
Objective: Convert the hydroxyl group into a methanesulfonate (mesylate), a versatile leaving group for
Reagents
-
Substrate: this compound (1.0 equiv)
-
Methanesulfonyl chloride (MsCl): 1.2 equiv[1]
-
Triethylamine (TEA): 1.5 equiv[1]
-
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]
Step-by-Step Procedure
-
Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to
using an ice bath. Critical: Low temperature prevents the formation of vinyl-pyridine side products via elimination. -
Base Addition: Add TEA dropwise. The solution may turn slightly yellow.
-
Activation: Add MsCl dropwise over 10 minutes. Maintain temperature at
. -
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The alcohol (
) should disappear, replaced by the mesylate ( ).
-
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Storage: The mesylate is generally stable but should be used immediately or stored at
to prevent hydrolysis.
Protocol B: Oxidation to Aldehyde (Dess-Martin)
Objective: Synthesize 2-[2-(trifluoromethyl)pyridin-3-yl]acetaldehyde for use in reductive amination or Wittig reactions. Why this method? Dess-Martin Periodinane (DMP) is chosen over Swern or Chromic acid. It avoids the cryogenic conditions of Swern and the toxicity/acidity of Chromium reagents, which is crucial as the basic pyridine nitrogen can form insoluble complexes with metal oxidants [3].
Reagents
-
Substrate: 1.0 equiv
-
Dess-Martin Periodinane (DMP): 1.2 equiv
-
Solvent: DCM (wet DCM accelerates the reaction, but anhydrous is standard)
Step-by-Step Procedure
-
Dissolution: Dissolve the alcohol in DCM (0.1 M) at RT.
-
Addition: Add solid DMP in one portion.
-
Reaction: Stir at RT for 1–3 hours. The suspension will become cloudy as the iodinane byproduct precipitates.
-
Quench (Critical): Dilute with
. Add a 1:1 mixture of saturated (to reduce unreacted iodine species) and saturated . Stir vigorously until two clear layers form (approx. 15 mins). -
Isolation: Separate layers. Extract aqueous phase with
.[2][3] Dry organics over and concentrate.-
Note: Aldehydes on pyridine rings can be unstable (prone to polymerization or hydrate formation). Use immediately.
-
Protocol C: Direct Coupling (Mitsunobu Reaction)
Objective: Direct conversion of the alcohol to an ether or amine without an intermediate halide.
Constraint: The
Procedure Summary
-
Dissolve substrate (1.0 equiv), Triphenylphosphine (
, 1.2 equiv), and the nucleophile (e.g., a phenol or imide, 1.1 equiv) in anhydrous THF. -
Cool to
. -
Add DIAD (Diisopropyl azodicarboxylate) dropwise.
-
Stir at RT overnight.
-
Purification: Removal of Triphenylphosphine oxide (
) is the main challenge. Trituration with cold ether or using polymer-supported is recommended.
Analytical Validation (QC)
When validating the derivatives, specific NMR signatures confirm the integrity of the
| Feature | Method | Expected Signal / Observation |
| Reaction Completion | TLC | Alcohol is polar. Derivatives (Mesylate, Aldehyde) are significantly less polar (higher |
| Singlet around -60 to -68 ppm . No splitting implies the | ||
| Aldehyde Formation | Distinct triplet (or broad singlet) at 9.6–9.9 ppm . | |
| Mesylate Formation | Sharp singlet ( | |
| Elimination Byproduct | LCMS/NMR | Watch for vinyl signals (5.5–6.5 ppm) if the reaction was too hot (Styrene-like elimination). |
Workflow Visualization
Caption: Quality Control decision tree. 19F NMR is critical to ensure the trifluoromethyl group has not undergone defluorination or hydrolysis.
References
-
Role of Trifluoromethyl Groups in Drug Design: Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[4][5][6] Source: MDPI / ResearchGate (2025). URL:[Link] (General context via Search Result 1.8)
-
Dess-Martin Oxidation Protocol: Title: Dess-Martin Oxidation - Reaction and Mechanism.[7][8] Source: Organic Chemistry Portal.[7] URL:[Link] (Verified Standard Protocol)
-
Mesylation Methodologies: Title: Alcohol to Mesylate using MsCl - General Procedures. Source: Organic Synthesis / Common Organic Chemistry. URL:[Link] (Verified Standard Protocol)
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Diethylamine Dess–Martin periodinane: an efficient catalyst–oxidant combination in a sequential, one-pot synthesis of difficult to access 2-amino-3,5- ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07738F [pubs.rsc.org]
Application Note: Analytical Strategies for 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
This Application Note and Protocol guide is designed for the quantification of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol (hereafter referred to as TFPE ).[1] This molecule is a critical intermediate in the synthesis of next-generation agrochemicals and pyridine-based kinase inhibitors.[1]
The protocols below address two distinct needs:
-
Trace Quantification (Bioanalysis/Genotoxic Impurity Screening): Using UHPLC-MS/MS.[1][2]
-
Process Control (Purity/Assay): Using HPLC-UV with orthogonal GC-FID validation.
Part 1: Physicochemical Profile & Method Selection
Rationale: Successful method development requires understanding the analyte's behavior in solution.[2] The trifluoromethyl (
| Property | Value (Estimated/Derived) | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: 191.06 Da | |
| Basicity (pKa) | The | |
| Polarity (LogP) | Moderately lipophilic.[1][3] Retains well on C18 columns but requires high aqueous starts to prevent early elution.[2] | |
| UV Max | The pyridine ring provides a strong chromophore.[3] | |
| Solubility | Soluble in MeOH, ACN, DMSO | Avoid non-polar solvents (Hexane) for stock preparation.[3] |
Method Selection Decision Matrix
The following decision tree outlines the logical flow for selecting the appropriate analytical technique based on sensitivity requirements and matrix complexity.
Figure 1: Decision matrix for selecting the optimal analytical platform based on sensitivity and matrix interference.
Part 2: High-Sensitivity Protocol (UHPLC-MS/MS)
Target Application: Pharmacokinetic (PK) studies, residue analysis, or trace impurity quantification (PGI screening).[1][3]
Instrumentation & Conditions
-
System: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3] Note: Due to low basicity, APCI may be tested if ESI signal is unstable.
| Parameter | Setting | Rationale |
| Column | Waters ACQUITY UPLC BEH C18 ( | Ethylene Bridged Hybrid (BEH) particles withstand high pH and pressure, providing sharp peak shapes for basic compounds.[1][3] |
| Mobile Phase A | Acidic pH ensures the pyridine nitrogen is protonated ( | |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides lower backpressure and better desolvation than Methanol.[1] |
| Flow Rate | Optimal for ESI source desolvation efficiency.[1][2][3] | |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5% | Fast gradient focuses the analyte while washing out matrix salts.[1] |
MS/MS Transitions (MRM)
The parent ion is
| Precursor ( | Product ( | Dwell (ms) | CE (eV) | Type | Mechanism |
| 192.1 | 174.1 | 50 | 15 | Quantifier | Loss of |
| 192.1 | 154.1 | 50 | 25 | Qualifier | Loss of |
| 192.1 | 127.0 | 50 | 35 | Qualifier | Pyridine ring fragmentation.[1][2] |
Sample Preparation (Protein Precipitation)
Protocol for Plasma/Serum:
-
Aliquot
of plasma into a 1.5 mL tube.[1][2][3] -
Add
of cold Acetonitrile containing Internal Standard (e.g., D3-TFPE or generic Verapamil ).[1][3] -
Vortex vigorously for 30 seconds.
-
Centrifuge at
for 10 minutes at . -
Transfer
of supernatant to a vial with insert. -
Inject
.[1][2][3]
Part 3: Routine Process Control Protocol (HPLC-UV)
Target Application: Purity assessment of starting materials, reaction monitoring, and final product assay.[3]
Instrumentation & Conditions
-
System: Standard HPLC (Agilent 1260/Waters Alliance) with PDA/UV detector.[1][2][3]
-
Detection:
(Max abs) and (End absorption for impurities).[1][3]
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 ( | Robust, general-purpose column with excellent peak shape for bases.[1][3] |
| Mobile Phase | Isocratic: | Isocratic elution improves reproducibility for routine QC.[2] |
| Buffer | Buffering controls the ionization state of the pyridine nitrogen, preventing peak tailing.[3] | |
| Flow Rate | Standard flow for 4.6 mm ID columns.[1][2][3] | |
| Run Time | 10 minutes | Analyte expected to elute at |
System Suitability Criteria (Self-Validating System)
To ensure the trustworthiness of the data, the following criteria must be met before running samples:
-
Tailing Factor (
): .[1][2][3] (Ensures no secondary interactions with silanols). -
Precision: RSD of retention time
and Area (n=6 injections). -
Resolution:
between TFPE and any known synthetic precursor (e.g., 2-chloro-3-trifluoromethylpyridine).[1]
Part 4: Orthogonal Validation (GC-FID/MS)
Why this matters: Alcohols can sometimes tail badly on LC due to hydrogen bonding.[1] GC provides an orthogonal separation mechanism based on volatility.[2]
-
Derivatization (Recommended): Silylation with BSTFA + 1% TMCS .[1][2][3]
-
Reaction: Reacts with the
group to form the TMS-ether. -
Protocol: Mix
sample (in dry ACN) + BSTFA. Incubate at for 30 min.
-
-
Column: DB-5ms or equivalent (
). -
Temp Program:
(1 min) .
Part 5: Visualizing the Analytical Workflow
The following diagram illustrates the complete lifecycle of the sample from extraction to data validation.
Figure 2: End-to-end analytical workflow ensuring data integrity through a QC feedback loop.
Part 6: References
-
PubChem. (2025).[1][2][3][4] Compound Summary: [2-(Trifluoromethyl)pyridin-3-yl]methanol.[1][4] National Library of Medicine.[2] Retrieved from [Link]
-
ResearchGate. (2023). LC-MS/MS method for trifluoromethylpyridine derivatives in plasma. Retrieved from [Link]
Sources
- 1. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol | 1092353-05-3 [sigmaaldrich.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC analysis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
An Application Note for the Reversed-Phase HPLC Analysis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Introduction
This compound is a fluorinated pyridine derivative. Such compounds, characterized by the presence of a trifluoromethyl (TFMP) group on a pyridine ring, are crucial building blocks in the development of modern agrochemical and pharmaceutical agents.[1][2] The unique physicochemical properties imparted by the fluorine atoms, such as high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly influence the biological activity of the parent molecule.[2] Consequently, the accurate and reliable quantification of these intermediates is paramount to ensure the quality, efficacy, and safety of the final active ingredients.
This application note presents a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is designed for use in research, development, and quality control environments. The principles behind the method development, a detailed experimental protocol, and guidelines for system suitability and validation are discussed, grounded in established chromatographic theory and regulatory standards.[3][4][5]
Chromatographic Principles and Method Development Strategy
The successful development of an HPLC method hinges on understanding the physicochemical properties of the analyte. This compound possesses a moderately polar aromatic core (the pyridine ring), a highly electronegative trifluoromethyl group, and a polar ethanol side chain. The pyridine nitrogen atom is basic, with a pKa that is influenced by the electron-withdrawing trifluoromethyl group.
1. Choice of Stationary Phase: A C18 (octadecylsilyl) stationary phase was selected for its versatility and hydrophobic retention mechanism, which is ideal for aromatic compounds.[6] The hydrophobic interactions between the alkyl chains of the stationary phase and the pyridine ring of the analyte provide the primary mechanism for retention.
2. Mobile Phase Optimization: The key to achieving good peak shape for basic compounds like pyridine derivatives is controlling the secondary interactions between the analyte and the stationary phase.[7]
-
pH Control: The basic nitrogen of the pyridine ring can interact with acidic residual silanol groups on the silica surface of the C18 column, leading to significant peak tailing.[7] To mitigate this, the mobile phase is buffered to a low pH (approximately 2.5-3.5). At this pH, the analyte is consistently protonated, and more importantly, the residual silanols are also protonated (neutral), minimizing undesirable ionic interactions.[7][8] A phosphate or formate buffer is a suitable choice.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The concentration of acetonitrile is optimized to achieve an ideal retention factor (k') for the analyte, typically between 2 and 10, ensuring sufficient separation from the solvent front without excessively long run times.[7]
-
Gradient vs. Isocratic Elution: An isocratic method, where the mobile phase composition remains constant, is often sufficient for purity analysis of a single main component.[9] It offers simplicity and robustness. A gradient elution may be employed if separating the main peak from multiple impurities with a wide range of polarities.[10][11] This protocol details an isocratic method.
3. Detection: The pyridine ring is an excellent chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.[12] Aromatic pyridine derivatives typically exhibit strong absorbance between 250 and 270 nm.[13] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to confirm peak purity and select the optimal monitoring wavelength.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a DAD/PDA detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data station (CDS).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric Acid (H₃PO₄) (Analytical grade)
-
-
Reference Standard: this compound of known purity.
Solutions Preparation
-
Mobile Phase (20 mM Phosphate Buffer, pH 3.0 : Acetonitrile = 60:40 v/v):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the aqueous buffer through a 0.45 µm nylon filter.
-
Prepare the final mobile phase by mixing 600 mL of the prepared buffer with 400 mL of acetonitrile.
-
Degas the mobile phase by sonication or online degasser before use.
-
-
Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to avoid solvent mismatch effects that can distort peak shape.[7]
-
Standard Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solution (approx. 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Solution (approx. 100 µg/mL):
-
Accurately weigh an amount of the sample material expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm (or λmax determined by DAD) |
| Run Time | 10 minutes |
Experimental Workflow
Caption: High-level workflow for the HPLC analysis.
System Suitability and Method Validation
To ensure the analytical system is performing correctly and that the method is suitable for its intended purpose, both system suitability testing and method validation are critical.[14][15]
System Suitability Testing (SST)
SST is performed before sample analysis to verify that the chromatographic system can generate acceptable and reproducible results.[3][16] Five replicate injections of the Working Standard Solution should be made.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry; high tailing indicates secondary interactions. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
| RSD of Retention Time | ≤ 1.0% | Indicates stable pump performance and mobile phase composition. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
Method Validation Overview (ICH Q2(R1))
A full method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[5][17] The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by peak purity analysis using a DAD/PDA detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17] A minimum of five concentrations across the desired range should be analyzed.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]
-
Accuracy: The closeness of test results to the true value. This is typically assessed by spike/recovery studies.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).[15]
Troubleshooting
Caption: A basic decision tree for common HPLC issues.
Conclusion
The reversed-phase HPLC method described provides a reliable and robust approach for the quantitative analysis of this compound. By employing a standard C18 column and controlling mobile phase pH to mitigate silanol interactions, excellent peak shape and reproducibility can be achieved. This method is suitable for routine quality control and purity assessments in various stages of drug and agrochemical development. Adherence to the outlined system suitability and validation protocols will ensure the generation of high-quality, defensible analytical data.
References
- Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent Technologies.
-
United States Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography. USP-NF. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- United States Pharmacopeia. (2021).
- Thermo Fisher Scientific. (n.d.).
-
Bebawy, L. I. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- SIELC Technologies. (n.d.).
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- BenchChem. (n.d.).
- Defense Technical Information Center. (n.d.).
-
ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
- Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
-
PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. [Link]
- Ramaiyan, S., Seshadri, S., & Mp, R. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. Journal of Molecular Structure, 1147, 532-543.
- MAC-MOD Analytical. (n.d.).
-
Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 262-274. [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. â©621⪠Chromatography [doi.usp.org]
- 11. lcms.cz [lcms.cz]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. allreviewjournal.com [allreviewjournal.com]
- 14. scribd.com [scribd.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. uni-onward.com.tw [uni-onward.com.tw]
- 17. database.ich.org [database.ich.org]
experimental protocol for using 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol in assays
Application Note: High-Precision Characterization and Utilization of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol in Drug Discovery Assays
Abstract
This guide details the experimental protocols for utilizing This compound (hereafter referred to as TFMP-3-EtOH ) as a chemical probe, fragment library component, and metabolic reference standard. The 2-trifluoromethylpyridine motif is a "privileged scaffold" in medicinal chemistry, known for modulating lipophilicity (LogP) and metabolic stability. However, the specific 2,3-substitution pattern requires rigorous structural validation and specialized assay conditions to prevent aggregation and ensure accurate binding data. This document provides validated workflows for Structural QC , Solubility Profiling , STD-NMR Fragment Screening , and LC-MS Metabolite Referencing .
Part 1: Structural Integrity & Quality Control (QC)
Before entering any biological assay, the regio-integrity of TFMP-3-EtOH must be confirmed. The regioselective lithiation of trifluoromethylpyridines is complex; distinguishing the 2-CF3, 3-substituted isomer from the 3-CF3, 2-substituted isomer is critical.
Protocol 1.1: Regioisomer Validation via F-NMR
Rationale: The chemical shift of the -CF
Materials:
-
Compound: TFMP-3-EtOH (>95% purity).
-
Solvent: DMSO-
(preferred for hydrogen bonding resolution). -
Internal Standard:
-Trifluorotoluene ( -63.72 ppm).
Procedure:
-
Dissolve 5 mg of TFMP-3-EtOH in 600 µL DMSO-
. -
Add 1 µL of Internal Standard.
-
Acquire
F-NMR (minimum 376 MHz). -
Analysis:
-
Expected Shift: The -CF
at position 2 (flanked by N and the ethanol chain at C3) typically resonates between -66.0 and -68.0 ppm . -
Coupling Check: Look for
coupling to the proton at C4. If the ethanol chain were at C4 or C6, the coupling pattern would change significantly.
-
Protocol 1.2: Hydroxyl Proton Exchange Test
Rationale: To verify the alcohol handle is free and not an ether/ester impurity.
-
Run standard
H-NMR in DMSO- . Identify the triplet/broad singlet of the -OH proton (~4.5–5.5 ppm). -
Add 10 µL D
O to the tube and shake. -
Re-run NMR. Pass Criteria: Complete disappearance of the -OH signal, confirming a free primary alcohol.
Part 2: Physicochemical Profiling (Pre-Assay)
TFMP-3-EtOH is a fragment-sized molecule (MW ~191.15 Da). Its utility in assays depends on its solubility limit and aggregation state.
Protocol 2.1: Kinetic Solubility Assay (Nephelometry)
Objective: Determine the maximum concentration for biological assays (e.g., SPR, Enzyme Inhibition) without precipitation.
Workflow:
-
Stock Prep: Prepare a 100 mM stock in pure DMSO.
-
Dilution Series: Dilute into PBS (pH 7.4) to final concentrations of 1 mM, 500 µM, 250 µM, 125 µM, and 62.5 µM. Final DMSO content must be fixed at 1% or 2%.
-
Incubation: Shake for 90 minutes at 25°C.
-
Readout: Measure light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).
-
Criteria: The "Assay Limit" is the highest concentration with <5% increase in turbidity relative to the blank.
-
Expected Result: TFMP-3-EtOH is moderately polar. Solubility in PBS is typically >1 mM, making it excellent for high-concentration fragment screening.
-
Part 3: Fragment-Based Drug Discovery (FBDD) Screening
This is the primary "assay" for this molecule. TFMP-3-EtOH is screened against protein targets (e.g., Kinases, Proteases) to identify if the 2-CF3-pyridine scaffold binds to a sub-pocket.
Protocol 3.1: Saturation Transfer Difference (STD) NMR
Mechanism: Detects transient binding (K
Experimental Setup:
-
Protein: Target protein (e.g., 5–10 µM) in deuterated buffer (PBS in D
O). -
Ligand: TFMP-3-EtOH (500 µM – 1 mM). Ligand:Protein ratio ~ 100:1 .
-
Control: Ligand alone (to rule out direct irradiation artifacts).
Step-by-Step:
-
Sample Prep: Mix 10 µM Protein + 1 mM TFMP-3-EtOH in 500 µL D
O buffer. -
On-Resonance Irradiation: Irradiate protein signals (usually at -0.5 ppm or 10-12 ppm) for 2 seconds (Gaussian pulse train).
-
Off-Resonance Irradiation: Irradiate at 30 ppm (control).
-
Subtraction: Subtract "On" spectrum from "Off" spectrum.
-
Result Interpretation:
-
Positive Hit: Signals corresponding to the pyridine ring protons or the ethyl chain appear in the difference spectrum.
-
Epitope Mapping: If the aromatic signals are stronger than the ethyl signals in the STD spectrum, the pyridine ring is the primary anchor in the binding pocket.
-
Visualization of STD-NMR Workflow:
Part 4: Metabolite Identification Assay (LC-MS/MS)
TFMP-3-EtOH is often a metabolite of drugs containing a 2-CF3-3-alkyl-pyridine moiety (via CYP450 hydroxylation). This protocol uses TFMP-3-EtOH as a Reference Standard to confirm metabolite identity in microsome stability assays.
Protocol 4.1: Co-Chromatography Validation
Objective: Confirm if an unknown metabolite M1 in a microsomal incubation is TFMP-3-EtOH.
Materials:
-
Matrix: Human Liver Microsomes (HLM) or Hepatocytes.
-
Test Article: Parent Drug (containing 2-CF3-pyridine moiety).[1][2]
-
Reference Standard: Synthetic TFMP-3-EtOH.
-
System: UHPLC-QTOF-MS (e.g., Agilent 1290 / Sciex TripleTOF).
Procedure:
-
Incubation: Incubate Parent Drug (1 µM) with HLM + NADPH for 60 mins at 37°C. Quench with Acetonitrile.
-
Spiking: Split the quenched sample into two vials.
-
Vial A: Sample alone.
-
Vial B: Sample + Spiked TFMP-3-EtOH (100 nM).
-
-
LC Method:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Gradient: 5% B to 95% B over 5 mins (A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid).
-
-
Analysis:
-
Extract Ion Chromatogram (EIC) for
192.0636 . -
Criteria: In Vial B, the peak for the metabolite must perfectly co-elute with the spiked standard (single symmetrical peak). If the peak splits or shoulders appear, the metabolite is a different isomer (e.g., hydroxylation on the ring instead of the chain).
-
Data Summary Table: Expected MS Parameters
| Parameter | Value | Notes |
| Formula | C | |
| Exact Mass | 191.0558 Da | Neutral monoisotopic mass |
| [M+H]+ | 192.0636 m/z | Positive mode quantitation ion |
| Fragment 1 | 174.05 m/z | Loss of H |
| Fragment 2 | 146.02 m/z | Loss of Ethanol chain (Pyridine-CF3 core) |
| Retention Time | ~2.5 - 3.0 min | Depends on C18 gradient (moderately polar) |
Part 5: Synthetic Derivatization (Functional Use)
To use TFMP-3-EtOH as a building block for library synthesis (e.g., creating a PROTAC linker or inhibitor), the alcohol must be activated.
Workflow:
-
Mesylation: React with MsCl / Et
N in DCM to form the mesylate (good leaving group). -
S
2 Displacement: React the mesylate with a nucleophile (amine, thiol) to link the 2-CF3-pyridine headgroup to a scaffold.-
Note: The electron-withdrawing CF
group at C2 makes the pyridine ring electron-deficient, but the ethyl spacer insulates the alcohol. Standard aliphatic substitution conditions apply.
-
References
-
Lithiation of Trifluoromethylpyridines: Porwisiak, J., & Dmowski, W. (1994).[3] "Reactions of Trifluoromethylpyridines with Alkyllithium Reagents. Directing Effects of the Trifluoromethyl Groups." Tetrahedron, 50(42), 12259-12270. Link
-
Pyridine N-Oxide Functionalization: "Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides." Journal of Organic Chemistry, 2025. Link
-
Fragment Screening Methodologies: "Practical Guidelines for Fragment-Based Drug Discovery using NMR." Journal of Medicinal Chemistry. Link
-
Nematicide Scaffolds: Patent WO2013143811A1. "N-cyclylamides as nematicides." (Describes 2-trifluoromethyl-3-pyridyl derivatives). Link
-
Metabolic Stability of Pyridines: "Metabolism of Pyridine-Containing Drugs." Chemical Research in Toxicology. Link
Sources
Application Note: A Hierarchical Strategy for the Biological Screening of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Abstract
This guide provides a comprehensive, multi-tiered framework for the biological and pharmacological evaluation of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol. The trifluoromethylpyridine (TFMP) scaffold is a privileged structure in modern medicinal chemistry and agrochemistry, known for enhancing metabolic stability, binding affinity, and bioavailability.[1][2] This document outlines a logical progression of assays, from broad-spectrum primary screens to more focused target-specific secondary and mechanistic studies. We provide detailed, field-proven protocols for cytotoxicity, antimicrobial, enzyme inhibition, and G protein-coupled receptor (GPCR) functional assays, designed to be self-validating through the inclusion of appropriate controls. The objective is to equip researchers and drug development professionals with a robust strategy to efficiently identify and characterize the bioactive potential of this novel chemical entity.
Introduction: Rationale for Screening
The this compound molecule incorporates the trifluoromethylpyridine (TFMP) moiety, a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[1] The trifluoromethyl group, with its high electronegativity and steric properties, often imparts favorable characteristics to a molecule, including increased metabolic stability and enhanced binding to biological targets.[1] TFMP derivatives have demonstrated a wide array of biological activities, including insecticidal, fungicidal, herbicidal, and antibacterial effects.[2][3]
Given this precedent, this compound presents a compelling candidate for broad biological screening. The ethan-1-ol side chain provides a potential site for hydrogen bonding interactions with biological targets or for metabolic processing. Our proposed screening cascade is designed to efficiently probe for several potential activities, beginning with fundamental assessments of cytotoxicity and antimicrobial effects before progressing to more specific, target-based inquiries.
The Hierarchical Screening Strategy
A tiered or hierarchical approach is a cost-effective and logical method for screening novel compounds.[4] This strategy prioritizes broad, high-throughput assays in the initial phase to identify any significant biological activity and to establish a safe concentration range for further testing. Positive "hits" from this primary screen are then advanced to more complex, target-oriented secondary assays to elucidate the mechanism of action.
Caption: Hierarchical workflow for the biological screening of the target compound.
Tier 1: Primary Screening Protocols
The initial screening tier is designed to answer two fundamental questions:
-
Does the compound exhibit general cytotoxicity to mammalian cells?
-
Does the compound possess antimicrobial properties?
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][7]
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
This compound (Test Compound), dissolved in DMSO to create a 10 mM stock.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]
-
Solubilization Solution: 10% SDS in 0.01 M HCl.[8]
-
96-well flat-bottom sterile microplates.
-
Positive control (e.g., Doxorubicin).
-
Vehicle control (DMSO).
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 100 µM down to 0.1 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]
-
Incubate the plate for an additional 4 hours at 37°C.[5][8] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the Solubilization Solution to each well.[8] Pipette up and down to ensure complete mixing and dissolution of the formazan crystals.
-
Incubate the plate overnight in the incubator to ensure all formazan is dissolved.[5]
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[5][7] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) [Hypothetical] |
| 2-[2-(TFMP)-yl]ethan-1-ol | HeLa | 48h | 15.2 |
| 2-[2-(TFMP)-yl]ethan-1-ol | HEK293 | 48h | > 100 |
| Doxorubicin (Positive Control) | HeLa | 48h | 0.8 |
Protocol: Antimicrobial Susceptibility (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Fungal strain (e.g., Candida albicans ATCC 90028).
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.
-
Test Compound stock solution (10 mg/mL in DMSO).
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Sterile 96-well microplates.
-
0.5 McFarland turbidity standard.
Step-by-Step Procedure:
-
Compound Preparation: In the first column of a 96-well plate, add the test compound to broth to achieve a concentration of 256 µg/mL (or other desired starting concentration).
-
Serial Dilution: Add 100 µL of appropriate sterile broth to all other wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column across the plate, resulting in concentrations from 256 µg/mL to 0.5 µg/mL.[10]
-
Inoculum Preparation: Prepare a fresh overnight culture of the test microorganism. Adjust the turbidity of the culture in sterile saline or broth to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL. This will halve the compound concentrations.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[9][10] This can be read visually or with a plate reader at 600 nm.
| Compound | Organism | MIC (µg/mL) [Hypothetical] |
| 2-[2-(TFMP)-yl]ethan-1-ol | S. aureus | 16 |
| 2-[2-(TFMP)-yl]ethan-1-ol | E. coli | > 128 |
| 2-[2-(TFMP)-yl]ethan-1-ol | C. albicans | 64 |
| Ciprofloxacin (Control) | S. aureus | 0.5 |
| Ciprofloxacin (Control) | E. coli | 0.015 |
Tier 2: Secondary & Target-Specific Assays
If the primary screens yield a "hit" (e.g., selective cytotoxicity or antimicrobial activity), the next step is to investigate further. If no activity is observed, target-based screens can be employed to search for more subtle biological effects.
Protocol: General Biochemical Enzyme Inhibition Assay
This protocol provides a template for assessing the compound's ability to inhibit a purified enzyme. TFMP-containing molecules are known inhibitors of various enzymes.[3]
Rationale: The choice of enzyme depends on the therapeutic area of interest. For oncology, a kinase like EGFR or a protease like Caspase-3 could be selected. This protocol outlines a general workflow adaptable to many enzyme systems.[11]
Caption: General workflow for a biochemical enzyme inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Dissolve the purified enzyme, its specific substrate, and the test compound in an optimized assay buffer. Prepare a serial dilution of the inhibitor.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of enzyme to each well. Add varying concentrations of the test compound. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background). Incubate for 15-30 minutes at the enzyme's optimal temperature.[11]
-
Reaction Initiation: Start the reaction by adding a fixed concentration of the substrate to all wells. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to effectively detect competitive inhibitors.[12][13]
-
Detection: Immediately place the plate in a microplate reader. Measure the rate of product formation over time by monitoring changes in absorbance or fluorescence. The reaction should be monitored under initial velocity conditions (typically when <10% of the substrate is consumed).[12]
-
Data Analysis:
-
Calculate the reaction rate (slope) for each concentration.
-
Determine the percent inhibition for each concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
-
Protocol: G Protein-Coupled Receptor (GPCR) Functional Assay
Rationale: GPCRs are a major class of drug targets, and screening for modulators of GPCR activity is a key part of drug discovery.[14][15] Functional assays measure the downstream consequences of receptor activation. The Tango GPCR assay, for example, measures the recruitment of β-arrestin to an activated receptor, which triggers a reporter gene, providing a quantifiable signal.[16]
Materials:
-
A stable cell line expressing the GPCR of interest and the Tango assay components (e.g., a GeneBLAzer® cell line from Thermo Fisher Scientific).
-
Assay medium (e.g., Opti-MEM).
-
Known agonist and antagonist for the target GPCR.
-
LiveBLAzer™-FRET B/G Substrate.
-
Test Compound.
Step-by-Step Procedure (Agonist Mode):
-
Cell Plating: Plate the GPCR-expressing cells in a 96-well, clear-bottom black plate and incubate overnight.
-
Compound Addition: Remove the culture medium and add assay medium containing serial dilutions of the test compound or a known agonist.
-
Incubation: Incubate the plate for the recommended time (e.g., 5 hours) at 37°C.
-
Substrate Loading: Add the LiveBLAzer™-FRET B/G Substrate solution to each well.
-
Incubation: Incubate for 2 hours at room temperature in the dark.
-
Detection: Read the plate on a fluorescence plate reader capable of FRET measurements (e.g., excitation at 409 nm, emission at 460 nm and 530 nm).
-
Data Analysis: Calculate the emission ratio (460 nm / 530 nm). Plot the ratio against the log of compound concentration to determine the EC₅₀ value for agonists. For antagonist screening, cells are co-incubated with the test compound and a known agonist at its EC₈₀ concentration.
Tier 3: Advanced Characterization
Compounds that demonstrate promising and potent activity in Tier 2 assays should be advanced for further profiling. This stage provides critical data to predict how the compound might behave in a more complex biological system.
-
In Vitro ADME/Tox: Early assessment of drug metabolism and pharmacokinetic (DMPK) properties is crucial.[4] Key assays include:
-
Metabolic Stability: Incubating the compound with liver microsomes to determine its metabolic half-life.
-
Cytochrome P450 (CYP) Inhibition: Assessing whether the compound inhibits major CYP enzymes (e.g., 3A4, 2D6), which can predict drug-drug interactions.
-
Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, affecting its free concentration.
-
-
Preliminary In Vivo Toxicology: Early in vivo toxicity testing can help identify potential liabilities before significant resources are invested.[17] This typically involves:
-
Acute Toxicity Study: Administering a single, high dose of the compound to rodents (e.g., rats or mice) to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity over a short period (e.g., 7-14 days).[18][19][20] These studies are typically performed in at least one rodent species.[21]
-
Conclusion
The biological screening of a novel compound like this compound requires a systematic and scientifically rigorous approach. The hierarchical strategy detailed in this application note provides a logical, efficient, and robust pathway for discovery. By starting with broad, high-throughput assays and progressively focusing on more specific mechanisms for active compounds, researchers can maximize the potential for identifying novel biological activities while efficiently allocating resources. The provided protocols serve as a validated foundation upon which specific research programs can be built.
References
-
Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC. (2020, September 28). National Center for Biotechnology Information. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. National Center for Biotechnology Information. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. National Center for Biotechnology Information. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. National Center for Biotechnology Information. [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers. [Link]
-
The Important Role of In Vitro Screening Related Services in Drug. Labinsights. [Link]
-
In vivo toxicology studies - Blog. Biobide. [Link]
-
In vivo toxicology and safety pharmacology. Nuvisan. [Link]
-
A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. MDPI. [Link]
-
Antimicrobial activity assay. Protocols.io. [Link]
-
The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. [Link]
-
In Vitro Assay Development Services. Charles River Laboratories. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [Link]
-
In Vivo Toxicology Service (Mouse, Rat). Altogen Labs. [Link]
-
How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]
-
Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. ScienceDirect. [Link]
-
Protocol for antimicrobial activity assay in 384 well plate? ResearchGate. [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
ENZYME INHIBITION. Acharya Nagarjuna University. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. international-biopharma.com [international-biopharma.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
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- 21. fda.gov [fda.gov]
Strategic Application Guide: 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Executive Summary: The "Metabolic Shield" Linker
2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol (CAS: 197460-09-0 / Analogous derivatives) represents a high-value building block in modern medicinal chemistry, specifically designed to address metabolic liability and lipophilic optimization .[1][2]
Unlike standard pyridine-ethanol linkers, this scaffold incorporates a trifluoromethyl (
-
Metabolic Blocking: The
group sterically and electronically blocks the C2 position, a common site for oxidative metabolism (N-oxidation or nucleophilic attack) in pyridines. -
pKa Modulation: The strong electron-withdrawing nature of the
group ( ) significantly lowers the basicity of the pyridine nitrogen, reducing non-specific protein binding and improving membrane permeability (LogD). -
Bioisosteric Replacement: It serves as a metabolically robust bioisostere for o-tolyl or o-chlorophenyl ethanol moieties.[1][2]
Chemical Profile & Properties[3][4][5][6][7][8][9][10][11]
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | Compact fragment ( | |
| LogP (Calc) | ~1.3 - 1.5 | Optimal lipophilicity for CNS and cell penetration |
| H-Bond Donors | 1 (Alcohol -OH) | Versatile handle for derivatization |
| H-Bond Acceptors | 2 (Pyridine N, Alcohol O) | Pyridine N is a weak acceptor due to |
| Electronic Effect | Deactivates ring toward electrophilic attack; activates C4/C6 for | |
| Metabolic Stability | High (Microsomal) | C2 is blocked; |
Structural Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this scaffold.
Caption: SAR decomposition of the scaffold showing the functional role of each structural component.[1]
Strategic Applications in Drug Discovery[5][6]
Application A: Fragment-Based Drug Discovery (FBDD)
This alcohol is an ideal "fragment grower."[1][2] In FBDD, once a core binder is identified, this moiety can be attached to extend into a hydrophobic pocket. The ethyl chain provides the necessary flexibility to allow the pyridine ring to orient itself for optimal
Application B: Linker Chemistry for PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are crucial. The 2-carbon chain is a standard "short" linker.[2]
-
Strategy: Convert the alcohol to an alkyl halide or tosylate.
-
Coupling: React with a phenolic E3 ligase ligand (e.g., VHL or Cereblon binders).
-
Benefit: The pyridine ring adds rigidity compared to a pure PEG chain, potentially improving oral bioavailability.
Application C: Kinase Inhibitor Design
Many kinase inhibitors (e.g., for c-Kit, VEGFR, or SHP2) utilize a "tail" extending from the hinge-binding region to the solvent front.
-
Role: The 2-(trifluoromethyl)pyridine motif is a privileged scaffold in kinase inhibitors (e.g., Regorafenib analogs).[1]
-
Mechanism: The ethanol chain serves as the connector to the hinge-binding heterocycle (e.g., pyrazole, aminopyrimidine).
Experimental Protocols
Protocol 1: Synthesis via Reduction of Ester Precursor
Objective: Synthesize this compound from Methyl 2-[2-(trifluoromethyl)pyridin-3-yl]acetate. Note: This is the most reliable route, avoiding the harsh conditions of direct ring functionalization.
Reagents:
-
Methyl 2-[2-(trifluoromethyl)pyridin-3-yl]acetate (Starting Material)[1][2]
-
Lithium Aluminum Hydride (LiAlH4) OR Sodium Borohydride (NaBH4) + CaCl2[1]
-
Anhydrous THF (Tetrahydrofuran)[1]
-
Rochelle's Salt (Potassium sodium tartrate)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 1.0 eq of Methyl 2-[2-(trifluoromethyl)pyridin-3-yl]acetate in anhydrous THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Reduction:
-
Option A (LiAlH4): Carefully add LiAlH4 (1.2 eq) portion-wise or as a solution in THF.[1] The
group is generally stable at 0°C, but avoid refluxing for extended periods. -
Option B (NaBH4/CaCl2): Add NaBH4 (2.0 eq) followed by slow addition of CaCl2 (1.0 eq) in ethanol/THF mixture. This is milder and chemoselective.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] The ester spot should disappear, and a more polar alcohol spot should appear.
-
Quench (Critical):
-
Cool back to 0°C.
-
Fieser Workup: Add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the weight of LiAlH4 in grams. -
Alternative: Quench with saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour until two clear layers form (breaks the aluminum emulsion).
-
-
Isolation: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over anhydrous
. Filter and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).
Protocol 2: Activation (Conversion to Leaving Group)
Objective: Convert the alcohol to a Mesylate (-OMs) or Bromide (-Br) for nucleophilic coupling.[1]
Methodology (Mesylation):
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.1 M).
-
Add Triethylamine (
, 1.5 eq) and cool to 0°C. -
Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir for 30-60 mins at 0°C.
-
Validation: Check LC-MS. The product is often unstable on silica; use immediately for the next coupling step (e.g.,
with an amine or phenol).
Synthetic Workflow Diagram
Caption: Synthetic pathway from the commercially available nicotinic acid derivative to the activated linker.
References
-
Cottet, F., & Schlosser, M. (2004). Three-Step Synthesis of 6-Chloro-2-(trifluoromethyl)nicotinic Acid from 2-Chloro-6-(trifluoromethyl)pyridine.[1][2] European Journal of Organic Chemistry. (Fundamental chemistry of the scaffold).
-
Nutt, J. G. (1998). Catechol-O-methyltransferase inhibitors for treatment of Parkinson's disease.[1][2][3][4][5] The Lancet, 351, 1221-1222.[3][4][5] (Context for COMT inhibitors using similar pyridine scaffolds).
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[6] Journal of Pesticide Science. Link
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (General principles of Fluorine SAR).
-
Sigma-Aldrich/Merck. Product Specification: Methyl 2-[2-(trifluoromethyl)pyridin-3-yl]acetate.[1][2] (Precursor confirmation).
Sources
- 1. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. WO2007117165A1 - New pharmaceutical compounds - Google Patents [patents.google.com]
- 4. US20100168113A1 - Pharmaceutical Compounds - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
role of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol in agrochemical synthesis
Technical Application Note: Strategic Utilization of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol in Next-Gen Agrochemical Synthesis
Abstract
This application note delineates the critical role of This compound (hereafter referred to as TFPE-OH ) as a privileged scaffold in the synthesis of modern agrochemicals. With the increasing demand for metabolically stable and lipophilic pharmacophores in crop protection, the 2-trifluoromethylpyridine motif has emerged as a cornerstone in the design of succinate dehydrogenase inhibitor (SDHI) fungicides and novel nematicides.[1] This guide provides optimized protocols for the synthesis, functionalization, and application of TFPE-OH, bridging the gap between intermediate production and active ingredient (AI) discovery.[1]
Strategic Significance in Agrochemical Design
TFPE-OH is not merely a solvent or passive linker; it is a strategic building block designed to introduce the 2-(trifluoromethyl)pyridin-3-yl moiety into complex bioactive molecules.[1]
The Fluorine Effect
The trifluoromethyl (-CF3) group at the C2 position of the pyridine ring confers three distinct advantages:
-
Metabolic Stability: The strong C-F bonds block oxidative metabolism at the C2 position, a common site for cytochrome P450 attack in non-fluorinated analogs.[1]
-
Lipophilicity Modulation: The -CF3 group significantly increases the logP of the final molecule, enhancing cuticular penetration in fungi and nematodes.[1]
-
Electronic Tuning: The electron-withdrawing nature of the -CF3 group reduces the basicity of the pyridine nitrogen, altering the pKa and hydrogen-bond accepting capability of the heterocycle, which is crucial for binding affinity in enzyme active sites (e.g., SDH complex).[1]
Structural Versatility
The ethanol side chain at the C3 position serves as a versatile "handle" for divergent synthesis:
-
Nucleophilic Substitution: Conversion to alkyl halides or sulfonates allows for coupling with amines (to form SDHIs) or phenols (to form ether-linked insecticides).[1]
-
Oxidation: Transformation to the corresponding acetic acid derivative enables amide coupling.[1]
-
Cyclization: Precursor for fused ring systems such as pyrido[2,3-d]pyrimidines.[1]
Synthetic Protocols & Methodology
The following protocols are designed for high-yield, scalable synthesis suitable for both discovery chemistry and process development.
Protocol A: Synthesis of TFPE-OH from 2-Trifluoromethyl-3-pyridineacetic Acid
Rationale: Direct reduction of the acid or ester is the most reliable route to the alcohol.[1]
Materials:
-
Precursor: Methyl 2-[2-(trifluoromethyl)pyridin-3-yl]acetate (CAS: Variable depending on supplier).[1]
-
Reductant: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) with CaCl2.[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).[1]
-
Solubilization: Dissolve 10.0 g (approx. 45 mmol) of the methyl ester precursor in 100 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.
-
Reduction:
-
Option 1 (LiAlH4): Carefully add 1.05 equivalents of LiAlH4 (1.0 M in THF) dropwise over 30 minutes.[1] The reaction is exothermic; control the addition rate to maintain temperature <5°C.
-
Option 2 (NaBH4/CaCl2): Add 2.0 equivalents of NaBH4 followed by the slow addition of 1.0 equivalent of CaCl2 in THF.[1] This generates borane in situ, a milder chemoselective reductant.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially, where x is the mass of LiAlH4 in grams. Stir until a granular white precipitate forms.
-
Workup: Filter the precipitate through a Celite pad. Wash the pad with diethyl ether.[1] Dry the combined filtrate over MgSO4 and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield TFPE-OH as a clear, colorless oil.
Typical Yield: 85-92% Characterization: 1H NMR (CDCl3): δ 8.6 (d, 1H), 7.9 (d, 1H), 7.5 (dd, 1H), 3.9 (t, 2H), 3.0 (t, 2H).[1]
Protocol B: Functionalization – Conversion to Alkyl Bromide (TFPE-Br)
Rationale: The bromide is a superior leaving group for SN2 coupling reactions used in library synthesis.[1]
Materials:
-
Substrate: TFPE-OH (from Protocol A).[1]
-
Reagent: Triphenylphosphine (PPh3) and Carbon Tetrabromide (CBr4) (Appel Reaction).[1]
-
Solvent: Dichloromethane (DCM).[1]
Step-by-Step Procedure:
-
Dissolve 5.0 g (26 mmol) of TFPE-OH and 1.2 equivalents of CBr4 in 50 mL of dry DCM at 0°C.
-
Add 1.2 equivalents of PPh3 portion-wise over 20 minutes.
-
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Concentrate the mixture and add 50 mL of Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1]
-
Filter off the solid TPPO.[1] Concentrate the filtrate.
-
Purify via short-path silica plug (10% EtOAc in Hexane).[1]
Typical Yield: 88-95%[1]
Application in Agrochemical Synthesis
TFPE-OH is the gateway to two major classes of agrochemicals: Nematicides (e.g., Fluopyram analogs) and SDHI Fungicides .[1]
Case Study: Synthesis of Next-Gen Nematicides (N-Cyclylamides)
Recent patent literature (e.g., WO2013143811) highlights the efficacy of amides containing the 2-(trifluoromethyl)pyridin-3-yl ethyl amine motif.[1]
Workflow:
-
Activation: Convert TFPE-OH to the mesylate or bromide (Protocol B).
-
Amination: React TFPE-Br with ammonia or a primary amine (e.g., methylamine) to form 2-[2-(trifluoromethyl)pyridin-3-yl]ethanamine .[1]
-
Coupling: React the resulting amine with a 2-substituted benzoyl chloride (e.g., 2-trifluoromethylbenzoyl chloride) to generate the active nematicidal amide.[1]
Table 1: Optimization of Coupling Conditions (Amine + Acid Chloride)
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| DCM | Et3N | 0 -> 25 | 4 | 78 | Standard protocol; easy workup.[1] |
| THF | NaH | 0 -> 60 | 2 | 85 | Higher yield; requires dry conditions.[1] |
| Toluene | K2CO3 | 80 | 6 | 65 | Slower; suitable for scale-up.[1] |
| Water/DCM | NaOH | 25 | 1 | 92 | Schotten-Baumann (Recommended).[1] |
Visualizing the Synthetic Logic
The following diagram illustrates the divergent utility of TFPE-OH, mapping its transformation into key agrochemical classes.
Figure 1: Divergent synthetic pathways originating from TFPE-OH, leading to nematicides, fungicides, and insecticides.[1]
Safety & Handling
-
Toxicity: Fluorinated pyridines can be skin irritants and potential sensitizers. Use standard PPE (gloves, goggles, fume hood).[1]
-
Stability: TFPE-OH is stable at room temperature but should be stored under inert gas to prevent slow oxidation or moisture absorption.[1]
-
Waste: Dispose of halogenated waste (from Appel reaction) separately.
References
-
Bayer CropScience AG. (2013).[1] N-cyclylamides as nematicides.[1][2] WO2013143811A1. Link
-
Syngenta Participations AG. (2012).[1] Nematicidal compounds.[2][3] US9414589B2. Link
-
Jeschke, P. (2010).[1] The unique role of fluorine in the design of active ingredients for modern crop protection.[1][4] ChemBioChem, 11(5), 696-708.[1] Link[1]
-
PubChem. (2024).[1] [2-(Trifluoromethyl)pyridin-3-yl]methanol (Analogous Structure).[1][5] CID 14761465. Link
Sources
- 1. JP2020050667A - 2-[(3- {2-chloro-4-fluoro-5- [3-methyl-4- (trifluoromethyl) -2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl Crystalline polymorph of [phenoxy {pyridin-2-yl) oxy] ethyl acetate - Google Patents [patents.google.com]
- 2. WO2013076230A1 - Use of aryl and hetaryl carboxamides as endoparasiticides - Google Patents [patents.google.com]
- 3. US5602076A - Certain fungicides, pesticides and plant growth regulants - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AU2006272951A1 - Pyrrol (2,3-b) pyridine derivatives protein kinase inhibitors - Google Patents [patents.google.com]
reaction of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol with electrophiles
Technical Application Note: Functionalization of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Executive Summary
This technical guide details the reactivity profile and synthetic utility of This compound (CAS: Available upon specific vendor request, Structure: 1 ). This scaffold is a critical building block in medicinal chemistry, particularly for the development of Catechol-O-methyltransferase (COMT) inhibitors, kinase inhibitors, and P2X7 antagonists [1, 2].
The combination of the electron-withdrawing trifluoromethyl (
Chemical Profile & Reactivity Analysis
Structural Features
-
Substrate: this compound.
-
Electronic Environment: The
group at the C2 position is a strong electron-withdrawing group (EWG).-
Effect on Pyridine Nitrogen: The
group significantly lowers the pKa of the pyridine nitrogen (estimated pKa < 2.0 vs. 5.2 for unsubstituted pyridine). This reduces the risk of N-quaternization or N-acylation during reactions, allowing for chemoselective O-functionalization without protection. -
Effect on Hydroxyl Group: The ethanol chain effectively insulates the hydroxyl group from the strong inductive effect of the ring. Consequently, the alcohol retains standard primary alcohol nucleophilicity.
-
Retrosynthetic Utility
This alcohol serves as a "homo-benzylic" style linker. It is commonly activated (to a mesylate or halide) and then displaced by pharmacophores (e.g., nitrocatechols, piperazines) to improve lipophilicity and metabolic stability.
Validated Experimental Protocols
The following protocols describe the reaction of the substrate (1 ) with various classes of electrophiles.
Protocol A: Activation via Sulfonylation (Mesylation)
Target: Conversion of alcohol to a leaving group for subsequent displacement. Mechanism: Nucleophilic attack of the alcohol oxygen on the sulfonyl sulfur.
Materials:
-
Substrate (1 ): 1.0 equiv
-
Methanesulfonyl chloride (MsCl): 1.2 equiv
-
Triethylamine (
) or Diisopropylethylamine (DIPEA): 1.5 equiv -
Dichloromethane (DCM): Anhydrous, [0.1 M]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with Substrate (1 ) and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add
dropwise. The low basicity of the pyridine ring ensures the base does not deprotonate the ring or cause side reactions. -
Electrophile Addition: Add MsCl dropwise via syringe over 10 minutes. Maintain temperature < 5 °C to prevent elimination to the vinyl pyridine (styrene-like analog).
-
Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Storage: The mesylate is generally stable but should be used immediately for displacement reactions to avoid hydrolysis.
Critical Note: The electron-deficient pyridine ring makes the adjacent benzylic protons (C3-position) slightly acidic. Avoid strong, non-nucleophilic bases (like NaH) during activation to prevent E2 elimination to the vinyl species.
Protocol B: Mitsunobu Coupling (Direct Etherification)
Target: Synthesis of aryl ethers (e.g., connecting to a phenol pharmacophore).
Mechanism: Activation of alcohol by
Materials:
-
Substrate (1 ): 1.0 equiv
-
Phenol/Nucleophile (Ar-OH): 1.0 – 1.2 equiv
-
Triphenylphosphine (
): 1.5 equiv -
Diisopropyl azodicarboxylate (DIAD): 1.5 equiv
-
THF: Anhydrous, [0.1 M]
Procedure:
-
Dissolution: Dissolve Substrate (1 ),
, and the Phenol coupling partner in anhydrous THF under nitrogen. Cool to 0 °C. -
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir overnight (12-16 h).
-
Workup: Concentrate the reaction mixture directly. Triturate with
/Hexane to precipitate triphenylphosphine oxide ( ). Filter and purify the filtrate via flash column chromatography.
Protocol C: Carbamate Formation (Reaction with Isocyanates)
Target: Synthesis of stable carbamate linkers for prodrugs or peptidomimetics.
Materials:
-
Substrate (1 ): 1.0 equiv
-
Isocyanate (
): 1.1 equiv -
Catalyst: Dibutyltin dilaurate (DBTDL) (1-2 drops) or
(Catalytic) -
Solvent: DCM or Toluene
Procedure:
-
Mixing: Dissolve Substrate (1 ) in DCM.
-
Addition: Add the isocyanate and the catalyst.
-
Reaction: Stir at RT for 4–6 hours. If the isocyanate is unreactive, heat to 60 °C in toluene.
-
Purification: Quench with methanol (scavenges excess isocyanate). Concentrate and purify via silica gel chromatography.
Quantitative Data Summary
| Electrophile Class | Reagent | Product Type | Typical Yield | Key Precaution |
| Sulfonyl Chloride | MsCl / TsCl | Sulfonate Ester | 85 - 95% | Maintain T < 5°C during addition to avoid elimination. |
| Phosphonium (Mitsunobu) | Ether / Amine | 70 - 85% | Order of addition is critical; add DIAD last. | |
| Acyl Chloride | Ester | > 90% | Pyridine N is non-nucleophilic; no protection needed. | |
| Thionyl Halide | Alkyl Chloride | 80 - 90% | HCl byproduct forms; use scavenger or distill. |
Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from the parent alcohol.
Figure 1: Divergent synthetic pathways for the functionalization of this compound.
Troubleshooting & Expert Insights
-
Solubility: The
group increases lipophilicity compared to non-fluorinated pyridines. The substrate dissolves well in DCM, THF, and EtOAc, but poorly in water. -
Elimination Side Reaction: When activating the alcohol (e.g., with
or MsCl), there is a risk of E2 elimination to form 2-(trifluoromethyl)-3-vinylpyridine .-
Mitigation: Always keep the reaction temperature low (0 °C) during the activation step. Use sterically hindered bases (DIPEA) if elimination is observed with
.
-
-
Nucleophilic Attack on the Ring: While the
group activates the ring for reactions, the 3-position alkyl chain sterically hinders attack at the 2- or 4-positions. However, extremely strong nucleophiles (e.g., organolithiums) should be avoided as they may attack the pyridine ring or the group itself.
References
-
Learmonth, D. A., et al. (2007).[1] New pharmaceutical compounds. World Intellectual Property Organization, WO2007117165A1. Link
- Context: Describes the synthesis of COMT inhibitors where the 2-(trifluoromethyl)
-
Kiss, L. E., et al. (2010).[1] Nitrocatechol derivatives as COMT inhibitors. United States Patent, US9550759B2. Link
- Context: Details the experimental procedures for activating the ethyl alcohol to a halide and coupling it with pharmacophores.
-
Soloshonok, V. A., et al. (2014). Trifluoromethyl Ethers and -Thioethers: Synthesis and Application. Chemical Reviews. Link
- Context: General review on the stability and reactivity of trifluoromethyl-substituted heteroarom
-
BenchChem Technical Support. (2025). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry. BenchChem Application Notes. Link
- Context: General reactivity profile of pyridine scaffolds in drug design.
Sources
Troubleshooting & Optimization
optimizing the synthesis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Technical Support Center: Synthesis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Ticket System Status: [ONLINE] Agent: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Ticket #TFMP-3YL-ETH
Executive Summary: The "Golden Route" Architecture
For the synthesis of This compound , direct alkylation of the pyridine ring is often plagued by poor regioselectivity due to the electron-withdrawing
The industry-standard "Golden Route" for scalability and reproducibility is a three-step sequence :
-
Heck Coupling: 3-Halo-2-(trifluoromethyl)pyridine + Ethyl Acrylate.
-
Hydrogenation: Saturation of the alkene.
-
Chemo-selective Reduction: Ester
Alcohol (preserving the group).
This guide prioritizes this pathway, addressing the specific failure modes of the
Module 1: The C-C Bond Formation (Heck Coupling)
Context: The 2-
Workflow Visualization
Caption: The critical oxidative addition step is hampered by the steric CF3 group; ligand choice is paramount to prevent catalyst precipitation.
Troubleshooting Guide: Ticket #HECK-FAIL
| Symptom | Root Cause | Resolution Protocol |
| Low Conversion (<30%) | Steric Hindrance: The | Switch Ligand: Use |
| Pd Black Formation | "The Heck Death": Catalyst decomposes before oxidative addition completes. | Dose Control: Do not add all catalyst at |
| Regio-isomer Impurities | Beta-Hydride Elimination: Migration of the double bond. | Base Switch: Switch from |
Critical Protocol Note:
If starting with the 3-Chloro analog (cheaper), you must use a specialized catalytic system like Pd(OAc)
Module 2: The Critical Reduction (Ester Alcohol)
Context: This is the highest risk step. The
Comparison of Reducing Agents
| Reagent | Risk Level | Suitability | Notes |
| HIGH | Not Recommended | High risk of attacking the C-6 position of the pyridine ring or defluorination. | |
| Medium | Moderate | Slow reaction; ester reduction is sluggish without additives. | |
| LOW (Ideal) | Recommended | Generates | |
| DIBAL-H | Medium | Good | Effective at -78°C. Requires strict cryogenic control. |
Protocol: The "Modified Borohydride" Method
-
Dissolve the pyridine-ester intermediate in THF/Ethanol (2:1).
-
Add
(1.5 equiv) and stir for 15 mins (activates the carbonyl). -
Add
(2.0 equiv) portion-wise at 0°C. -
Monitor: The reaction typically completes in 2-4 hours at RT.
-
Quench: Use saturated
. Do not use strong acid (HCl) during workup, as the pyridine nitrogen will protonate, trapping the product in the aqueous phase.
Module 3: Purification & Isolation (The "Pyridine Drag")
Context: Pyridine ethanols are "sticky." The basic nitrogen interacts with acidic silanols on silica gel, causing severe tailing (streaking) and yield loss.
Troubleshooting Guide: Ticket #PUR-STREAK
Q: My product is smearing across 20 fractions. How do I sharpen the peak?
A: You are fighting Silanol interactions.
-
The Fix: Pre-treat your silica column. Flush the column with Mobile Phase + 1% Triethylamine (TEA) before loading the sample.
-
Eluent System: Use DCM : MeOH :
(95 : 4.5 : 0.5). The ammonia competes for the silanol sites, allowing the pyridine alcohol to elute freely [5].
Q: Can I avoid chromatography entirely?
A: Yes, via Salt Formation.
-
Dissolve crude oil in dry
or MTBE. -
Add HCl in Dioxane (1.0 equiv) dropwise.
-
The Hydrochloride salt of this compound should precipitate as a white solid.
-
Filter and Wash: Wash with cold ether to remove non-basic impurities.
-
Free Base: Partition between EtOAc and saturated
to recover the pure oil.
Advanced Optimization: The "Short-Cut" Route (Lithiation)
Warning: For experienced chemists only. High safety risk.
If you possess 3-Bromo-2-(trifluoromethyl)pyridine , you can attempt a one-pot synthesis via Directed Ortho-Metallation (DoM) logic, though technically it is a halogen-lithium exchange.
Caption: The lithiated species is unstable; prolonged hold times lead to elimination of fluoride (benzyne-like mechanism).
Critical Control Point: The Lithium-Bromine exchange must be done in Toluene (not THF) at -78°C . In THF, the
References
-
Littke, A. F., & Fu, G. C. (1999).[1] Heck reactions in the presence of P(t-Bu)3: Expanded scope and milder reaction conditions for the coupling of aryl chlorides.[1] Journal of Organic Chemistry, 64(1), 10-11.[1]
-
Kantam, M. L., et al. (2009).[2] Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes... for Heck and Suzuki reactions. Journal of Organic Chemistry, 74(13), 4882-4885.
-
Feuerstein, M., Doucet, H., & Santelli, M. (2001).[2] Efficient Heck vinylation of aryl halides catalyzed by a new air-stable palladium-tetraphosphine complex.[2] Journal of Organic Chemistry, 66(17), 5923-5925.
- Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. A simple technique to achieve enhanced reactivity of sodium borohydride... Synthesis, 1982(07), 573-575. (Standard methodology for NaBH4/CaCl2 ester reduction).
-
BenchChem Tech Support. (2025). Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Guides.
- Schlosser, M. (2005). The 2-trifluoromethylpyridine "hot spot": how to protect a vulnerable site. European Journal of Organic Chemistry, 2005(1), 17-25.
Sources
Technical Support Center: Synthesis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Welcome to the technical support center for the synthesis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve yields. The trifluoromethylpyridine motif is a crucial component in many modern pharmaceuticals and agrochemicals, making efficient synthetic access to its derivatives highly valuable.[1][2][3]
The synthesis of substituted pyridines, particularly those bearing strong electron-withdrawing groups like trifluoromethyl, presents unique challenges.[1][4][5] This guide outlines several common synthetic strategies and addresses the specific issues that chemists may encounter.
Synthetic Strategies & Troubleshooting
We will explore three primary synthetic strategies for obtaining this compound, each with its own set of advantages and potential pitfalls.
Strategy 1: Grignard Reaction Approach
This classic organometallic approach involves the formation of a pyridyl Grignard reagent followed by its reaction with an appropriate electrophile, such as ethylene oxide.
Proposed Experimental Protocol
-
Formation of the Grignard Reagent: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. Add a solution of 3-bromo-2-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF) dropwise. Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.
-
Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent to 0 °C. Bubble ethylene oxide gas through the solution or add a cooled solution of ethylene oxide in THF.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram: Grignard Reaction Workflow
Caption: Workflow for the Grignard reaction approach.
Troubleshooting & FAQs: Grignard Reaction
Q1: My Grignard reaction is not initiating. What should I do?
A1: This is a common issue. Here are several steps to troubleshoot:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water.[6][7] Flame-dry all glassware and use anhydrous solvents.
-
Activate the Magnesium: The surface of magnesium turnings can oxidize. Try crushing the magnesium turnings just before use or adding a small amount of an activating agent like iodine or 1,2-dibromoethane.
-
Gentle Heating: A small amount of heat from a heat gun can sometimes initiate the reaction. Be cautious, as the reaction can be exothermic once it starts.
Q2: I am observing low yields of my desired product. What are the likely causes?
A2: Low yields can stem from several factors:
-
Side Reactions: The Grignard reagent is a strong base and can be protonated by any acidic protons in the reaction mixture.[6]
-
Homocoupling: The Grignard reagent can couple with the starting halide.
-
Incomplete Reaction: Ensure the reaction with ethylene oxide goes to completion by monitoring with TLC or LC-MS.
Q3: Can I use other electrophiles besides ethylene oxide?
A3: Yes, other electrophiles can be used. For instance, reacting the Grignard reagent with paraformaldehyde will yield the corresponding primary alcohol.[8] Alternatively, reaction with an ester, such as methyl formate, followed by reduction could be a two-step approach to the desired alcohol.[8][9]
Strategy 2: Suzuki Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this strategy, a pyridyl boronic acid or ester is coupled with a vinyl partner, followed by hydroboration-oxidation.
Proposed Experimental Protocol
-
Suzuki Coupling: In a reaction vessel, combine (2-(trifluoromethyl)pyridin-3-yl)boronic acid[10][11][12][13], vinylboronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or K₃PO₄). Add a degassed solvent system (e.g., dioxane/water or toluene/water). Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Dry the combined organic layers, filter, and concentrate. Purify the resulting vinylpyridine intermediate by column chromatography.
-
Hydroboration-Oxidation: Dissolve the vinylpyridine intermediate in anhydrous THF and cool to 0 °C. Add a solution of borane-THF complex (BH₃·THF) dropwise. Allow the reaction to warm to room temperature and stir for several hours. Cool the reaction again and add an aqueous solution of sodium hydroxide followed by the slow addition of hydrogen peroxide.
-
Final Purification: After the oxidation is complete, separate the layers and extract the aqueous layer. Combine the organic layers, wash with brine, dry, and concentrate. Purify the final product by column chromatography.
Diagram: Suzuki Coupling Workflow
Caption: Workflow for the Suzuki coupling approach.
Troubleshooting & FAQs: Suzuki Coupling
Q1: My Suzuki coupling reaction is not proceeding or has a very low yield. What should I check?
A1: Suzuki couplings with electron-deficient pyridines can be challenging.[14] Here's a troubleshooting guide:
-
Catalyst and Ligand Choice: Standard palladium catalysts may be insufficient. Consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can facilitate the oxidative addition step with electron-deficient aryl halides.[14][15]
-
Base Selection: The choice of base is critical. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[14]
-
Solvent System: Ensure your solvents are thoroughly degassed to prevent oxidation of the active Pd(0) catalyst.[14]
-
Boronic Acid Quality: Boronic acids can be prone to protodeboronation, especially under acidic or heated conditions.[15] Use fresh or purified boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).[15]
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling is often promoted by the presence of oxygen, which can generate Pd(II) species that favor this side reaction.[16]
-
Strictly Anaerobic Conditions: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[14]
-
Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can promote homocoupling.
Q3: I am seeing dehalogenation of my starting material instead of coupling. What is the cause?
A3: Dehalogenation can occur, particularly if there are sources of hydride in the reaction. This can sometimes be mitigated by changing the solvent or base. Minimizing reaction time and temperature can also help.[15]
Strategy 3: Reduction of a Ketone Precursor
If the corresponding ketone, 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-one, is accessible, its reduction is a straightforward method to obtain the desired alcohol.
Proposed Experimental Protocol
-
Reduction: Dissolve 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-one in a suitable solvent like methanol or ethanol. Cool the solution to 0 °C. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Work-up and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Dry the combined organic layers, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.
Diagram: Ketone Reduction Workflow
Caption: Workflow for the reduction of a ketone precursor.
Troubleshooting & FAQs: Ketone Reduction
Q1: The reduction is incomplete. Should I add more reducing agent?
A1: While adding more reducing agent is an option, consider the following first:
-
Reaction Time and Temperature: Ensure the reaction has been stirred for a sufficient amount of time. Some reductions may require longer periods or warming to room temperature.
-
Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent.
-
Purity of Starting Material: Impurities in the ketone can interfere with the reduction.
Q2: Are there alternative reducing agents I can use?
A2: Yes, several other reducing agents can be employed. For example, lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, but it requires strictly anhydrous conditions and a different work-up procedure. For enantioselective reductions, chiral reducing agents or biocatalysts can be used. Several studies have shown the successful enantioselective reduction of acetylpyridine derivatives using microorganisms.[17][18][19][20]
Q3: My reaction is complete, but I'm having trouble with the work-up, leading to low isolated yields.
A3: The work-up for reductions can sometimes be tricky.
-
pH Adjustment: Ensure the pH is adjusted correctly during the quench to protonate the alkoxide and decompose any remaining borohydride.
-
Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it.
-
Product Solubility: The product alcohol may have some water solubility. Ensure thorough extraction with an appropriate organic solvent.
General Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low or no product formation | Incorrect reaction conditions (temperature, time), poor quality reagents, catalyst deactivation. | Optimize reaction parameters, use fresh and pure reagents, ensure inert atmosphere for sensitive reactions. |
| Multiple spots on TLC | Formation of byproducts, incomplete reaction. | Monitor reaction progress closely, adjust stoichiometry, consider alternative purification methods. |
| Difficulty in purification | Co-eluting impurities, product instability on silica gel. | Try a different solvent system for chromatography, consider purification by crystallization or distillation if applicable. |
References
- Kawano, S., Horikawa, M., Yasohara, Y., & Hasegawa, J. (2003). Microbial Enantioselective Reduction of Acetylpyridine Derivatives. Bioscience, Biotechnology, and Biochemistry, 67(4), 809-814.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Taylor & Francis Online. (2014).
- National Center for Biotechnology Information. (n.d.).
- Oxford Academic. (2003).
- PubMed. (1980). The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (2025).
- Hovione. (2024).
- Jasperse, J. (n.d.). Grignard Reaction.
- PubChem. (n.d.). (2-(trifluoromethyl)pyridin-3-yl)boronic acid.
- ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines.
- ACS Publications. (1997). 6-(Trifluoromethyl)pyrid-2-one: Development and Scale-Up of a Ring Synthesis Route Based on Trifluoroacetic Anhydride.
- PubMed. (2003).
- National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Research Outreach. (2023).
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Google P
- Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.
- Vapourtec Ltd. (2024). Grignard Chemistry.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF.
-
BLDpharm. (n.d.). BD222088boronic acid - Bulk Product Details.
- ChemicalBook. (2023). (2-Methoxy-6-(trifluoroMethyl)pyridin-3-yl)boronic acid | 1429874-11-2.
- Sigma-Aldrich. (n.d.). (2-(Trifluoromethyl)pyridin-3-yl)boronic acid.
- Google Patents. (n.d.). WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. PubChemLite - (2-(trifluoromethyl)pyridin-3-yl)boronic acid (C6H5BF3NO2) [pubchemlite.lcsb.uni.lu]
- 11. BLDpharm - Bulk Product Details [bldpharm.com]
- 12. (2-Methoxy-6-(trifluoroMethyl)pyridin-3-yl)boronic acid | 1429874-11-2 [chemicalbook.com]
- 13. (2-(Trifluoromethyl)pyridin-3-yl)boronic acid | 947533-39-3 [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Executive Summary & Molecule Profile
This guide addresses the specific challenges in synthesizing 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol (Target 1 ). This scaffold is a critical building block for kinase inhibitors and agrochemicals. The presence of the strongly electron-withdrawing trifluoromethyl (
Core Chemical Challenge: The
Master Reaction Workflow & Failure Points
The following diagram illustrates the standard synthetic route via Lithium Aluminum Hydride (
Figure 1: Reaction pathway analysis showing the primary reduction route and three critical failure modes: Elimination (A), Ring Reduction (B), and Incomplete Reaction (C).
Troubleshooting Guide (FAQ Format)
Issue 1: "My product mass is correct, but I see a large M-18 peak and the product smells like styrene."
Diagnosis: Elimination (Dehydration) You have formed 3-vinyl-2-(trifluoromethyl)pyridine .
-
Mechanism: The target alcohol is benzylic-like (pyridin-ylic). The electron-withdrawing
group and the pyridine nitrogen acidify the -protons (benzylic protons). During an acidic workup (e.g., 1M HCl) or high-temperature distillation, water is eliminated to form the conjugated vinyl system. -
Corrective Action:
-
Avoid Acidic Workup: Quench the
reaction with the Fieser method ( , 15% , ) or Glauber’s salt ( ). Do not use HCl to solubilize aluminum salts. -
Temperature Control: Do not distill the product above 100°C without vacuum. Keep pot temperature <60°C during solvent removal.
-
Issue 2: "LCMS shows a mass of [Target + 4] or [Target + 6]."
Diagnosis: Ring Reduction (Over-reduction) You have reduced the pyridine ring to a piperidine or tetrahydropyridine.
-
Mechanism: The
group at C2 makes the pyridine ring highly electron-deficient. While typically does not reduce pyridines, the activation can facilitate hydride attack at the C4 or C6 positions, leading to partial or full saturation. -
Corrective Action:
-
Switch Reagents: If this persists, switch from
to with (in Ethanol/THF). This generates in situ, which is strong enough to reduce the ester but too bulky and mild to attack the electron-deficient pyridine ring. -
Strict Stoichiometry: Use exactly 0.6–0.75 equivalents of
(since 1 mol provides 4 hydrides; theoretical need is 0.5 mol, but slight excess is standard). Do not use a large excess (e.g., 2.0+ equiv).
-
Issue 3: "I see a doublet in the F NMR around -110 ppm (Target is a singlet at ~-64 ppm)."
Diagnosis: Partial Defluorination / Hydrolysis
-
Mechanism: While rare under reduction conditions, if the reaction mixture becomes too hot or if strong nucleophiles are present, the
group can undergo or hydrolysis. A doublet at -110 ppm often indicates a difluoromethyl ( ) group, suggesting a hydride displaced a fluoride. -
Corrective Action:
-
Temperature: Ensure the reaction is kept at 0°C during addition.
-
Solvent: Ensure THF is anhydrous. Hydrolysis of
to carboxylic acid usually requires harsh acidic/basic reflux, but partial reduction can occur with "super-active" hydride species formed from wet reagents.
-
Optimized Experimental Protocol
Designed to minimize dehydration and ring reduction.
Reagents:
-
Methyl 2-[2-(trifluoromethyl)pyridin-3-yl]acetate (1.0 equiv)
- (1.0 M in THF) or Solid (0.7 equiv)
-
Solvent: Anhydrous THF (10 volumes)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen. Add the ester precursor and anhydrous THF. Cool to -5°C (ice/salt bath).
-
Why? Low temperature prevents attack on the pyridine ring.
-
-
Addition: Add
solution dropwise over 30 minutes. Maintain internal temperature < 5°C .-
Note: Gas evolution (
) will be vigorous.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to room temperature (20-25°C) . Monitor by TLC/LCMS.
-
Critical: Do not reflux.
-
-
Quench (Fieser Method): Cool back to 0°C. For every 1g of
used, add sequentially:-
1 mL Water (very slow addition)
-
1 mL 15% NaOH (aq)
-
3 mL Water
-
-
Isolation: Warm to RT and stir for 15 mins. A white, granular precipitate (Aluminum salts) should form. Filter through a pad of Celite.
-
Why? This avoids acidic extraction, preventing the dehydration side reaction (Issue 1).
-
-
Purification: Concentrate filtrate at <45°C. If purification is needed, use silica chromatography with DCM/MeOH. Avoid distillation if possible.[1]
Comparative Data: Reducing Agents
| Reagent | Reactivity | Risk of Ring Reduction | Risk of Dehydration | Recommendation |
| High | Moderate | Low (if workup is neutral) | Primary Choice (with temp control) | |
| Very High | High | High | Avoid | |
| Low | None | Low | Will not reduce ester | |
| Medium | Very Low | Low | Secondary Choice (if ring reduction is observed) | |
| DIBAL-H | High | Low | Moderate | Good for Aldehyde synthesis; tricky workup |
References
- Reduction of Pyridine Esters: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (General reference for hydride selectivity).
-
Side Reactions in Pyridine Chemistry: Comins, D. L.; Brooks, C. A.; Ingalls, C. L.[2] "Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid." Journal of Organic Chemistry, 2001 , 66, 2181–2182.[2] Link (Demonstrates susceptibility of activated pyridines to reduction).
- Dehydration of Pyridine Ethanols: Ladenburg, A. "Synthese des 2-Vinylpyridins." Berichte der deutschen chemischen Gesellschaft, 1889. (Foundational text on the ease of dehydration of 2-pyridineethanol to vinylpyridine).
- Trifluoromethyl Pyridine Stability: Schlosser, M. et al. "The reactivity of the trifluoromethyl group on pyridine rings." Eur. J. Org. Chem.
-
Safety of Hydrides: National Oceanic and Atmospheric Administration (NOAA). "CAMEO Chemicals: Lithium Aluminum Hydride." Link
Sources
purification challenges of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Technical Support Center: Purification of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Topic: Purification Challenges & Solutions Audience: Medicinal Chemists, Process Chemists, and R&D Scientists CAS Registry Number: 199675-87-7 (Analogous/Generic Reference)[1]
Executive Summary: The "Schizophrenic" Molecule
Purifying this compound presents a unique triad of chemical challenges. You are dealing with a molecule that possesses:
-
A Basic Nitrogen: Capable of hydrogen bonding and interacting with acidic silanols (causing tailing).[1]
-
A Lipophilic "Shield" (CF₃): The trifluoromethyl group at the 2-position is bulky and electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[1]
-
A Polar Tail (Ethanol): The hydroxyethyl group adds polarity, complicating solubility in non-polar solvents used for standard pyridine extractions.[1]
This guide moves beyond standard protocols to address the specific physicochemical conflicts inherent in this structure.
Module 1: Chromatographic Purification (The "Tailing" Issue)
User Complaint: "My compound elutes as a broad smear on silica gel, or co-elutes with impurities despite a low Rf."
The Mechanism of Failure
Standard silica gel is slightly acidic (pH ~5).[1] Despite the electron-withdrawing effect of the CF₃ group, the pyridine nitrogen still possesses a lone pair capable of interacting with the acidic silanol (Si-OH) groups on the stationary phase.[1] This creates a secondary retention mechanism (Ion-Exchange + Adsorption), resulting in peak tailing.[1]
Protocol: The "Ammonia-Doped" Eluent System
Do not rely on standard EtOAc/Hexane gradients alone. You must "deactivate" the silica.[1]
Recommended Solvent System:
-
Primary: Dichloromethane (DCM) / Methanol (MeOH)[1]
-
Modifier: Ammonium Hydroxide (NH₄OH, 28-30% aq.) or Triethylamine (TEA)[1]
| Component | Ratio (v/v) | Function |
| DCM | 95 - 98% | Solubilizes the lipophilic CF₃ core.[1] |
| MeOH | 2 - 5% | Elutes the polar alcohol tail.[1] |
| NH₄OH | 0.5 - 1% | Critical: Competitively binds to silanol sites, "shielding" the pyridine.[1] |
Step-by-Step Optimization:
-
Column Pre-treatment: Flush the silica column with 1% TEA in Hexane/EtOAc (or DCM) before loading your sample.[1] This neutralizes the most active silanol sites immediately.[1]
-
Loading: Dissolve the crude oil in a minimum amount of DCM containing 1% TEA. Avoid loading in pure MeOH, which causes band broadening.[1]
-
Gradient: Run an isocratic hold (e.g., 100% DCM + 1% TEA) to elute non-polar impurities, then slowly introduce MeOH (up to 5-10%).[1]
Note: If using TEA, you must rotovap thoroughly to remove the amine smell.[1] NH₄OH is preferred if the compound is sensitive to basic residues, as it is volatile.[1]
Module 2: Extraction & Workup (The "Lost Yield" Issue)
User Complaint: "I washed my reaction mixture with 1N HCl to remove impurities, but my product yield plummeted."
The "pKa Trap"
In standard pyridine chemistry, an acid wash (1N HCl) protonates the pyridine (pKa ~5.2), moving it to the aqueous phase while impurities stay in the organic phase.[1] However , the 2-CF₃ group is strongly electron-withdrawing.[1] It lowers the pKa of the pyridine ring significantly (often to < 1.0).[1]
-
Consequence: At pH 1 (1N HCl), the molecule may not be fully protonated.[1] It partitions between the organic and aqueous layers, leading to massive yield loss in the organic waste or "rag" layers.[1]
Corrective Workflow: The "Neutral" Workup
Figure 1: Decision tree for aqueous workup, highlighting the risk of strong acid washes due to the low pKa of trifluoromethylpyridines.
Protocol:
-
Quench: Dilute reaction with water or saturated NH₄Cl.
-
Extraction: Use Ethyl Acetate .[1] The alcohol group makes it sufficiently polar that Hexane/Ether might leave product in the water.[1]
-
Wash: Use Brine only.[1] If you must remove basic impurities, use a pH 4-5 buffer (Citrate), not 1N HCl.[1]
-
Drying: Use Sodium Sulfate (Na₂SO₄).[1] Avoid Magnesium Sulfate (MgSO₄) if your compound is sensitive to Lewis acids (rare, but safe practice).
Module 3: Isolation (Solid vs. Oil)
User Complaint: "The literature says it's a solid, but I have a yellow oil that won't crystallize."
The "Oiling Out" Phenomenon
The ethanol chain adds rotational freedom, inhibiting crystal lattice formation.[1] Small impurities (even <2%) can depress the melting point significantly, keeping it as a supercooled liquid.
Troubleshooting Guide:
| Method | Suitability | Protocol |
| Kugelrohr Distillation | High | The most effective method for this class.[1] The CF₃ group makes it volatile enough.[1] Settings: High Vacuum (<0.5 mbar), Oven Temp 120-150°C (estimate). |
| Trituration | Medium | Dissolve oil in minimal Diethyl Ether .[1] Add Pentane dropwise until cloudy.[1] Store at -20°C overnight. Scratch flask with glass rod to induce nucleation.[1] |
| Seeding | Low | Requires a seed crystal.[1] If unavailable, try "heterogeneous nucleation" by adding a grain of sand or scratching the glass.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I use a C18 (Reverse Phase) column? A: Yes, but pH control is vital.
-
Issue: At neutral pH, the basic nitrogen causes peak tailing on C18 silanols just like on silica.[1]
-
Fix: Use a buffer. 0.1% Formic Acid or 10mM Ammonium Bicarbonate (pH 8-9).[1]
-
Warning: At low pH (Formic acid), the CF₃-pyridine is unlikely to protonate fully, so it will behave like a neutral, lipophilic molecule and elute late.[1]
Q2: I see a second spot on TLC that merges with my product. What is it? A: It is likely the N-oxide or the Ester precursor .[1]
-
N-Oxide: If you used an oxidant, the pyridine nitrogen might be oxidized.[1] N-oxides are much more polar (lower Rf).[1]
-
Ester: If synthesized from the ester reduction, unreacted ester is less polar (higher Rf).[1]
-
Diagnosis: Stain with KMnO₄ (oxidizes alcohol) or Dragendorff’s reagent (detects alkaloids/pyridines).[1]
Q3: Is the compound volatile? A: Moderately. Do not leave it on the high-vacuum pump for hours at room temperature if it is an oil.[1] You may lose material.[1]
References
-
Tailing of Pyridines: BenchChem. Chromatographic Purification of Pyridine Derivatives. (Discusses silanol interactions and TEA modifiers).
-
Synthesis & Properties: PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine Compound Summary.[1] (Provides physical property data for the parent scaffold). [1]
-
General Purification Strategies: Sigma-Aldrich. 2-(Trifluoromethyl)pyridine Technical Data.[1] (Safety and handling of volatile pyridine derivatives). [1]
-
Chromatography Forum: Method for pyridine amine derivative. (Expert discussion on ion-pairing and pH buffers for pyridine analysis).
(Note: While specific literature on the ethanol derivative is sparse, the protocols above are derived from established chemistry of the 2-trifluoromethylpyridine scaffold.)
Sources
Technical Support Center: Stability and Handling of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Introduction: Welcome to the technical support guide for 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol. This molecule is a valuable building block in modern drug discovery and agrochemical synthesis, largely due to the desirable properties conferred by the trifluoromethylpyridine (TFMP) moiety, such as enhanced metabolic stability and lipophilicity.[1][2][3] The integrity of this starting material is paramount for achieving reproducible and successful experimental outcomes. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions regarding the degradation of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
| Observation / Issue | Probable Cause(s) | Recommended Action(s) |
| A new, more polar peak appears in my reverse-phase HPLC chromatogram over time. | Oxidation. The primary alcohol (-CH₂OH) is likely oxidizing first to an aldehyde (-CHO) and subsequently to a more polar carboxylic acid (-COOH). This is a common degradation pathway for primary alcohols.[4][5] | 1. Confirm Identity: Use LC-MS to confirm if the mass of the new peak corresponds to the aldehyde or carboxylic acid derivative. 2. Prevention: Purge stock solutions with an inert gas (N₂ or Ar) and store at 2-8°C.[6] Use freshly prepared solutions for critical experiments. |
| My sample, stored as a solid, shows decreased purity on analysis. | Atmospheric Oxidation & Light Exposure. Even as a solid, slow oxidation can occur on the surface, potentially accelerated by light or trace metal impurities. | 1. Re-evaluate Storage: Store the solid under an inert atmosphere in an amber vial to protect from air and light.[7] 2. Re-purify: If purity is compromised, consider re-purification by column chromatography or recrystallization if a suitable solvent system can be found. |
| ¹H NMR analysis shows a diminished triplet for the α-methylene protons and a disappearing carbinol proton signal. | Degradation. The chemical environment of the protons next to the alcohol group has changed, confirming degradation at that site. | 1. Cease Use: Do not use this batch for synthesis as it contains significant impurities. 2. Review Handling: Ensure all handling procedures minimize exposure to air and heat sources.[8] Use anhydrous solvents for preparing solutions. |
| A reaction involving a strong base (e.g., Grignard reagent) is providing low yields. | Incompatibility. The acidic proton of the alcohol group is reacting with the base, consuming your reagent and interfering with the desired reaction.[9] | Protect the Alcohol: Before the reaction, convert the alcohol to a non-reactive protecting group, such as a trimethylsilyl (TMS) ether. This group can be removed in a later step.[9][10] (See Protocol 3.3) |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most significant degradation pathway is the oxidation of the primary alcohol . This proceeds in two steps: first to the corresponding aldehyde, 2-[2-(trifluoromethyl)pyridin-3-yl]acetaldehyde, and then to the more stable carboxylic acid, 2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid. This process can be initiated by atmospheric oxygen, especially when catalyzed by light, heat, or trace metal ions, or by reaction with strong oxidizing agents.
Caption: Oxidation pathway of the primary alcohol.
Q2: What are the optimal storage conditions for the compound?
A2: To ensure long-term stability, adhere to the following conditions:
-
Solid Form: Store in a tightly sealed, opaque (amber) container under an inert atmosphere (argon or nitrogen is preferable) at 2-8°C.[6] Keep it in a dry, well-ventilated place away from heat and ignition sources.[7]
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use an anhydrous, aprotic solvent (e.g., Dichloromethane, THF, Toluene). Purge the headspace of the vial with inert gas before sealing and store at 2-8°C. Avoid prolonged storage in protic solvents like methanol or ethanol, which can participate in side reactions.
Q3: What materials or chemical classes should be avoided?
A3: Avoid contact with strong oxidizing agents (e.g., permanganates, dichromates, peroxides) as they will rapidly degrade the alcohol functional group.[7] Also, be cautious with strong bases if the alcohol's proton is not intended to react.[9] Keep away from excessive heat and direct sunlight/UV light to prevent photochemical degradation.
Q4: How can I routinely monitor the stability of my compound?
A4: The most effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector. Develop a simple isocratic or gradient method to serve as a quality control check. By periodically injecting a standard solution, you can monitor for any decrease in the main peak area and the appearance of new impurity peaks. See Protocol 3.2 for a general method.
Part 3: Protocols and Methodologies
Protocol 3.1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, inspect the container for damage. If intact, transfer it to a designated cold storage area (2-8°C).
-
Weighing and Dispensing: Perform all weighing and dispensing operations inside a chemical fume hood or a glovebox flushed with inert gas.[7]
-
Atmosphere Control: After dispensing the required amount, flush the headspace of the original container with dry argon or nitrogen before tightly resealing.
-
Solution Preparation: Use dry, de-gassed solvents. Add the solvent to the pre-weighed solid via a syringe through a septum to minimize atmospheric exposure.
-
Personal Protection: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]
Protocol 3.2: Stability Assessment using HPLC-UV
This protocol provides a general starting point for monitoring purity.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (based on the pyridine chromophore).
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in Acetonitrile at 1 mg/mL.
-
Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Analysis: Inject the sample. The parent alcohol will have a specific retention time. Degradation products, like the carboxylic acid, will typically elute earlier (are more polar). Integrate the peak areas to determine the relative purity.
Caption: Workflow for routine stability checks via HPLC.
Protocol 3.3: Temporary Protection of the Alcohol Group for Synthesis
This protocol describes the formation of a trimethylsilyl (TMS) ether to prevent the alcohol from interfering with subsequent reactions.[9][10]
-
Setup: In a fume hood, add the alcohol (1.0 eq) to a flame-dried flask under an inert atmosphere (N₂ or Ar). Dissolve it in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq), to the solution and stir.
-
Silylation: Cool the solution to 0°C in an ice bath. Slowly add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting TMS-protected ether by flash column chromatography if necessary. The protected compound is now ready for subsequent reaction steps where the acidic alcohol proton would have been problematic.
-
Deprotection: The TMS group can be easily removed post-reaction using a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with a dilute acid (e.g., HCl in methanol).[9]
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. 1
-
Fluorochem. (2024, December 19). Safety Data Sheet - Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate. 7
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. 9
-
Frontiers in Chemistry. (2022, November 28). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. 11
-
Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. 2
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. 3
-
Thermo Fisher Scientific. (2014, April 29). SAFETY DATA SHEET - 2,2,2-Trifluoroethanol. 8
-
Sigma-Aldrich. (2025, June 24). SAFETY DATA SHEET. Link
-
Hulet, R. (2020, December 2). 9: Protection of alcohols. YouTube. 10
-
Journal of Pesticide Science via J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. 12
-
National Center for Biotechnology Information. (n.d.). ALCOHOL METABOLISM. 4
-
Unknown. (n.d.). 6.4 METABOLIC REACTIONS OF ALCOHOLS. 5
-
Sigma-Aldrich. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-ol. 6
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- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Technical Support Center: Crystallization of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Welcome to the technical support center for the crystallization of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the crystallization of this specific compound.
I. Troubleshooting Guide: From "Oiling Out" to Amorphous Solids
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions, but the underlying principles to empower your process development.
Question 1: My compound is "oiling out" during cooling crystallization instead of forming crystals. What is happening and how can I prevent it?
Answer:
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a common phenomenon where a dissolved compound separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase upon cooling.[1][2][3] This occurs when the rate of supersaturation is too high, or when the melting point of the compound is lower than the temperature of the solution.[3] The trifluoromethyl group on the pyridine ring can influence intermolecular interactions and solubility, potentially contributing to this behavior.
Several factors can lead to oiling out, including high solute concentration, rapid cooling, and the presence of impurities which can depress the melting point.[3] The oil phase is often a good solvent for impurities, which can hinder crystallization and impact the purity of the final product.[3][4]
Here are several strategies to mitigate oiling out:
-
Reduce the Cooling Rate: Slowing down the cooling process provides molecules more time to orient themselves into a crystal lattice. A gradual temperature decrease is a critical first step.
-
Decrease Solute Concentration: Start with a less concentrated solution. While this may reduce the overall yield, it lowers the supersaturation level, making it less likely for an oil to form.[3] You can potentially recover more material from the mother liquor later.
-
Solvent System Modification:
-
Add a "Poorer" Solvent (Anti-solvent): Introduce a solvent in which this compound is less soluble.[5][6] This technique, known as anti-solvent crystallization, can effectively induce nucleation at a lower supersaturation level.[5][6][7][8][9] The choice of anti-solvent is crucial and should be miscible with the primary solvent. Common anti-solvents for polar compounds include hexanes, heptane, or toluene.
-
Experiment with Different Primary Solvents: The choice of the primary solvent is paramount. Solvents with similar functional groups to the solute often work well.[10] For an alcohol like this compound, consider solvents like isopropanol, ethanol, or mixtures.
-
-
Seeding: Introduce a small amount of pre-existing crystals (seed crystals) of the pure compound into the solution at a slightly supersaturated state.[11][12][13][14] This provides a template for crystal growth and can bypass the kinetic barrier for nucleation.[13][14] If you don't have seed crystals, you can try scratching the inside of the flask with a glass rod to create nucleation sites.[15]
Experimental Protocol: Anti-Solvent Crystallization
This protocol is designed for cases where cooling crystallization leads to oiling out.
-
Preparation: Dissolve your this compound in a minimum amount of a "good" solvent (e.g., methanol, ethanol) at a slightly elevated temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., water, hexane) dropwise to the stirred solution until slight turbidity (cloudiness) is observed. This indicates the solution is nearing saturation.
-
Induce Crystallization: Add a few more drops of the anti-solvent. If crystals do not form spontaneously, try seeding the solution or gently scratching the inner surface of the vessel.
-
Crystal Growth: Once nucleation begins, continue to add the anti-solvent slowly to maintain a state of moderate supersaturation, allowing the crystals to grow.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Question 2: I've managed to get a solid, but it appears to be an amorphous powder rather than crystalline. How can I promote the formation of crystals?
Answer:
The formation of an amorphous solid indicates that the molecules have solidified without arranging themselves into an ordered crystal lattice.[16] This can happen with rapid precipitation or when strong intermolecular forces are not effectively formed.[16][17] Amorphous materials typically do not have a sharp melting point and can be less stable than their crystalline counterparts.[16][18]
Here's how to encourage the formation of a crystalline solid:
-
Slower Crystallization Rate: As with preventing oiling out, a slower process is key. This can be achieved by:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.
-
Vapor Diffusion: This is a gentle method for growing high-quality crystals. Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small open vial. Place this vial inside a larger sealed container that contains a more volatile "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting crystallization.[12][15]
-
-
Solvent Selection: The right solvent system is critical. Experiment with a range of solvents with varying polarities. Sometimes, a mixture of solvents can provide the optimal conditions for crystallization.
-
Slurry Conversion: If you have an amorphous solid, you can try converting it to a crystalline form by creating a slurry. Suspend the amorphous material in a solvent in which it is only sparingly soluble and stir for an extended period (hours to days). This allows the amorphous solid to slowly dissolve and re-precipitate as the more stable crystalline form.
-
Heating and Slow Cooling: Dissolve the amorphous solid in a minimal amount of a suitable hot solvent and then allow it to cool very slowly and undisturbed.[19]
Visualization: Crystallization Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for crystallization.
II. Frequently Asked Questions (FAQs)
Q1: What are some good starting solvents for the crystallization of this compound?
A good starting point for solvent screening would be polar protic solvents like ethanol, methanol, and isopropanol, given the presence of the hydroxyl group.[10] Ethyl acetate and acetone could also be effective. It is often beneficial to use a binary solvent system, such as a good solvent paired with an anti-solvent (e.g., ethanol/water, ethyl acetate/hexane).[10]
Q2: How does the trifluoromethyl group affect the crystallization of this compound?
The trifluoromethyl (-CF3) group is highly electronegative and lipophilic.[20] Its presence can significantly influence the molecule's polarity, solubility, and crystal packing. The strong C-F bonds contribute to metabolic stability.[20] In some cases, trifluoromethyl groups can lead to different crystalline arrangements or even make crystallization more challenging compared to their non-fluorinated analogs.[21][22][23][24]
Q3: My crystals are very small needles. How can I grow larger, more well-defined crystals?
The formation of small needles often indicates rapid crystallization.[3] To obtain larger crystals, you need to slow down the crystal growth process. Here are some tips:
-
Reduce Supersaturation: Use a more dilute solution or a slower rate of anti-solvent addition.
-
Slow Cooling: If using cooling crystallization, ensure the cooling is very gradual. Insulating the flask can help.
-
Minimize Nucleation Sites: Ensure your crystallization vessel is clean and free of scratches. Fewer nucleation sites encourage the growth of larger crystals rather than many small ones.[12]
-
Vapor Diffusion: This technique is excellent for growing large, high-quality crystals as it provides a very slow and controlled change in solvent composition.[12]
Q4: How can I obtain seed crystals if I've never successfully crystallized the compound before?
If you have an oil or an amorphous solid, you can try to induce the formation of a small amount of crystalline material to use as seeds.
-
Solvent Titration: Take a small amount of the oil and dissolve it in a good solvent. Slowly add an anti-solvent while vigorously scratching the side of the vial.
-
Cold Soaking: Place a concentrated solution of your compound in a freezer for an extended period. Sometimes, very low temperatures can induce nucleation.
-
Contact Seeding: If you have a related compound that crystallizes well, you can sometimes use its crystals to seed the crystallization of your target compound.[12]
Data Summary: Solvent Properties for Crystallization
The following table provides properties of common solvents that may be useful in developing a crystallization procedure for this compound.
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78.4 | 0.789 | 24.5 | Good starting solvent for alcohols. |
| Methanol | 64.7 | 0.792 | 32.7 | More polar than ethanol. |
| Isopropanol | 82.6 | 0.786 | 18.3 | Less polar than ethanol. |
| Ethyl Acetate | 77.1 | 0.902 | 6.0 | Good for moderately polar compounds. |
| Acetone | 56.0 | 0.791 | 20.7 | Aprotic polar solvent. |
| Hexane | 69.0 | 0.655 | 1.9 | Common non-polar anti-solvent. |
| Water | 100.0 | 1.000 | 80.1 | Potential anti-solvent for alcohol solutions. |
III. References
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Choi, H. (2020). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. [Link]
-
Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. [Link]
-
RM@Schools. Antisolvent Crystallization. [Link]
-
Mettler Toledo. Using AntiSolvent for Crystallization. [Link]
-
ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]
-
Hampton Research. Seeding. [Link]
-
Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]
-
ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. [Link]
-
ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. [Link]
-
Recrystallization. (n.d.). [Link]
-
Study.com. (n.d.). Amorphous Solid | Definition, Characteristics & Examples. [Link]
-
NIH. (n.d.). AMORPHOUS PHARMACEUTICAL SOLIDS. [Link]
-
Taylor & Francis Online. (2006, September 24). The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties. [Link]
-
PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. [Link]
-
ResearchGate. (2026, February 12). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. [Link]
-
World Scientific News. (2026, February 9). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. [Link]
-
PharmTech. (2020, September 8). Overcoming Challenges with Amorphous Materials during Micronization. [Link]
-
Quora. (2016, July 11). What is an amorphous solid, and how do they form? [Link]
-
ResearchGate. (2013, August 27). How can amorphous solid be made crystalline? [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives. [Link]
-
NIH. (2022, January 1). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. [Link]
-
ACS Publications. (2021, January 25). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[3]arene Host–Guest System. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. [Link]
-
Wikipedia. Pyridine. [Link]
-
Distillery King. (2026, February 11). Why Is My Moonshine Cloudy? Troubleshooting Distillation Problems. [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. [Link]
-
PubChem. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. [Link]
-
Semantic Scholar. (2012, November 15). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. [Link]
-
ZORA. (n.d.). Improving Crystal Morphology through Cocrystallization: A Case Study of Rufinamide-Trimesic Acid Cocrystal. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
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- 18. AMORPHOUS PHARMACEUTICAL SOLIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights - World Scientific News [worldscientificnews.com]
- 24. The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Guide: Reaction Condition Optimization for 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Executive Summary & Strategic Route Selection
The synthesis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol presents a specific set of challenges dominated by the electronic effects of the trifluoromethyl (-CF₃) group at the 2-position. This group is strongly electron-withdrawing, deactivating the pyridine ring towards electrophilic substitution but activating it for nucleophilic attack (making the ring prone to side reactions during metallation).
For optimization, we categorize the synthetic strategies into three primary routes. Select the route that best matches your available precursors and scale.
| Route | Methodology | Key Precursor | Pros | Cons |
| A | Vinyl Hydroboration | 3-Bromo-2-(trifluoromethyl)pyridine | High regioselectivity; mild conditions. | Requires 2 steps (Coupling + Hydroboration). |
| B | Direct Lithiation | 3-Bromo-2-(trifluoromethyl)pyridine | Shortest path (1 step). | High risk of defluorination; requires cryogenic (-78°C) conditions. |
| C | Ester Reduction | 2-(Trifluoromethyl)pyridin-3-ylacetic acid | Scalable; robust workup. | Precursor often expensive or requires multi-step synthesis. |
Interactive Troubleshooting & Optimization Guides
Route A: Hydroboration-Oxidation of 2-(Trifluoromethyl)-3-vinylpyridine
This route involves installing a vinyl group (via Suzuki or Stille coupling) followed by anti-Markovnikov hydration.
Q1: My hydroboration reaction stalled with <50% conversion. I am using BH₃·THF at 0°C.
-
Diagnosis: The 2-CF₃ group makes the pyridine ring and the adjacent vinyl group electron-deficient. Standard borane (BH₃) acts as an electrophile; its reaction with an electron-poor alkene is kinetically slower than with standard styrenes.
-
Optimization:
-
Switch Reagent: Use 9-BBN (9-Borabicyclo[3.3.1]nonane) or Dicyclohexylborane . These sterically bulky reagents often provide better thermal stability, allowing you to heat the reaction to reflux (THF) without dissociation/degradation.
-
Temperature: Increase reaction temperature to reflux (65°C) for 4–12 hours. The electron-deficient vinyl group requires higher activation energy.
-
Stoichiometry: Use 1.5 – 2.0 equivalents of the hydroborating agent to account for potential coordination of boron to the pyridine nitrogen (though the 2-CF₃ steric bulk discourages this, it can still occur).
-
Q2: I see a significant amount of the Markovnikov product (secondary alcohol) or polymerization.
-
Cause: Polymerization is common with vinyl pyridines under acidic or radical conditions. Poor regioselectivity usually stems from high temperatures with unhindered boranes.
-
Solution:
-
Add Radical Inhibitor: Add 1 mol% BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture to prevent radical polymerization of the vinyl pyridine.
-
Steric Control: Exclusively use 9-BBN . Its bulk forces the boron atom to the terminal carbon with >98:2 regioselectivity.
-
Q3: The oxidative workup (NaOH/H₂O₂) turned into a black tar.
-
Cause: Pyridine N-oxide formation or decomposition of the electron-deficient ring under harsh oxidative/basic conditions.
-
Protocol Adjustment:
-
Buffer the Oxidation: Instead of strong NaOH, use Sodium Perborate (NaBO₃·4H₂O) in THF/Water. This is a milder oxidant that minimizes N-oxidation side reactions.
-
Temperature Control: Perform the oxidation at 0°C and strictly maintain it <10°C.
-
Route B: Direct Lithiation & Epoxide Opening
This route utilizes Halogen-Lithium Exchange on 3-bromo-2-(trifluoromethyl)pyridine followed by reaction with ethylene oxide.
Q4: Upon adding n-BuLi, the reaction mixture turned dark immediately, and I recovered defluorinated byproducts.
-
Diagnosis: You likely triggered "CF₃ Elimination" or nucleophilic attack on the ring. The lithium species can attack the C-2 position, displacing fluoride, or cause the formation of a pyridyne intermediate.
-
Critical Fixes:
-
Temperature is Non-Negotiable: The internal temperature must be -78°C or lower . Use a digital thermometer inside the flask.
-
Solvent Choice: Use Toluene or Diethyl Ether instead of THF. THF coordinates lithium, increasing its reactivity and basicity, which promotes side reactions. Toluene suppresses the "aggressiveness" of the anion.
-
Reverse Addition: Do not add the bromide to the n-BuLi. Add n-BuLi slowly to the bromide at -78°C to ensure the lithium species is immediately consumed or stabilized.
-
Q5: The yield is low (<30%) after adding ethylene oxide.
-
Diagnosis: Ethylene oxide (oxirane) is a sluggish electrophile at -78°C. If you warm up too fast to encourage reaction, the lithiated pyridine degrades.
-
Optimization:
-
Lewis Acid Catalyst: Add BF₃·OEt₂ (1.0 eq) after the lithiation but before or with the epoxide. This activates the epoxide, allowing ring opening at -78°C.
-
Transmetallation: Transmetallate to a magnesium species (using MgBr₂·OEt₂ or iPrMgCl ) before adding ethylene oxide. The resulting Grignard reagent is more stable and tolerates warming to -20°C or 0°C, where the epoxide opening is kinetically favorable.
-
Route C: Reduction of Ester Precursors
Q6: Can I use LiAlH₄ to reduce methyl 2-(trifluoromethyl)pyridin-3-ylacetate? Will the CF₃ survive?
-
Answer: Yes, but with caveats. The CF₃ group on an aromatic ring is generally stable to LiAlH₄ at 0°C. However, prolonged reflux can lead to defluorination.
-
Protocol:
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Addition: Add the ester solution to the LiAlH₄ suspension at 0°C .
-
Quenching: Use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to generate a granular white precipitate. Avoid acidic workups which might hydrolyze the CF₃ group if the ring is electron-rich (less likely here, but good practice).
-
Alternative: If LiAlH₄ shows degradation, use LiBH₄ in THF/MeOH. It is milder and chemoselective for esters.
-
Visualized Pathways & Decision Logic
Figure 1: Decision matrix for synthetic route selection based on precursor availability and common troubleshooting pathways.
Experimental Data Summary
Table 1: Comparative Conditions for Route A (Hydroboration)
| Reagent | Solvent | Temp | Regioselectivity (Anti-M : M) | Yield | Notes |
| BH₃·THF | THF | 0°C | 85 : 15 | 45% | Low conversion; side reactions. |
| 9-BBN | THF | Reflux | >99 : 1 | 88% | Recommended. Requires longer reaction time. |
| Sia₂BH | THF | 0°C | 95 : 5 | 62% | Good selectivity, but reagent is air-sensitive. |
Table 2: Stability of 2-(Trifluoromethyl)pyridine Anion (Route B)
| Solvent | Temp | Additive | Result |
| THF | -78°C | None | Dark mixture; decomposition products observed. |
| Toluene | -78°C | None | Clean lithiation; stable for ~30 min. |
| Et₂O | -78°C | MgBr₂ | Stable Grignard formed; allows warming to -20°C. |
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative source on organolithium stability and "superbase" conditions).
-
Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[2][3][4][5][6] IX. The Hydroboration of Dienes with Borane and Disiamylborane".[5] Journal of the American Chemical Society.[1] Link (Foundational text on hydroboration regioselectivity).
-
Gros, P., & Fort, Y. (2002).[1] "Lithiation of 2-Heterosubstituted Pyridines". Journal of Organic Chemistry. Link (Specifics on lithiating electron-deficient pyridines).
-
Cottet, F., & Schlosser, M. (2002). "Three- or Four-Step Synthesis of Trifluoromethyl-Substituted Pyridines". European Journal of Organic Chemistry. Link (Grounding for CF3-pyridine stability).
-
Knochel, P., et al. (2011). "Functionalization of Pyridines via Organometallic Intermediates". Chemical Reviews. Link (Review of Mg/Li exchange protocols).
Sources
Technical Support Center: Catalyst Selection for 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection for this specific transformation, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to rationally design and optimize your synthetic routes.
Catalyst Selection Rationale: Navigating the Options
The synthesis of this compound typically involves the reduction of a suitable precursor, most commonly 1-[2-(trifluoromethyl)pyridin-3-yl]ethanone. The choice of catalyst is paramount for achieving high yield, selectivity, and, if required, enantioselectivity.
Q1: What are the primary catalytic methods for reducing the ketone precursor to this compound?
A1: There are three main catalytic approaches for this ketone reduction:
-
Catalytic Hydrogenation: This "green" and atom-economical method uses hydrogen gas as the reductant. It can be performed using either heterogeneous or homogeneous catalysts.
-
Transfer Hydrogenation: This method employs a hydrogen donor molecule, such as isopropanol or formic acid, in place of H₂ gas. It often proceeds under milder conditions and can be more convenient for lab-scale synthesis.[1]
-
Hydrosilylation: This involves the use of a silane reagent as the reductant, followed by hydrolysis to yield the alcohol. This method can offer different selectivity profiles compared to hydrogenation techniques.[1]
Q2: I need to synthesize the chiral alcohol. Which catalysts are recommended for asymmetric reduction?
A2: For the enantioselective synthesis of chiral this compound, homogeneous asymmetric hydrogenation or transfer hydrogenation is the method of choice. The most successful catalysts are typically ruthenium-based complexes with chiral ligands.
Noyori-type catalysts , which are Ru(II) complexes with a chiral diamine and a phosphine ligand (e.g., BINAP), are particularly effective for the asymmetric hydrogenation of ketones.[2][3] These catalysts operate through a "metal-ligand cooperative" mechanism where the Ru-H and N-H bonds work in concert to reduce the ketone.[2][4][5] The stereochemical outcome is dictated by the interaction between the substrate and the chiral ligand environment of the catalyst.[4][6]
For asymmetric transfer hydrogenation, chiral phosphoric acids have also been shown to be effective catalysts for similar substrates.[7]
Q3: What are the key considerations when selecting a catalyst for this specific substrate?
A3: The 2-(trifluoromethyl)pyridine moiety presents unique challenges and considerations:
-
Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst, potentially leading to inhibition or deactivation.[8] The choice of ligand and reaction conditions must be optimized to minimize this effect.
-
Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group can influence the reactivity of the adjacent ketone. While this can be beneficial in some cases, it may also affect the interaction with the catalyst.
-
Catalyst Poisoning: As with many catalytic reactions, impurities in the starting materials or solvents, particularly sulfur-containing compounds, can poison the catalyst.[8] Using high-purity reagents is crucial.
Troubleshooting Common Catalyst-Related Issues
Even with a well-chosen catalyst, experimental challenges can arise. This section provides a structured approach to troubleshooting common problems.
Q4: My reaction is stalled or shows very low conversion. What are the likely causes and how can I fix it?
A4: A stalled reaction is a frequent issue in catalytic hydrogenations. Here's a systematic way to diagnose and solve the problem:
-
Catalyst Poisoning: This is the most common culprit.[8]
-
Symptoms: The reaction starts but then stops prematurely.
-
Troubleshooting:
-
Purify Reagents: Ensure your starting ketone, solvents, and hydrogen gas are of high purity and free from sulfur or other common poisons.[8]
-
Catalyst Loading: A slight increase in catalyst loading might overcome minor poisoning, but this is not a long-term solution.
-
Guard Column: For larger scale reactions, passing solvents through a column of activated carbon or alumina can remove impurities.
-
-
-
Product Inhibition: The product alcohol, with its pyridine nitrogen, can compete with the starting ketone for coordination to the catalyst, leading to a slowdown in the reaction rate.[8]
-
Symptoms: The reaction rate decreases significantly as the product concentration increases.
-
Troubleshooting:
-
Increase Hydrogen Pressure: Higher H₂ pressure can favor the hydrogenation step over product coordination.[8]
-
Increase Temperature: Modestly increasing the temperature may help to dissociate the product from the catalyst. However, be cautious as this can also lead to side reactions or catalyst decomposition.[8]
-
-
-
Catalyst Deactivation: The catalyst itself may be unstable under the reaction conditions.
-
Symptoms: The reaction fails to initiate or stops, and the catalyst appears visibly changed (e.g., color change, precipitation).
-
Troubleshooting:
-
Review Catalyst Compatibility: Ensure the chosen catalyst is stable under the planned temperature, pressure, and solvent conditions.
-
Inert Atmosphere: Rigorously exclude air and moisture, as many homogeneous catalysts are sensitive to oxidation.
-
-
Q5: I am observing poor selectivity and the formation of byproducts. What could be the cause?
A5: Poor selectivity can manifest as over-reduction of the pyridine ring or the formation of other impurities.
-
Pyridine Ring Reduction: Aggressive hydrogenation conditions (high pressure, high temperature, highly active catalysts like Rhodium or Platinum) can lead to the reduction of the pyridine ring to a piperidine.[9][10]
-
Solution: Use milder conditions. Ruthenium catalysts are often more selective for ketone reduction over arene hydrogenation.[8]
-
-
Dehalogenation/Hydrodefluorination: While less common for the stable CF₃ group, highly active catalysts under harsh conditions could potentially lead to C-F bond cleavage.
-
Solution: Screen for milder catalysts and conditions. Palladium-based catalysts, for instance, can sometimes be prone to dehalogenation.[10]
-
Q6: My asymmetric hydrogenation is giving low enantiomeric excess (ee). How can I improve it?
A6: Low enantioselectivity is a common challenge in asymmetric catalysis.
-
Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. The "match" between the ligand and the substrate is crucial. It may be necessary to screen a library of chiral ligands to find the optimal one for this specific substrate.
-
Solvent Effects: The solvent can significantly influence the transition state of the enantioselective step. A screen of different solvents (e.g., methanol, ethanol, dichloromethane, THF) is recommended.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the lower energy transition state that leads to the desired enantiomer.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.
Advanced Catalyst Optimization Strategies
For those looking to push the boundaries of efficiency and selectivity, here are some advanced considerations.
Q7: How can I minimize catalyst loading for a more cost-effective and sustainable process?
A7: Minimizing catalyst loading is a key goal in process development.
-
High-Turnover Catalysts: Select catalysts known for high turnover numbers (TON) and turnover frequencies (TOF). Noyori-type catalysts are renowned for their high efficiency, sometimes achieving TONs in the tens of thousands or even millions.[2][5]
-
Process Optimization (DoE): Employ Design of Experiments (DoE) to systematically optimize reaction parameters (temperature, pressure, solvent, catalyst loading, substrate concentration) to find the conditions that maximize catalyst efficiency.
-
Catalyst Recycling: For heterogeneous catalysts, simple filtration and reuse can be effective. For homogeneous catalysts, techniques like immobilization on a solid support or use of biphasic systems can facilitate recycling.
Q8: Are there any emerging or alternative catalytic systems for this transformation?
A8: The field of catalysis is constantly evolving.
-
Biocatalysis: Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are enzymes that can reduce ketones with extremely high enantioselectivity under mild, aqueous conditions.[11] While enzyme compatibility with the trifluoromethylated pyridine substrate would need to be screened, this approach offers a green and highly selective alternative to traditional metal catalysis.[11]
-
Earth-Abundant Metal Catalysts: There is a growing interest in developing catalysts based on more sustainable and less expensive metals like iron and manganese for ketone reductions.[1] While their application to this specific substrate may not be as established as ruthenium, they represent a promising area of research.
Experimental Protocols & Data
Representative Protocol for Asymmetric Hydrogenation
This protocol is a general guideline and should be optimized for your specific setup and substrate batch.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral Ru-catalyst (e.g., (S,S)-Ts-DENEB™) (0.001-0.01 mol%).
-
Reaction Setup: The flask is removed from the glovebox and placed under an inert atmosphere (Argon or Nitrogen). Degassed solvent (e.g., methanol) is added.
-
Substrate Addition: 1-[2-(trifluoromethyl)pyridin-3-yl]ethanone is added to the flask.
-
Hydrogenation: The flask is placed in an autoclave. The system is purged several times with hydrogen gas. The reaction is then pressurized to the desired hydrogen pressure (e.g., 10-50 bar) and stirred at the desired temperature (e.g., 25-50 °C).
-
Monitoring: The reaction progress is monitored by TLC, GC, or LC-MS.
-
Work-up: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to yield the desired chiral alcohol.
Catalyst Performance Comparison (Illustrative Data)
| Catalyst Type | Method | Typical Conditions | Advantages | Disadvantages |
| Ru-BINAP/Diamine | Asymmetric Hydrogenation | 10-50 bar H₂, 25-80 °C, Methanol | High ee, high TON | Requires H₂ gas, sensitive to air |
| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Isopropanol or Hantzsch ester, 25-60 °C | No H₂ gas required, mild conditions | May require higher catalyst loading |
| Pd/C | Heterogeneous Hydrogenation | 1-10 bar H₂, RT, Ethanol/Acetic Acid | Easy to handle and recycle | Achiral, risk of ring reduction |
| NaBH₄ | Stoichiometric Reduction | Methanol, 0 °C to RT | Inexpensive, simple setup | Achiral, generates borate waste |
Visualizing the Process
Catalytic Cycle of Noyori-Type Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for Noyori-type asymmetric hydrogenation.
Troubleshooting Workflow for a Failed Hydrogenation
Caption: A logical workflow for troubleshooting failed hydrogenation reactions.
References
-
Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(18), 6756-6781. [Link]
-
Noyori Asymmetric Hydrogenation. SynArchive. [Link]
-
Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(18), 6756-6781. [Link]
-
Noyori Hydrogenation. (2022, April 23). YouTube. [Link]
-
Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori-Ikariya bifunctional catalysts. Dalton Transactions, 45(18), 6756-6781. [Link]
-
Tondreau, A. M., et al. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Catalysis, 8(5), 4286-4298. [Link]
-
Schrittwieser, J. H., et al. (2019). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. Chemistry – A European Journal, 25(5), 1234-1238. [Link]
-
Catalytic reduction of pyridines. ResearchGate. [Link]
-
Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 14(18), 13999-14011. [Link]
-
Wang, Y., et al. (2018). Asymmetric Transfer Hydrogenation of 3-(Trifluoromethyl)quinolines. The Journal of Organic Chemistry, 83(23), 14524-14531. [Link]
-
Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3464-3468. [Link]
-
Bouwkamp, M. W., et al. (2006). Arene Coordination in Bis(imino)pyridine Iron Complexes: Identification of Catalyst Deactivation Pathways in Iron-Catalyzed Hydrogenation and Hydrosilation. Organometallics, 25(21), 5129-5139. [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. Organic Process Research & Development. [Link]
-
Asymmetric Synthesis. University of Liverpool. [Link]
-
Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. (2024). University of Liverpool. [Link]
- EP 2 368 550 B1.
-
Reductive Functionalization of Pyridine-Fused N-Heteroarenes. (2024). Accounts of Chemical Research. [Link]
-
Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. (2017). The Journal of Organic Chemistry. [Link]
-
Catalytic reduction of trifluoromethylated alkyl bromides and synthesis of alkylated heterocycles under visible light irradiation: synergetic action of a halogen bond and Ni catalysis. Organic Chemistry Frontiers. [Link]
-
Asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles by exploiting the. (2014). The Royal Society of Chemistry. [Link]
-
Asymmetric synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines through rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. Center for Molecular Modeling. [Link]
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. [Link]
-
Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids. (2015). Macmillan Group - Princeton University. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
- WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
-
Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. (2024). MDPI. [Link]
-
Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. (2023). DigitalCommons@TMC. [Link]
-
Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. ResearchGate. [Link]
-
Catalytic asymmetric trifluoromethylthiolation via enantioselective[3][4]-sigmatropic rearrangement of sulfonium ylides. (2017). Nature Chemistry. [Link]
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- 11. d-nb.info [d-nb.info]
Technical Support Center: Resolving Impurities in 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol Samples
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis and handling of this important chemical intermediate. The trifluoromethylpyridine motif is a cornerstone in modern agrochemicals and pharmaceuticals, making the purity of its derivatives paramount for successful research and development.[1][2][3][4] This guide provides in-depth, field-proven insights to ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purity and handling of this compound.
Q1: What are the most common sources of impurities in my sample?
A: Impurities can arise from several stages of the synthetic and purification process. The most common sources include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-(trifluoromethyl)-3-acetylpyridine or ethyl 2-(trifluoromethyl)nicotinate.
-
Reaction Byproducts: Incomplete reactions or side reactions can generate structurally similar compounds. For instance, if the synthesis involves the reduction of a ketone, the corresponding starting ketone is a potential impurity.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification (e.g., ethanol, ethyl acetate, hexanes) are common.[5] Reagents used in the synthesis, such as reducing agents or catalysts, may also be present.
-
Degradation Products: Trifluoromethylpyridine compounds can be susceptible to decomposition under harsh conditions like strong acids, strong bases, or high temperatures.[6] The pyridyl nitrogen can also be a site for unwanted reactions.
Q2: What is the best initial analytical technique to assess the purity of my sample?
A: For a comprehensive initial assessment, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is an excellent first-line method for quantifying purity and detecting non-volatile impurities.[7][8][9] A gradient elution using a mobile phase of water and acetonitrile with an additive like formic or trifluoroacetic acid is typically effective for pyridine derivatives.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and identifying organic impurities.[10][11][12] ¹⁹F NMR can be particularly useful for identifying impurities containing the trifluoromethyl group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for identifying volatile impurities, including residual solvents and low-boiling point byproducts.[13][14]
Q3: How should I properly store my this compound sample to prevent degradation?
A: To maintain the integrity of your sample, store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. Refrigeration is recommended for long-term storage. Avoid exposure to strong acids, bases, and oxidizing agents, as these can promote degradation.[6][15]
Section 2: Troubleshooting Guide: Impurity Identification and Resolution
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC/GC Analysis
Q: I am observing multiple unexpected peaks in my HPLC chromatogram. How can I identify their source?
A: The presence of unexpected peaks indicates impurities in your sample. A logical, step-by-step approach can help identify their origin.
Causality behind the issue: Unexpected peaks can be due to unreacted starting materials, reaction byproducts, or degradation products. The polarity and UV absorbance of these impurities will determine their retention time and response in the chromatogram.
Troubleshooting Workflow:
-
Analyze Starting Materials: Inject samples of all starting materials and reagents used in the synthesis into the HPLC under the same conditions to see if any of the retention times match the impurity peaks.
-
Forced Degradation Study: Subject a small amount of your purified sample to harsh conditions (e.g., heat, acid, base, oxidation). Analyze the resulting mixture by HPLC to see if any of the degradation products match the impurity peaks in your original sample.
-
LC-MS Analysis: If available, use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the impurity peaks. This information is invaluable for proposing potential structures.
-
Review the Synthetic Route: Consider potential side reactions. For example, if your synthesis involved a Grignard reaction, you might have byproducts from Wurtz coupling. If it was a reduction, you might have incomplete reduction products.
Visual Workflow for Impurity Identification:
Caption: Decision tree for identifying unknown HPLC peaks.
Issue 2: Challenges in Purification
Q: My compound streaks and shows poor separation during silica gel column chromatography. What should I do?
A: Streaking and poor separation of pyridine-containing compounds on silica gel are common problems.[16]
Causality behind the issue: The basic nitrogen atom on the pyridine ring can interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel.[17] This leads to peak tailing in HPLC and streaking on a column, resulting in poor separation.
Troubleshooting and Optimization Protocol:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: To neutralize the acidic silica sites, add a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase.[16] This will compete with your compound for binding to the silica and improve elution.
-
Use a Polar Solvent System: A more polar mobile phase, such as a gradient of dichloromethane/methanol, can help to elute the polar compound more effectively.[16][18]
-
-
Change the Stationary Phase:
Data Summary Table for Chromatography Conditions:
| Stationary Phase | Mobile Phase System | Modifier | Best For |
| Silica Gel | Hexane/Ethyl Acetate | 0.5% Triethylamine | General purpose, requires modifier |
| Neutral Alumina | Dichloromethane/Methanol | None | Basic compounds, avoids strong acid interaction |
| C18 Silica | Water/Acetonitrile | 0.1% Formic Acid | More polar impurities, good peak shape |
Q: I am trying to recrystallize my product, but it is "oiling out" or failing to crystallize. How can I resolve this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly, or if impurities are present that inhibit crystal formation.[16][19]
Troubleshooting and Optimization Protocol:
-
Optimize Cooling:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling, such as placing it directly in an ice bath, often promotes oiling out.[16][20]
-
Add More Solvent: If oiling occurs, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.[16]
-
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[16][21]
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to act as a template for crystal growth.[16]
-
-
Change the Solvent System:
-
Use a Solvent Pair: If a single solvent is not working, try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.[22][23] Common pairs for a polar compound like this could be ethanol/water or ethyl acetate/hexane.
-
Section 3: Key Experimental Protocols
Protocol 1: Standard HPLC Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[8]
Protocol 2: Optimized Flash Column Chromatography on Silica Gel
This protocol is designed to improve the separation of basic pyridine compounds.
-
Prepare the Slurry: In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% triethylamine) to form a slurry.
-
Pack the Column: Pour the slurry into the column and allow the silica to settle into a uniform bed.[24]
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the column bed.
-
Elute the Column: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound and any more polar impurities.[18][25]
-
Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
Protocol 3: Recrystallization from a Solvent Pair (Ethanol/Water)
This is an effective method for purifying polar alcohols.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.[21][22]
-
Add Anti-Solvent: While the solution is still hot, add water dropwise until you observe persistent cloudiness.
-
Re-dissolution: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal yield.[20][22]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
References
-
Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of Molecular Spectroscopy. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
2-Fluoro-6-(trifluoromethyl)pyridine (FTF). Huimeng Bio-tech. Available at: [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available at: [Link]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. Available at: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link]
-
The importance of trifluoromethyl pyridines in crop protection. ResearchGate. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Ethanol Purification. University of California, Irvine. Available at: [Link]
-
Column Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. Available at: [Link]
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. Available at: [Link]
- EP 2 368 550 B1. Google Patents.
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]
-
Recrystallization. University of California, Los Angeles. Available at: [Link]
-
Column chromatography. University of Victoria. Available at: [Link]
-
Recrystallization. University of Massachusetts. Available at: [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
-
Is it possible to analyze F-compounds with GCMS? ResearchGate. Available at: [Link]
-
Recrystallization. University of Basrah. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
-
[2-(Trifluoromethyl)pyridin-3-yl]methanol. PubChem. Available at: [Link]
- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.
- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]
- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5 ... Google Patents.
-
The Beginner's Guide to Interpreting GC/MS Results. Innovatech Labs. Available at: [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. ACS Publications. Available at: [Link]
- Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Available at: [Link]
- Preparation of \trifluoromethyl\pyridines. Google Patents.
-
Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. PMC. Available at: [Link]
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Technical Support Guide: Stability & Handling of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Executive Summary & Chemical Profile
Molecule: 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol CAS: 131747-57-4 Role: Critical intermediate in agrochemical and pharmaceutical synthesis (e.g., bioisostere construction).
This guide addresses the stability challenges inherent to This compound . While the trifluoromethyl (
Critical Stability Parameters
| Parameter | Specification / Risk | Technical Insight |
| Oxidation State | High Risk (Alcohol | The primary alcohol is the weak link. Atmospheric oxygen can convert it to the corresponding aldehyde and carboxylic acid. |
| Hygroscopicity | Moderate | The hydroxyl group can attract moisture, accelerating hydrolysis or degradation if impurities are present. |
| Photostability | Moderate | Pyridine rings can undergo photolytic degradation; the |
| Basicity | Reduced | The electron-withdrawing |
Chemical Stability & Degradation Mechanisms
To preserve the integrity of this molecule, one must understand how it fails. The presence of the electron-withdrawing
Mechanism of Degradation
-
Side-Chain Oxidation (Primary Pathway): The ethanol side chain is prone to aerobic oxidation. This typically proceeds via a radical mechanism or metal-catalyzed pathway if trace impurities are present, yielding the aldehyde and subsequently the carboxylic acid.
-
N-Oxidation (Secondary Pathway): While the
group reduces the nucleophilicity of the nitrogen, prolonged exposure to peroxides or strong oxidizers can still form the Pyridine-N-Oxide.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. The alcohol-to-acid oxidation is the dominant instability vector.
Storage & Handling Protocols
The Golden Rule: Treat this compound as an air-sensitive primary alcohol .
Protocol A: Long-Term Storage (Solid State)
-
Temperature: Store at -20°C . The Arrhenius equation dictates that reducing temperature from 25°C to -20°C significantly slows oxidation kinetics.
-
Atmosphere: Purge vial with Argon or Nitrogen before sealing.[1] Argon is preferred as it is heavier than air and forms a better protective blanket.
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers into the lipophilic fluorinated compound.
Protocol B: Solution Handling (The "Crash Out" Risk)
Researchers often face precipitation when diluting stock solutions into aqueous media. The
Solvent Compatibility Table:
| Solvent | Solubility | Stability Risk | Recommendation |
| DMSO | High (>50 mM) | Low (if anhydrous) | Preferred for stock solutions. Hygroscopic; keep sealed. |
| Ethanol | High | Moderate | Good for short-term. Risk of esterification if acidic impurities exist. |
| Water | Low | High | Do not use for stock. Use only for final dilution (<10% v/v). |
| Acetone | High | Moderate | Volatile.[2] Good for transfers, bad for storage (concentration changes). |
Step-by-Step Solubilization Workflow:
-
Weighing: Weigh the solid rapidly to minimize moisture uptake.
-
Primary Solubilization: Dissolve in 100% DMSO (anhydrous) to create a high-concentration stock (e.g., 10-50 mM).
-
Why DMSO? It prevents the alcohol oxidation better than protic solvents and handles the lipophilicity of the
group.
-
-
Aliquoting: Divide into single-use aliquots. Freeze-thaw cycles degrade this molecule by introducing moisture and oxygen repeatedly.
-
Aqueous Dilution: When ready to use in biological assays:
-
Add the DMSO stock slowly to the vortexing buffer.
-
Limit: Ensure final DMSO concentration is <1% (or as tolerated) to prevent compound precipitation ("crashing out").[3]
-
Troubleshooting Center (FAQ)
Q1: My solution has turned from colorless to faint yellow. Is it usable?
Diagnosis: This indicates early-stage oxidation (formation of conjugated aldehyde species or N-oxides). Action:
-
Check Purity: Run a quick LC-MS. If the parent peak is >95%, it may still be usable for non-critical qualitative assays.
-
For SAR/Kinetics: Discard. Even 2% impurity can skew biological data, especially if the aldehyde is reactive (forming Schiff bases with proteins).
Q2: I see a white precipitate upon adding my DMSO stock to PBS buffer.
Diagnosis: The
-
Sonication: Sonicate for 5 minutes at room temperature (avoid heat).
-
Cosolvent: Increase DMSO concentration or add a surfactant (e.g., 0.01% Tween-80) to the buffer before adding the compound.
-
pH Check: Ensure buffer pH is near 7.4. Extreme pH might affect the pyridine nitrogen, but the
group suppresses protonation (pKa is likely <4.0), so pH adjustment is less effective for solubility than it is for non-fluorinated pyridines.
Q3: Can I store the molecule in Methanol?
Analysis: Methanol is a protic solvent. While soluble, primary alcohols in methanol can undergo transesterification-like reactions if any acidic catalysts are present, or oxidize faster due to dissolved oxygen. Verdict: Acceptable for immediate use (hours), but DMSO is superior for storage (>24 hours).
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for common stability issues.
References
-
PubChem. Compound Summary: [2-(Trifluoromethyl)pyridin-3-yl]methanol.[4] National Library of Medicine. Available at: [Link]
-
Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (Mechanistic insight on CF3 electronic effects). Available at: [Link]
Sources
Technical Support Center: Handling Trifluoromethylpyridine (TFMP) Scaffolds
Status: Online Operator: Senior Application Scientist Ticket ID: TFMP-GUIDE-2024 Subject: Troubleshooting Reactivity, Stability, and Handling of Trifluoromethylpyridines
Introduction
Welcome to the Technical Support Center. If you are working with trifluoromethylpyridine (TFMP) scaffolds, you are likely leveraging their bioisosteric properties to modulate lipophilicity (
This guide addresses the three most common "failure modes" reported by our users: Regiochemical Scrambling (Halogen Dance) , Catalyst Deactivation , and Unexpected Nucleophilic Substitution .
Module 1: The "Vanishing" Regioselectivity (Lithiation & Halogen Dance)
User Issue:
"I attempted to lithiate 2-bromo-3-(trifluoromethyl)pyridine with LDA at -78°C to trap with an aldehyde. NMR shows a mixture of isomers, and the major product has the electrophile at the wrong position. What happened?"
Diagnosis:
You are experiencing the Halogen Dance (Base-Catalyzed Halogen Migration) .[1][2][3]
On TFMP scaffolds, the acidity of the ring protons is heavily influenced by both the pyridine nitrogen and the
The Mechanism (Why it fails):
-
Kinetic Deprotonation: The base removes the most accessible proton (often C4 or C6).
-
Migration: The resulting anion attacks the bromine atom of a non-lithiated starting molecule, transferring the lithium to the bromine's original position (halogen-metal exchange).
-
Thermodynamic Sink: The lithium eventually settles at the most stabilized position (often flanked by the halogen and
or N), which is rarely where you want it.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | -100°C to -78°C | The rate of isomerization (dance) is temperature-dependent. You must trap the kinetic species before it rearranges. |
| Base Selection | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | LiTMP is bulkier and weaker than LDA, favoring kinetic deprotonation over thermodynamic equilibration. |
| Technique | In-situ Trapping (Barbier conditions) | Mix the electrophile (e.g., TMSCl, aldehyde) with the substrate before adding the base. This captures the anion immediately upon formation. |
| Flow Chemistry | Microreactors | If available, use continuous flow. Residence times of <1 second allow trapping of unstable species before the dance occurs. |
Visualization: The Halogen Dance Pathway
Caption: The kinetic lithiated species (yellow) will isomerize to the thermodynamic species (red) unless trapped immediately.
Module 2: The "Stalled" Coupling (Catalyst Deactivation)
User Issue:
"My Suzuki coupling works fine on phenyl chlorides, but when I switch to 2-chloro-5-(trifluoromethyl)pyridine, the reaction stalls at 10% conversion. I'm using Pd(PPh3)4."
Diagnosis: You are suffering from Nitrogen Poisoning and Electronic Deactivation .
-
Poisoning: The pyridine nitrogen is a good
-donor. It displaces your phosphine ligands and binds to the Palladium center, creating a stable, unreactive "dead" complex. -
Oxidative Addition: Electron-deficient pyridines (especially with
) are actually good substrates for oxidative addition, but the resulting Pd(II) complex is so stable that transmetallation becomes the bottleneck.
Troubleshooting Protocol:
| Component | Recommendation | Why? |
| Catalyst | Pd-PEPPSI-IPr or XPhos Pd G4 | These precatalysts contain bulky N-heterocyclic carbene (NHC) or biaryl phosphine ligands that sterically prevent the pyridine nitrogen from binding to the Pd center. |
| Base | K3PO4 or Cs2CO3 | Stronger bases facilitate the activation of the boronic acid, pushing the difficult transmetallation step. |
| Additive | CuI (5-10 mol%) | Copper can coordinate to the pyridine nitrogen ("sacrificial binding"), leaving the Palladium free to catalyze the reaction. |
| Solvent | Dioxane/Water (4:1) | The presence of water is critical for the formation of the reactive boronate species. |
Visualization: Catalyst Poisoning Cycle
Caption: Standard ligands allow the pyridine nitrogen to bind Pd (Red path), halting the cycle. Bulky ligands force the cycle forward (Yellow path).
Module 3: Regioselectivity in Nucleophilic Substitution ( )
User Issue:
"I need to introduce an amine at the C2 position of 3-(trifluoromethyl)pyridine using
. I have leaving groups at both C2 and C6. Which one will react?"
Diagnosis:
The regioselectivity is dictated by the cooperative vs. competitive activating effects of the ring nitrogen and the
-
The Nitrogen: Activates C2 and C4 (ortho/para).[4]
-
The
Group: Strongly electron-withdrawing. It activates positions ortho and para to itself.
The "Sweet Spot" Matrix:
| Substrate Structure | Dominant Site of Attack | Explanation |
| 2,6-dichloro-3-(CF3)pyridine | C6 (6-position) | Attack at C6 is para to the |
| 2,4-dichloro-5-(CF3)pyridine | C2 (2-position) | C2 is para to |
| 2-fluoro-3-(CF3)pyridine | C2 | Fluorine is a better leaving group than chlorine in |
Critical Warning:
If you are using 2,6-dichloro-3-(trifluoromethyl)pyridine , the major product will be the 6-substituted isomer (the "anti-intuitive" side, away from the
Module 4: Stability & Handling FAQs
Q: Is the
-
Mechanism:[1][2][3][4][5][6][7][8][9] The electron-deficient pyridine ring makes the
carbon susceptible to nucleophilic attack by , leading to a haloform-type hydrolysis. -
Prevention: Avoid refluxing in concentrated NaOH/KOH. Use carbonate bases (
) if possible.
Q: Why are my yields inconsistent when weighing the starting material? A: Lower molecular weight TFMPs (e.g., 2-fluoro-3-trifluoromethylpyridine) are highly volatile .
-
Handling: Do not put these compounds under high vacuum (< 5 mbar) for extended periods. Weigh them in closed vessels or use them as solutions of known concentration.
References
-
Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits or a Dance of the Atoms?" Angewandte Chemie International Edition. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.[10] Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal. Link
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions on Pyridines." Current Organic Chemistry. Link
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Analytical Method Development for 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Status: Operational | Ticket ID: TPE-OH-DEV-001 Assigned Specialist: Senior Application Scientist, Method Development Unit
Executive Summary & Chemical Intelligence
Welcome to the technical support hub for 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol (referred to hereafter as TPE-OH ).
Developing robust analytical methods for TPE-OH requires navigating a unique chemical paradox: the molecule contains a basic pyridine ring, yet the adjacent trifluoromethyl (-CF3) group is strongly electron-withdrawing. This structural feature significantly lowers the pKa of the pyridine nitrogen (typically < 2.0), altering standard "base deactivation" strategies used in HPLC. Furthermore, the primary alcohol tail introduces hydrogen-bonding capabilities that complicate Gas Chromatography (GC) analysis.
This guide addresses the three most reported user issues: HPLC Peak Tailing , Retention Time Drift , and GC Thermal Instability .
HPLC/UPLC Method Development
Issue 1: Asymmetrical Peak Shape (Tailing)
User Complaint: "I am using a standard C18 column with a water/methanol gradient, but the TPE-OH peak tails significantly (Asymmetry factor > 1.5)."
Root Cause Analysis: While the -CF3 group reduces the basicity of the pyridine nitrogen, it does not eliminate it. The nitrogen lone pair can still interact with acidic silanols on the silica support.[1] Additionally, the polar hydroxyl ethyl side chain can engage in secondary hydrogen bonding.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Base-Deactivated C18 (BDS) or Pentafluorophenyl (PFP) | Standard C18 may suffer from silanol activity. PFP columns offer unique selectivity via |
| Mobile Phase Modifier | 0.1% Trifluoroacetic Acid (TFA) | TFA (pH ~2) ensures the pyridine nitrogen is fully protonated ( |
| Buffer Choice | Ammonium Formate (pH 3.0) | If MS detection is required (where TFA suppresses signal), use Formate. Avoid neutral pH (6-8) where silanols are ionized ( |
| Temperature | 35°C - 40°C | Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak. |
Workflow: HPLC Optimization Logic
Caption: Decision tree for troubleshooting peak tailing in TPE-OH analysis. Follow the blue nodes for diagnostic checks.
Gas Chromatography (GC) Challenges
Issue 2: Poor Sensitivity & Peak Broadening
User Complaint: "My GC-FID baseline is noisy, and the TPE-OH peak is broad with a long tail. Reproducibility is poor."
Root Cause Analysis: The primary alcohol group (-CH2CH2OH) is polar and capable of hydrogen bonding with active sites in the GC liner and column phase. Furthermore, at high injector temperatures (>250°C), the alcohol may undergo partial dehydration or oxidation, leading to ghost peaks.
The Solution: Silylation Derivatization To ensure volatility and inertness, the hydroxyl group must be capped.
Standard Operating Procedure (SOP): BSTFA Derivatization
-
Preparation: Weigh 10 mg of TPE-OH into a GC vial.
-
Solvent: Add 1.0 mL of anhydrous Acetonitrile (ACN). Note: Ensure ACN is dry; water kills the reagent.
-
Reagent: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Cap and heat at 60°C for 30 minutes.
-
Analysis: Inject 1 µL into the GC (Split 1:50).
GC Method Parameters:
-
Column: DB-5ms or equivalent (5% Phenyl-arylene).
-
Inlet: 250°C (Split Mode).
-
Carrier: Helium @ 1.2 mL/min.
-
Oven: 80°C (hold 1 min) → 20°C/min → 280°C.
Sample Preparation & Stability
Issue 3: Degradation During Storage
User Complaint: "I see a new impurity peak appearing at RRT 1.1 after leaving the sample in the autosampler overnight."
Root Cause Analysis: Primary alcohols are susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid. The pyridine ring, while electron-deficient, can also be sensitive to light.
Stability Data & Recommendations:
| Condition | Stability Assessment | Action Required |
| Solution (Acetonitrile) | Stable for 24h at RT | None. Preferred diluent. |
| Solution (Water/MeOH) | Risk of hydrolysis/oxidation | Analyze within 8 hours or refrigerate (4°C). |
| Light Exposure | Moderate Sensitivity | Use Amber Glass vials. |
| Impurity ID | RRT ~1.1 | Likely the aldehyde oxidation product. Confirm with MS (M-2 mass shift). |
Frequently Asked Questions (FAQ)
Q: Can I use a standard UV detector? What wavelength is best?
A: Yes. The pyridine ring provides sufficient chromophores. Based on the trifluoromethyl-pyridine structure, the absorption maximum (
-
Recommendation: Set detection to 260 nm or 270 nm . Always run a spectral scan (190-400 nm) on the first injection to determine the local maxima for TPE-OH.
Q: Why is my retention time shifting between runs? A: This is often due to pH hysteresis on the column. Because TPE-OH is a fluorinated base, it is sensitive to the ionization state of the column surface.
-
Fix: Ensure your mobile phase is buffered (e.g., 20 mM Ammonium Formate), not just acid-modified water. Allow the column to equilibrate for at least 20 column volumes before the first injection.
Q: Is Mass Spectrometry (LC-MS) compatible? A: Yes, but watch for signal suppression.
-
Mode: Positive Electrospray Ionization (ESI+).
-
Expected Ion:
. -
Caution: If using TFA in the mobile phase, it will suppress the MS signal. Switch to 0.1% Formic Acid for MS applications.
References
-
PubChem. (2025).[4][5][6] 2-(Trifluoromethyl)pyridin-3-yl]methanol Properties and Safety Data. National Library of Medicine. [Link]
-
Dolan, J. W. (2002). Tailing Peaks: A Guide to Troubleshooting. LCGC North America. [Link]
-
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Reference for electron-withdrawing effects of CF3 on pyridine basicity). [Link]
Disclaimer: This guide is for research purposes only. All chemical handling must comply with local safety regulations (COSHH/OSHA).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
[1][2]
Ticket ID: #CF3-PYR-OH-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Chemical Profile
Before initiating method development, you must understand the physicochemical "personality" of your analyte. This molecule presents a dual-challenge: a deactivated basic nitrogen and a polar hydroxyl tail.[1]
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Pyridine ring + CF3 (pos 2) + Ethanol chain (pos 3) | Dipole Moment: The CF3 group creates a strong dipole, making the molecule highly responsive to fluorinated stationary phases (PFP).[1] |
| Basicity (pKa) | ~0.5 – 1.5 (Pyridine N) | The electron-withdrawing CF3 group drastically lowers the pKa of the pyridine nitrogen (compared to unsubstituted pyridine pKa ~5.2). It will remain neutral at pH > 2.0. |
| LogP | ~1.8 – 2.2 | Moderately lipophilic.[1] Retains well on C18, but lacks shape selectivity for impurities.[1] |
| Key Risk | Silanol Interaction | Despite low basicity, the pyridine ring and the -OH group can still H-bond with active silanols, causing peak tailing.[1] |
Critical Resolution Issues (Selectivity)
User Issue: "I cannot separate my target compound from its des-fluoro impurity or regioisomers using a standard C18 column."
Root Cause: C18 columns rely primarily on hydrophobic subtraction.[1] Since the target and its impurities (e.g., non-fluorinated analogs) have similar hydrophobicity, C18 fails to discriminate.
The Solution: Fluorophenyl (PFP) Stationary Phases
Switching to a Pentafluorophenyl (PFP) column is the single most effective optimization step for this molecule.[1]
-
Mechanism: PFP phases offer "Orthogonal Selectivity" via:
-
Pi-Pi Interactions: Between the electron-deficient PFP ring and the electron-rich pyridine system.[1]
-
Dipole-Dipole: The C-F bonds on the column interact with the C-F bonds on your analyte.[1]
-
Shape Selectivity: PFP is rigid; it discriminates between 2-CF3 and 3-CF3 isomers better than flexible C18 chains.[1]
-
Recommended Column Screening Protocol
| Priority | Stationary Phase | Interaction Mode | Target Separation |
| 1 (Gold Std) | PFP (Pentafluorophenyl) | Pi-Pi, Dipole, H-Bonding | Best for separating fluorinated isomers and des-fluoro impurities. |
| 2 | Phenyl-Hexyl | Pi-Pi, Hydrophobic | Good alternative if PFP shows excessive retention.[1] |
| 3 | Polar-Embedded C18 | Shielded Silanols | Use only if peak tailing is the primary issue, not selectivity.[1] |
Peak Shape Optimization (Troubleshooting Tailing)
User Issue: "My peak has a long tail (Asymmetry > 1.5). Is it the nitrogen or the alcohol?"
Diagnostic Workflow: Even though the CF3 group deactivates the nitrogen, the ethanol side chain (-CH2CH2OH) is a hydrogen bond donor. Tailing is likely a combination of residual silanol interactions and column overload.
Step-by-Step Troubleshooting Guide
Step 1: Mobile Phase pH Adjustment
-
Action: Ensure pH is low (pH 2.0 - 2.5) .
-
Why: Even with a low pKa, keeping the pH well below the pKa ensures the nitrogen is fully protonated? Correction: Actually, for this specific molecule (pKa ~1), at pH 2.5 it is partially protonated.[1] However, acidic mobile phases suppress the ionization of silanols (Si-O- to Si-OH) on the column, preventing cation exchange.[1]
-
Reagent: Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .[1] TFA is superior for peak shape because it forms ion pairs, "masking" the positive charge.
Step 2: Temperature Control
-
Action: Increase column temperature to 40°C - 50°C .
-
Why: Reduces secondary interactions and improves mass transfer of the polar alcohol tail.[1]
Step 3: Solvent Strength (The "U-Shape" Effect) [1]
Visualization: Method Development Logic
The following diagram illustrates the decision matrix for optimizing the separation of fluorinated pyridine alcohols.
Caption: Decision tree for selecting stationary phases and troubleshooting peak symmetry for fluorinated pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my retention time drifting on the PFP column? A: PFP phases are sensitive to "column dewetting" in highly aqueous conditions (100% water).[1]
-
Fix: Ensure your method never drops below 5% Organic solvent.[1]
-
Fix: PFP columns require longer equilibration times than C18 due to the rigid fluorine layer.[1] Allow 20 column volumes of equilibration.
Q2: Can I use UV detection? The signal seems weak. A: Yes, but select the wavelength carefully.
-
The pyridine ring absorbs well, but the electron-withdrawing CF3 group can shift the
. -
Recommendation: Scan 240nm – 280nm. Avoid 210-220nm if using TFA, as TFA absorbs in the low UV range and will cause baseline drift.
Q3: I see "Ghost Peaks" in my gradient. A: This is common with fluorinated analytes if the sample solvent is stronger than the mobile phase.[1]
-
Fix: Dissolve your sample in the starting mobile phase (e.g., 90% Water / 10% ACN).[1] Do not inject pure Acetonitrile or Methanol solutions, as the "solvent plug" will carry the analyte down the column before interaction occurs.
Standard Operating Procedure (SOP) Summary
For a robust purity assay, initialize with these parameters:
-
Column: 150 x 4.6 mm, 3µm or 5µm Pentafluorophenyl (PFP) .
-
Mobile Phase A: Water + 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 60% B over 15 minutes. (The CF3 group adds lipophilicity, but the alcohol keeps it eluting mid-gradient).
-
Flow Rate: 1.0 mL/min.
-
Temp: 40°C.
References
-
Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to U-shape retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link[1]
-
Sigma-Aldrich (MilliporeSigma). Ascentis® Express F5 (Pentafluorophenyl) Column Care & Use Guide.[1]Link[1]
-
Regalado, E. L., et al. (2014).[1] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. Link[1][4]
-
PubChem. Compound Summary: 2-(Trifluoromethyl)pyridine.[1] (Used for core physicochemical property estimation).[1] Link[1]
Validation & Comparative
Strategic Validation of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol: A Multi-Dimensional Analytical Framework
Introduction: The Structural Imperative
In modern drug discovery, the 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol scaffold represents a high-value pharmacophore. The incorporation of a trifluoromethyl (
This guide serves as a definitive validation protocol. Unlike standard certificates of analysis that rely on simple retention times, this framework demands structural certainty . We will objectively compare this scaffold against common alternatives and provide a self-validating experimental workflow to confirm its identity, purity, and connectivity.
Part 1: Comparative Performance Analysis
Why select this specific isomer? The decision relies on three critical performance metrics: Metabolic Stability , Basicity Modulation , and Synthetic Versatility .
Table 1: Physicochemical Profile & Performance Comparison
| Feature | Target: 2-CF3-3-Ethanol | Alternative A: Non-Fluorinated (3-Ethanol) | Alternative B: 4-Isomer (2-CF3-4-Ethanol) |
| Metabolic Stability | High. | Low. C2 is prone to rapid oxidation by CYP450 enzymes. | Medium. C2 is blocked, but C3 is exposed. |
| pKa (Pyridine N) | ~2.0 - 3.0 (Weak Base). | ~5.7 (Moderate Base). Higher risk of hERG channel liability. | Similar. But different vector geometry. |
| Linker Geometry | Ortho-like trajectory. Ideal for macrocyclization or specific pocket fits. | Same geometry , but lacks electronic modulation. | Para-like trajectory. Linear extension, rigid. |
| Validation Risk | High. | Low. Standard synthesis is well-established. | High. Hard to distinguish from 3-isomer by MS alone. |
Expert Insight: The "performance" advantage of the target lies in the
Part 2: The Self-Validating Analytical Workflow
To ensure scientific integrity, we treat the "Certificate of Analysis" as a hypothesis, not a fact. The following workflow uses Orthogonal Validation —where each method compensates for the blind spots of another.
Diagram 1: Structural Validation Decision Matrix
Caption: A tiered validation logic flow ensuring no assumptions are made regarding regio-purity.
Part 3: Detailed Experimental Protocols
Protocol A: Regio-Connectivity Confirmation (The "Fingerprint")[1]
The most common error is misidentifying the 3-isomer for the 4-isomer. Mass spectrometry cannot distinguish these. You must use HMBC (Heteronuclear Multiple Bond Correlation) .
Objective: Prove the ethanol chain is attached at C3, adjacent to the
Methodology:
-
Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-
(preferred over to prevent OH exchange broadening). -
Acquisition: Run standard 1H, 13C, and gradient-selected HMBC.
-
Critical Checkpoints (The "Self-Validating" System):
| Signal of Interest | Expected Pattern | Validation Logic (Causality) |
| Confirm presence of fluorinated motif. | ||
| Pyridine C2 | Quartet in 13C ( | |
| Ethanol | HMBC correlation to Pyridine C2 and Pyridine C4 . | |
| The "Smoking Gun" | HMBC Cross-peak | The |
Protocol B: Purity Profiling via HPLC
Standard UV detection at 254 nm can be misleading if synthetic precursors (like non-fluorinated pyridines) co-elute.
Instrument Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) - Acid ensures sharp pyridine peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
Performance Criterion: The product peak must display a clean UV spectrum (max
Part 4: Visualization of Connectivity
The diagram below illustrates the specific NMR correlations required to sign off on the structure.
Diagram 2: HMBC & NOE Connectivity Map
Caption: Critical HMBC (Red/Blue dashed) and NOE (Green dotted) interactions defining the 2,3-substitution pattern.
References
-
BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide. Retrieved from
-
ChemicalBook. (2025). 2-Chloro-3-(trifluoromethyl)pyridine 1H NMR Spectrum & Properties. Retrieved from
-
Clark, C. R., et al. (2009). "Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines by GC-IRD and GC-MS." Forensic Science International, 188(1-3), 31-39. Retrieved from
-
Hong, B., et al. (2024). "Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction." European Journal of Organic Chemistry. Retrieved from
-
PubChem. (2025).[1] Compound Summary: [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Library of Medicine. Retrieved from
Sources
Technical Comparison Guide: Purity Determination of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Executive Summary: The "Purity Gap" in Fluorinated Heterocycles[1]
In drug development, 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol is a high-value building block.[1] Its structural integrity is critical because the electron-withdrawing trifluoromethyl (
The Problem: Standard purity assessments (HPLC-UV) often fail to capture the full impurity profile of this compound due to:
-
Response Factor Disparity: The UV extinction coefficient (
) of the product differs significantly from its non-fluorinated precursors or over-reduced byproducts.[2] -
"Invisible" Impurities: HPLC-UV is blind to inorganic salts (from reduction steps) and residual moisture, which are common in polar pyridine alcohols.[2][1]
-
Regioisomer Co-elution: Isomers where the
or ethanol chain are misplaced often have identical retention times in standard C18 gradients.[2][1]
The Solution: This guide compares HPLC-UV/MS (Method A) against
Comparative Analysis: HPLC-UV vs. -qNMR[2]
The following table summarizes the performance metrics of the two competing methodologies.
| Feature | Method A: HPLC-UV/MS (Reverse Phase) | Method B: |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% Weight) |
| Specificity | High for organic impurities; Low for salts/water.[1] | Extreme for fluorinated species.[2][1] |
| Quantification | Requires Reference Standard (for accurate w/w%). | Self-Validating (Ratio to Internal Standard). |
| Detection Limit | Excellent (ppm level). | Moderate (<0.1% requires long scans).[2][1] |
| Bias Risk | High: Assumes all components absorb UV equally.[2][1] | Low: Signal is directly proportional to molarity.[2][1] |
| Throughput | 15–30 mins per sample.[2][1] | 5–10 mins per sample. |
| Key Blind Spot | Inorganic salts, moisture, non-UV active solvents.[2][1] | Non-fluorinated impurities (requires complementary |
Experimental Protocols
Method A: HPLC-UV/MS (Defect Profiling)
Use this method to identify specific organic impurities (e.g., starting material).[1]
System: Agilent 1290 Infinity II or equivalent. Column: Waters XBridge Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).[1] Note: Phenyl-hexyl stationary phases provide better selectivity for pyridine rings than C18. Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic Acid (TFA) (Buffers pyridine tailing).[2][1]
-
B: Acetonitrile + 0.1% TFA.[2] Gradient: 5% B to 95% B over 20 min. Detection: UV @ 260 nm (Pyridine
) and ESI(+) MS.
Critical Analysis: If the HPLC purity is 99.5% , but the yield in the next step is low, suspect inorganic salt contamination (e.g., Lithium salts from reduction) which HPLC ignores.[2][1]
Method B: -qNMR (The "Gold Standard" for Assay)
Use this method to determine the exact weight-percent purity (Potency).[1]
Principle: The
Reagents:
-
Solvent: DMSO-
(Ensures full solubility of polar alcohol).[1] -
Internal Standard (IS):
-Trifluorotoluene (TFT).[2][1]
Protocol Steps:
-
Weighing: Accurately weigh ~10 mg of the Analyte (
) and ~10 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.6 mL DMSO-
. Vortex until clear. -
Acquisition:
-
Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE enhancement).
-
Relaxation Delay (
): 20 seconds (Crucial: Fluorine nuclei relax slowly; insufficient delay causes under-quantification). -
Scans (
): 32 or 64. -
Center Frequency: -63 ppm.
-
Spectral Width: 50 ppm.[2]
-
-
Processing: Phase and baseline correct manually. Integrate the Analyte
peak ( ) and the IS peak ( ).[1]
Calculation:
Where:
- = Integral Area[1][3][4][5]
- = Number of Fluorine atoms (Analyte=3, TFT=3)[2][1]
- = Molecular Weight (Analyte=191.15, TFT=146.11)[2][1]
- = Mass (mg)[1][5][6]
- = Purity of Internal Standard (e.g., 99.9%)[1]
Decision Matrix & Workflow
The following diagram illustrates the logical flow for confirming the purity of this specific compound, ensuring no "blind spots" remain.
Figure 1: Integrated Analytical Workflow. Note that qNMR is the final gatekeeper for potency, catching non-chromatographic impurities.[2][1]
Impurity Profile: What to Watch For
When analyzing this compound, specific impurities are artifacts of its synthesis (typically reduction of the corresponding acetic acid/ester).[1]
| Impurity Type | Origin | Detection Method |
| Precursor Ester | Incomplete reduction of Methyl 2-[2-(trifluoromethyl)pyridin-3-yl]acetate.[1] | HPLC (Less polar) / |
| Over-reduced Alkane | Removal of -OH group (rare, but possible with strong hydrides).[1] | GC-MS / |
| Regioisomer | 2-[4-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol (Isomer scrambling during ring synthesis).[1] | |
| Borate Salts | Residuals from | qNMR (Low potency despite clean HPLC) / ICP-MS. |
References
-
Quantitative NMR (qNMR)
-
Synthesis of Trifluoromethylpyridines
-
General qNMR Methodology
-
Quantitative NMR Spectroscopy - Advantages over HPLC. Acanthus Research.[2]
-
-
Properties of Fluorinated Pyridine Alcohols
Sources
- 1. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. rssl.com [rssl.com]
- 6. asianpubs.org [asianpubs.org]
comparison of synthesis routes for 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Executive Summary
The target molecule, 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol , is a critical building block for the synthesis of P2X7 antagonists, agrochemicals, and advanced heterocyclic scaffolds. Its structural core—a pyridine ring substituted with a trifluoromethyl group at the 2-position and a hydroxyethyl chain at the 3-position—presents specific synthetic challenges due to the electron-withdrawing nature of the
This guide compares three distinct synthesis routes:
-
The Heck Alkenylation Route (Recommended for Scale-Up): A robust, palladium-catalyzed approach avoiding cryogenic conditions.
-
The Malonate Homologation Route: A classical, step-wise method offering high intermediate stability.
-
The Metal-Halogen Exchange Route: A rapid, high-risk/high-reward pathway suitable for discovery chemistry.
Route Analysis & Mechanism
Route A: The Heck Alkenylation - Reduction (Scalable Standard)
This route utilizes the Heck cross-coupling reaction to install the two-carbon chain as an acrylate, followed by reduction. It is the most atom-economical method for multi-gram to kilogram synthesis.
-
Mechanism: Pd(0) undergoes oxidative addition into the C3-Br bond of the pyridine. The
group at C2 activates the C3 position electronically but imposes steric bulk. Coordination of the acrylate, syn-insertion, and beta-hydride elimination yields the unsaturated ester. -
Advantages: Avoids hazardous gases (ethylene oxide) and cryogenic temperatures; intermediates are stable solids.
-
Disadvantages: Requires expensive Pd catalysts; requires high pressure hydrogenation or strong hydride reducing agents.
Route B: Pd-Catalyzed Malonate Arylation (Classical Homologation)
Instead of direct alkylation, this route employs a Pd-catalyzed alpha-arylation of diethyl malonate (or similar active methylene), followed by hydrolysis, decarboxylation, and reduction.
-
Mechanism: Unlike standard
which fails at the unactivated C3 position, this method uses a Pd-catalyst to couple the enolate of diethyl malonate to the 3-bromopyridine. -
Advantages: High regioselectivity; avoids isomer formation common in vinylation.
-
Disadvantages: Lengthy workflow (4 steps); decarboxylation can be rate-limiting.
Route C: Turbo-Grignard / Epoxide Opening (Direct Discovery)
This route uses Knochel-type Turbo-Grignard reagents (
-
Mechanism: The
group makes the pyridine ring electron-deficient, increasing the rate of exchange but also the risk of nucleophilic attack on the ring. is used at controlled temperatures (0°C to -40°C) to generate the Grignard species, which opens the epoxide. -
Advantages: Shortest path (2 steps); very high throughput for small libraries.
-
Disadvantages: Use of Ethylene Oxide (carcinogenic gas); difficult to scale safely; potential for side reactions with the
group (defluorination).
Comparative Data Analysis
| Metric | Route A: Heck Alkenylation | Route B: Malonate Arylation | Route C: Turbo-Grignard |
| Step Count | 2-3 | 4 | 2 |
| Overall Yield | 65 - 75% | 40 - 55% | 50 - 60% |
| Reagent Cost | High (Pd catalyst) | Medium (Pd cat, Malonate) | Medium (Grignard, Epoxide) |
| Scalability | Excellent | Good | Poor (Safety constraints) |
| Safety Profile | Moderate (H2 gas, Pressure) | High (Standard reagents) | Low (Ethylene Oxide, Pyrophorics) |
| Key Impurity | Isomerized alkenes | Decarboxylation byproducts | Defluorinated pyridines |
Visualized Pathways (Graphviz)
Figure 1: Strategic Disconnection of the Target Alcohol showing three primary synthetic pathways.
Detailed Experimental Protocols
Protocol A: The Heck Route (Recommended)
Step 1: Synthesis of Ethyl (E)-3-[2-(trifluoromethyl)pyridin-3-yl]acrylate
-
Setup: Charge a dry pressure tube or RBF with 3-bromo-2-(trifluoromethyl)pyridine (1.0 equiv), Ethyl acrylate (1.5 equiv), Pd(OAc)2 (5 mol%), and Tri-o-tolylphosphine (10 mol%).
-
Solvent/Base: Add anhydrous DMF (0.5 M concentration relative to substrate) and Triethylamine (2.5 equiv).
-
Reaction: Purge with Argon for 5 minutes. Seal and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine. Dry over
, concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). Expect a solid or viscous oil.
Step 2: Reduction to Alcohol Note: This can be done in a 2-step sequence (Hydrogenation then Hydride Reduction) for higher purity.
-
Hydrogenation: Dissolve the acrylate in EtOH. Add 10 wt% Pd/C . Stir under
balloon (1 atm) for 4 hours. Filter through Celite to obtain the saturated ester. -
Hydride Reduction: Dissolve the saturated ester in anhydrous THF at 0°C.
-
Addition: Add LiAlH4 (1.2 equiv) portion-wise (or
for milder conditions). -
Quench: Stir 2 hours at 0°C -> RT. Quench via Fieser method (
, 15% NaOH, ). Filter salts.[1] -
Isolation: Concentrate filtrate to yield the target alcohol.
Protocol C: The Turbo-Grignard Route (Fast Track)
Step 1: Metal-Halogen Exchange
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Reagents: Add 3-bromo-2-(trifluoromethyl)pyridine (1.0 equiv) and anhydrous THF . Cool to -40°C .
-
Exchange: Dropwise add
(1.1 equiv, 1.3M in THF). Stir for 30 minutes at -40°C. Do not warm to RT yet.
Step 2: Epoxide Trapping
-
Addition: Add Ethylene Oxide (excess, ~3-5 equiv) as a solution in THF (pre-cooled) or bubble the gas slowly into the headspace if equipped with proper safety scrubbers.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc. The organic layer often contains the target alcohol in high purity.
-
Safety Note: Ethylene oxide is extremely toxic and flammable. Use a dedicated fume hood and scrubbers.
References
-
Synthesis of Trifluoromethylpyridines: National Institutes of Health (PMC). "Synthesis and application of trifluoromethylpyridines as a key structural motif."[2] [Link]
-
Turbo-Grignard Reagents in Pyridine Functionalization: Organic Chemistry Portal. "Preparation of Functionalized Pyridines via Turbo-Grignard." [Link]
-
General Reduction Protocols for Pyridyl Esters: Minnesota State University. "Standard Operating Procedure: Alcohol to Ester and Reduction." [Link]
Sources
A Comparative Guide to the Biological Activity of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol and Its Analogs
In the landscape of modern medicinal chemistry and agrochemical research, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—often translate into enhanced biological activity.[3] This guide provides a comprehensive comparison of the biological activities of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol and a curated selection of its structural analogs. We will delve into their antifungal, antibacterial, and anticancer properties, supported by experimental data, and elucidate the underlying structure-activity relationships (SAR).
Introduction to the Core Scaffold: The Promise of Trifluoromethylpyridines
The pyridine ring is a fundamental heterocyclic scaffold in numerous pharmaceuticals and agrochemicals.[4] When substituted with a trifluoromethyl (CF3) group, the resulting TFMP moiety often exhibits enhanced biological efficacy.[4] The CF3 group can modulate the electronic properties of the pyridine ring, influence binding affinity to biological targets, and improve metabolic stability, thereby prolonging the compound's half-life.[3] The subject of this guide, this compound, serves as a key building block for exploring the therapeutic and agrochemical potential of this chemical class. Its structural analogs, with modifications to the ethanol side chain or the pyridine ring, provide a valuable platform for dissecting the SAR and optimizing for specific biological activities.
Comparative Biological Activities
While direct comparative studies on a wide array of analogs of this compound are not extensively documented in publicly available literature, we can synthesize a comparative analysis by examining the biological activities of closely related trifluoromethylpyridine derivatives. The primary activities reported for this class of compounds are antifungal, antibacterial, and anticancer.
Antifungal Activity
Several studies have highlighted the potent antifungal properties of TFMP derivatives. For instance, a series of acrylamide derivatives containing a trifluoromethylpyridine fragment demonstrated significant activity against various plant pathogenic fungi.[1][5]
Table 1: In Vitro Antifungal Activity of Trifluoromethylpyridine Analogs
| Compound ID | Structure | Target Fungus | EC50 (μg/mL) | Reference |
| Analog A1 | Acrylamide derivative with TFMP | Phomopsis sp. | 4.49 | [1][5] |
| Analog A2 | Acrylamide derivative with TFMP | Phomopsis sp. | 6.47 | [1][5] |
| Azoxystrobin | Commercial Fungicide | Phomopsis sp. | 24.83 | [1][5] |
The data clearly indicates that analogs of the trifluoromethylpyridine scaffold can exhibit significantly higher potency than existing commercial fungicides like azoxystrobin.[1][5] The structural modifications, in this case, the acrylamide functionality, play a crucial role in the observed antifungal activity.
Antibacterial Activity
The trifluoromethylpyridine moiety has also been incorporated into molecules with antibacterial properties. A study on trifluoromethylpyridine amide derivatives containing sulfur moieties revealed their efficacy against plant pathogenic bacteria.[6]
Table 2: In Vitro Antibacterial Activity of Trifluoromethylpyridine Analogs
| Compound ID | Structure | Target Bacteria | EC50 (mg L⁻¹) | Reference |
| Analog B1 | Sulfone-containing TFMP amide | Xanthomonas oryzae pv. oryzae | 83 | [6] |
| Thiodiazole copper | Commercial Bactericide | Xanthomonas oryzae pv. oryzae | 97 | [6] |
| Bismerthiazol | Commercial Bactericide | Xanthomonas oryzae pv. oryzae | 112 | [6] |
Analog B1 demonstrated superior antibacterial activity compared to commercial bactericides, highlighting the potential for developing novel antibacterial agents based on the TFMP scaffold.[6]
Anticancer Activity
Structure-Activity Relationship (SAR) Insights
The biological activity of trifluoromethylpyridine derivatives is highly dependent on their structural features. Key SAR observations include:
-
Position of the Trifluoromethyl Group: The substitution pattern of the CF3 group on the pyridine ring significantly influences biological activity.[3]
-
Nature of the Side Chain: Modifications to the side chain, such as the introduction of amide, acrylamide, or sulfur-containing moieties, can dramatically alter the potency and spectrum of activity.[5][6] For instance, the conversion of a thioether to a sulfone can modulate antibacterial efficacy.[6]
-
Substituents on Aromatic Rings: In analogs containing additional aromatic rings, the nature and position of substituents on these rings play a crucial role in determining biological activity.[10]
Experimental Methodologies
To ensure the reproducibility and validity of the presented biological data, standardized experimental protocols are essential.
In Vitro Antifungal Assay
A common method for evaluating antifungal activity is the mycelium growth rate method.
Protocol:
-
Prepare potato dextrose agar (PDA) medium and sterilize.
-
Incorporate the test compounds at various concentrations into the molten PDA.
-
Pour the amended PDA into Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the target fungus.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a solvent control.
-
Determine the EC50 value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.[5]
In Vitro Antibacterial Assay
The turbidimeter test is a standard method for assessing antibacterial activity.
Protocol:
-
Culture the target bacteria in a suitable liquid medium (e.g., nutrient broth).
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Incubate the microplate at an optimal temperature (e.g., 37°C) for 24-48 hours.
-
Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of bacterial growth inhibition and determine the minimum inhibitory concentration (MIC) or EC50 value.[6]
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability.[9][11]
Protocol:
-
Seed human cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[9][11]
Synthesis of the Core Scaffold and Analogs
The synthesis of this compound and its analogs typically involves multi-step synthetic routes. A common strategy is the construction of the trifluoromethylpyridine ring followed by the elaboration of the side chain.[3]
Caption: General synthetic workflow for this compound and its analogs.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a promising class of compounds with diverse biological activities. The available data, though not from direct comparative studies, strongly suggests their potential as lead structures for the development of novel antifungal, antibacterial, and anticancer agents. Future research should focus on systematic structural modifications and comprehensive biological evaluations to establish clear structure-activity relationships. The development of more efficient and versatile synthetic methodologies will also be crucial for accessing a wider range of analogs and accelerating the discovery of new therapeutic and agrochemical agents.
References
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- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. Benchchem. [URL: https://www.benchchem.
- Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c09770]
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- Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38720533/]
- Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [URL: https://researchoutreach.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.941651/full]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [URL: https://www.jstage.jst.go.jp/article/jpestics/46/2/46_D21-012/_article]
- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06692a]
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research. [URL: https://link.springer.com/article/10.1007/s00044-024-03188-1]
- Bioassays for anticancer activities. Methods in Molecular Biology. [URL: https://ro.uow.edu.au/smhpapers/1396/]
- Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/dt/d5dt01851j]
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- Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2025/v-12523]
- Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-study-and-the-effect-of-substituted-moieties-on_fig1_349454153]
- Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. ResearchGate. [URL: https://www.researchgate.
- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/18/10002]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/2/499]
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- Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1 H -pyrazol-1-yl). Academia.edu. [URL: https://www.academia.edu/108390196/Synthesis_Structure_Elucidation_Antioxidant_and_Antimicrobial_Activity_of_Novel_2_5_Trifluoromethyl_1_H_pyrazol_1_yl_5_5_trihalomethyl_1_H_pyrazol_1_yl_1_carbonyl_pyridines]
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- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.941651/full]
- Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/4/1154]
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- 11. benchchem.com [benchchem.com]
Executive Summary & Strategic Context
Objective: This guide provides a technical comparison of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol (Target Compound) against its non-fluorinated analog 2-(Pyridin-3-yl)ethan-1-ol and the structural homolog [2-(Trifluoromethyl)pyridin-3-yl]methanol .[1]
Significance: The introduction of a trifluoromethyl (
-
QC/QA: Differentiating the target from regioisomers (e.g., 6-trifluoromethyl analogs).
-
Metabolic Stability: The
group blocks metabolic oxidation at the susceptible C2 position, a common clearance pathway for pyridine-containing drugs.[1] -
Lipophilicity: The fluorinated analog exhibits a significantly higher
, influencing membrane permeability.
Compound Profiling & Structural Logic[1]
Comparative Structure Analysis
The spectroscopic behavior of the target compound is best understood by triangulating data from two "Anchor Compounds":
-
Anchor A (Backbone): 2-(Pyridin-3-yl)ethan-1-ol (CAS 6293-56-7) – Provides the baseline for the ethyl-alcohol side chain.[1]
-
Anchor B (Electronic): [2-(Trifluoromethyl)pyridin-3-yl]methanol (CAS 131747-57-4) – Provides the electronic signature of the 2-
-substituted pyridine ring.[1]
| Feature | Target Compound | Anchor A (Non-Fluorinated) | Anchor B (Homolog) |
| Structure | Pyridine-2- | Pyridine-3-ethanol | Pyridine-2- |
| Formula | |||
| MW | 191.15 | 123.15 | 177.12 |
| Key Electronic Effect | Strong electron-withdrawing ( | Electron-deficient ring | Strong |
| Primary Application | Metabolic blocker / Bioisostere | Building block | Building block |
Synthesis & Impurity Workflow
Understanding the synthesis origin helps identify expected spectroscopic impurities (e.g., unreduced acids or regioisomers).
Figure 1: Typical synthetic pathway highlighting critical steps where spectroscopic validation is required.
Spectroscopic Deep Dive
Nuclear Magnetic Resonance (NMR)
The
H NMR Comparison (400 MHz,
)
Note: Data for the Target is derived from the validated profiles of Anchors A and B.
| Proton Position | Target Compound (Predicted) | Anchor A (Experimental) | Shift Mechanism |
| Ring C6-H | Deshielded by inductive effect of | ||
| Ring C4-H | Strongly deshielded (ortho to | ||
| Ring C5-H | Moderate deshielding.[1] | ||
| Slight downfield shift due to electron-poor ring.[1] | |||
| Minimal effect (distance from ring).[1] |
C NMR Comparison (100 MHz,
)
The hallmark of the target compound is the C-F coupling .
-
C2 (Ipso): Appears as a quartet (
) with a large coupling constant ( Hz) typically around 145-150 ppm.[1] -
Carbon: A distinct quartet (
Hz) at ppm.[1] -
C3 (Ortho): Shows smaller coupling (
Hz).[1]
F NMR
-
Signal: Single sharp singlet (unless proton-coupled).[1]
-
Shift:
to ppm (Standard range for 2-trifluoromethylpyridines).[1] -
Validation: Integration of this peak against an internal standard (
-trifluorotoluene) is the gold standard for purity assay.
Infrared Spectroscopy (FT-IR)
The target compound shows a unique "fingerprint" compared to the non-fluorinated analog.[1]
-
O-H Stretch: Broad band at
cm (Common to both).[1] -
C-F Stretch (Diagnostic): Strong, broad bands in the
cm region.[1] These are absent in Anchor A. -
C=N Ring Stretch: Shifted slightly to higher frequency (
cm ) due to ring electron deficiency.[1]
Mass Spectrometry (MS)[1]
Experimental Protocols
Protocol: Purity Determination via F qNMR
This protocol is self-validating because the
-
Sample Prep: Weigh ~10 mg of Target Compound and ~10 mg of Internal Standard (
-trifluorotoluene) into a vial. -
Solvent: Dissolve in 0.6 mL
(ensure complete dissolution). -
Acquisition:
-
Processing: Phase and baseline correct. Integrate the Target peak (
ppm) vs. Standard ( ppm).[1] -
Calculation:
[1][2][3]
Protocol: Differentiation from Regioisomers
To distinguish the 2-
-
Method:
NOESY (Nuclear Overhauser Effect Spectroscopy).[1] -
Logic:
-
Target (2-
, 3-ethanol): Strong NOE correlation between the protons of the ethanol chain and the C4-H ring proton.[1] No correlation with C2 substituents (since it is ). -
Isomer (6-
, 3-ethanol): The ethanol chain is at position 3, but the C2 position has a Proton. You will see a strong NOE between the ethanol chain and the C2-H proton.[1] -
Absence of C2-H signal in 1D NMR confirms substitution, but NOESY confirms position.
-
References
-
PubChem Compound Summary. [2-(Trifluoromethyl)pyridin-3-yl]methanol (CID 14761465).[1][4] National Center for Biotechnology Information.[1] Available at: [Link]
-
Luzitskaya, et al. Synthesis and properties of trifluoromethyl-substituted pyridines.[1] Russian Journal of Organic Chemistry. (General reference for
substituent effects on pyridine NMR).
Sources
The Trifluoromethyl Group: A Small Substituent with a Mighty Impact on Pyridine-Based Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of catalysis, the quest for more efficient, selective, and robust catalysts is a perpetual endeavor. The strategic modification of ligand scaffolds is a cornerstone of this pursuit, and among the myriad of available substituents, the trifluoromethyl (CF3) group has emerged as a particularly powerful modulator of catalytic activity. When appended to a pyridine ring, this fluorine-rich moiety can profoundly alter the electronic and steric landscape of the resulting ligand, leading to significant and often beneficial changes in catalytic performance. This guide provides a comparative analysis of trifluoromethylated pyridines in catalysis, offering insights into their synthesis, a head-to-head comparison with their non-fluorinated counterparts in key catalytic transformations, and detailed experimental protocols to facilitate their application in the laboratory.
The Power of Electron Withdrawal: How the CF3 Group Reshapes Catalysis
The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry.[1][2] Its influence on the pyridine ring is a central theme in understanding its catalytic effects. This strong inductive effect (-I) lowers the electron density of the pyridine ring, which in turn modulates the electronic properties of a metal center coordinated to it. This seemingly simple electronic perturbation can have a cascade of effects on a catalytic cycle, including:
-
Enhanced Lewis Acidity of the Metal Center: A more electron-deficient metal center becomes a stronger Lewis acid, which can lead to enhanced substrate activation.
-
Modified Redox Potentials: The electron-withdrawing nature of the CF3 group can stabilize higher oxidation states of the metal, facilitating oxidative addition and influencing the thermodynamics of the catalytic cycle.
-
Altered Ligand Dissociation Rates: The strength of the metal-ligand bond can be affected, influencing ligand dissociation and association steps that are often crucial for catalytic turnover.
-
Increased Stability: In some cases, the electron-withdrawing CF3 group can enhance the stability of the catalyst, leading to higher turnover numbers and a longer catalyst lifetime.
This guide will delve into specific examples that illustrate these principles in action, providing a comparative framework for researchers to make informed decisions when selecting or designing catalysts.
Asymmetric Catalysis: The Trifluoromethyl Advantage in Chiral Synthesis
In the realm of asymmetric catalysis, where the precise control of stereochemistry is paramount, trifluoromethylated pyridine-oxazoline (PyOx) and pyridine-bis(oxazoline) (PyBox) ligands have demonstrated significant advantages. The introduction of a CF3 group on the pyridine backbone can lead to dramatic improvements in both enantioselectivity and reactivity.
A compelling example is the use of trifluoromethylated PyBox ligands in the asymmetric fluorination of β-keto esters. A comparative study has shown that a PyBox ligand bearing a trifluoromethyl group can lead to significantly higher enantiomeric excess (ee) compared to other substituted PyBox ligands under similar conditions.[3]
Table 1: Comparison of PyBox Ligands in the Asymmetric Fluorination of Ethyl 2-oxocyclopentanecarboxylate
| Ligand | Substituent on Pyridine | Enantiomeric Excess (ee, %) |
| CF3-PyBox | -CF3 | 93 |
| Ph-PyBox | -Ph | 85 |
| i-Pr-PyBox | -i-Pr | 78 |
| H-PyBox | -H | 72 |
Data synthesized from literature reports for illustrative comparison.[3]
The enhanced enantioselectivity observed with the CF3-PyBox ligand can be attributed to a combination of electronic and steric effects. The electron-withdrawing CF3 group can influence the geometry and Lewis acidity of the metal center, leading to a more organized and tightly bound transition state that favors the formation of one enantiomer over the other.
Experimental Protocol: Asymmetric Fluorination with a CF3-PyBox-Eu(III) Catalyst[3]
This protocol describes a general procedure for the asymmetric fluorination of a β-keto ester using a chiral PyBox ligand with a trifluoromethyl substituent.
Materials:
-
(R,R)-2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)-4-(trifluoromethyl)pyridine (CF3-iPr-PyBox)
-
Europium(III) trifluoromethanesulfonate (Eu(OTf)3)
-
β-keto ester (e.g., ethyl 2-oxocyclopentanecarboxylate)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Dichloromethane (CH2Cl2), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the CF3-iPr-PyBox ligand (0.12 mmol) and Eu(OTf)3 (0.10 mmol).
-
Add anhydrous CH2Cl2 (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add activated 4 Å molecular sieves (200 mg) to the flask.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add the β-keto ester (1.0 mmol) to the reaction mixture.
-
In a separate flask, dissolve NFSI (1.2 mmol) in anhydrous CH2Cl2 (5 mL).
-
Add the NFSI solution dropwise to the reaction mixture over a period of 30 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the product with CH2Cl2, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated β-keto ester.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Photocatalysis: Tuning Redox Properties for Enhanced Efficiency
In the rapidly expanding field of photoredox catalysis, iridium and ruthenium complexes featuring bipyridine ligands are workhorse catalysts. The introduction of trifluoromethyl groups onto the bipyridine scaffold provides a powerful tool to tune the photophysical and redox properties of these complexes, often leading to enhanced catalytic efficiency.
The electron-withdrawing CF3 groups can significantly impact the energy levels of the molecular orbitals involved in the photophysical processes. Specifically, they tend to lower the energy of the ligand-based lowest unoccupied molecular orbital (LUMO). This modification can lead to:
-
Increased Excited-State Reduction Potential: A lower LUMO energy makes the excited state of the photocatalyst a stronger oxidant, enabling it to oxidize a wider range of substrates.
-
Altered Emission Properties: The energy gap between the highest occupied molecular orbital (HOMO) and LUMO is affected, leading to shifts in the absorption and emission spectra of the complex.
A notable application is in visible-light-mediated hydrogen evolution. Iridium(III) complexes with 5,5'-bis(trifluoromethyl)-2,2'-bipyridine have shown high efficiency in this transformation. For instance, the complex [Ir(Hppy)2(dCF3bpy)]PF6 has demonstrated a turnover number (TON) of 758 for H2 evolution, highlighting the potential of these modified ligands in promoting challenging catalytic reactions.[4]
Table 2: Comparison of Bipyridine Ligands in Iridium-Based Photocatalytic Hydrogen Evolution
| Ligand | Substituent on Bipyridine | Turnover Number (TON) for H2 Evolution |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl) | 758 |
| 4,4'-dtbbpy | 4,4'-di-tert-butyl | ~500 |
| bpy | Unsubstituted | ~300 |
Data synthesized from literature reports for illustrative comparison.[4]
Experimental Protocol: Photocatalytic Hydrogen Evolution[4]
This protocol provides a general procedure for a photocatalytic hydrogen evolution reaction using an iridium complex with a trifluoromethylated bipyridine ligand.
Materials:
-
[Ir(ppy)2(5,5'-dCF3bpy)]PF6 (photocatalyst)
-
Potassium tetrachloroplatinate(II) (K2PtCl4) (co-catalyst)
-
Triethylamine (TEA) (sacrificial electron donor)
-
Acetonitrile (MeCN) and Water (H2O) (solvent mixture)
-
High-purity argon
Procedure:
-
In a quartz reaction vessel, dissolve the iridium photocatalyst (e.g., 5 µmol) and K2PtCl4 (e.g., 2.5 µmol) in a mixture of MeCN (4 mL) and H2O (1 mL).
-
Add triethylamine (0.5 mL) to the solution.
-
Seal the vessel with a rubber septum and degas the solution by bubbling with high-purity argon for 30 minutes.
-
Place the reaction vessel in front of a suitable light source (e.g., a 300 W Xenon lamp with a cutoff filter to allow visible light irradiation).
-
Stir the reaction mixture vigorously during irradiation.
-
Monitor the evolution of hydrogen gas at regular intervals using a gas chromatograph equipped with a thermal conductivity detector.
-
Calculate the turnover number (TON) based on the moles of H2 produced per mole of the iridium photocatalyst.
Cross-Coupling Reactions: Enhancing Reactivity and Selectivity
Trifluoromethylated pyridine ligands have also found application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The electron-deficient nature of these ligands can influence the catalytic cycle in several ways, potentially leading to higher yields and selectivities.
In the context of the Suzuki-Miyaura coupling, the use of a trifluoromethylated bipyridine ligand can enhance the rate of the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle. The electron-withdrawing CF3 groups can facilitate the C-C bond-forming reductive elimination from the Pd(II) intermediate, leading to faster catalyst turnover.
While direct quantitative comparisons are sometimes scarce in the literature, the general trend suggests that electron-deficient pyridine ligands can be beneficial, particularly for challenging cross-coupling reactions.
Table 3: Illustrative Comparison of Ligands in a Suzuki-Miyaura Coupling Reaction
| Ligand | Substituent on Bipyridine | Yield (%) |
| 4,4'-bis(CF3)bpy | 4,4'-bis(trifluoromethyl) | 85 |
| 4,4'-dmbpy | 4,4'-dimethyl | 75 |
| bpy | Unsubstituted | 70 |
Hypothetical data for illustrative purposes, based on general trends observed in cross-coupling catalysis.
Experimental Protocol: Suzuki-Miyaura Coupling with a Trifluoromethylated Bipyridine Ligand
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a trifluoromethylated bipyridine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
4,4'-Bis(trifluoromethyl)-2,2'-bipyridine
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane and Water (solvent mixture)
Procedure:
-
To a Schlenk tube, add Pd(OAc)2 (0.02 mmol), 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (0.022 mmol), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion: A Versatile Tool for Catalyst Design
The introduction of trifluoromethyl groups onto pyridine-based ligands offers a powerful and versatile strategy for fine-tuning the performance of a wide range of catalytic systems. The strong electron-withdrawing nature of the CF3 group can lead to significant improvements in reactivity, selectivity, and catalyst stability. As demonstrated in asymmetric catalysis, photocatalysis, and cross-coupling reactions, these modifications can unlock new catalytic potential and provide solutions to challenging synthetic problems. This guide serves as a starting point for researchers looking to harness the power of trifluoromethylated pyridines in their own catalytic endeavors, providing both a conceptual framework and practical experimental guidance. The continued exploration of these and other fluorinated ligands will undoubtedly lead to the development of next-generation catalysts with unprecedented efficiency and selectivity.
References
- Asymmetric Transfer Hydrogenation of 3-(Trifluoromethyl)quinolines. Synlett, 2016, 27(09), 1417-1420.
- Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. The Journal of Organic Chemistry, 2023, 88(21), 15235-15244.
- Iridium(III) Bis-tridentate Complexes with 6-(5-Trifluoromethylpyrazol-3-yl)-2,2′-bipyridine Chelating Ligands: Synthesis, Characterization, and Photophysical Properties. Organometallics, 2010, 29(13), 2933-2941.
- Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
- Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 2012, 41(9), 3120-3140.
- Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
- Asymmetric allylic alkylation (AAA) procedures.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 2017, 19(18), 4948-4951.
- Comparison of Physical and Photophysical Properties of Monometallic and Bimetallic Ruthenium(II) Complexes Containing Structurally Altered Diimine Ligands. Inorganic Chemistry, 1998, 37(23), 5968-5975.
- Synthesis and reactivity of (Pybox)Os and (Pybox)Ru complexes: Comparison with isoelectronic (Phebox)Ir complexes. Abstracts of Papers of the American Chemical Society, 2011, 241.
- An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. Photocatalysis in Organic Synthesis, 2018, 1-36.
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 2017, 13, 2610-2616.
- Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 2009, 131(31), 10832-10833.
- Asymmetric Hydrogen
- Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. The Journal of Organic Chemistry, 2023, 88(21), 15235-15244.
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 2017, 13, 2610-2616.
- The comparison of turnover frequency (TOF) values over different...
- The Intramolecular Heck Reaction. Macmillan Group Meeting.
- Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 2019, 25(44), 10348-10356.
- Pybox monolithic miniflow reactors for continuous asymmetric cyclopropanation reaction under conventional and supercritical conditions. The Journal of Organic Chemistry, 2007, 72(12), 4344-4350.
- TiO2 supported pallidum-bipyridyl complex as an efficient catalyst for Suzuki–Miyaura reaction in aqueous-ethanol. Scientific Reports, 2024, 14(1), 7247.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Catalytic asymmetric Friedel-Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3-pybox complex. Scientific Reports, 2023, 13(1), 14736.
- Fluorine effects in organocatalysis – asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles exploiting the negative hyperconjugation of the CF3-group.
- Recyclable and Highly Active Cationic 2,2′-Bipyridyl Palladium(II) Catalyst for Suzuki Cross-Coupling Reaction in Water. Tetrahedron Letters, 2006, 47(52), 9267-9270.
- Comparison of the rates and mechanisms of formation and solvolysis of [Fe(bipy)3]2+ (bipy = 2,2′-bipyridine) and [FeL]2+ [L = 1,4,7-tris(2,2′-bipyridyl-5-ylmethyl)-1,4,7. Journal of the Chemical Society, Dalton Transactions, 1997, (17), 3111-3118.997**, (17), 3111-3118.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 4. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
A Researcher's Guide to the Structure-Activity Relationship of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol Derivatives
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (CF3), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. When appended to a privileged heterocycle like pyridine, the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful building block for creating novel bioactive compounds.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of TFMP-containing molecules: the 2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol derivatives.
While a comprehensive SAR study on this exact scaffold is not yet publicly available, by synthesizing data from closely related compound series, we can establish a robust predictive framework to guide future research and development in this area. This guide will focus on the key structural modifications that are likely to influence biological activity, drawing insights from studies on other 2-(trifluoromethyl)pyridine derivatives.[2]
The Core Scaffold: A Platform for Innovation
The this compound scaffold presents multiple opportunities for chemical modification. Understanding the impact of these modifications is crucial for optimizing biological activity.
Caption: Key modification points on the core scaffold.
General Synthesis Strategy
Derivatives of this compound can be synthesized through a multi-step sequence, starting from commercially available trifluoromethylpyridines. A plausible synthetic route is outlined below.
Sources
comparing analytical techniques for 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol analysis
Comparative Analytical Strategy: 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Executive Summary
The analysis of This compound (hereafter referred to as TFPE ) presents a unique set of challenges due to its hybrid physicochemical nature. It combines a basic pyridine ring, a strongly electron-withdrawing/lipophilic trifluoromethyl group (
This guide objectively compares four primary analytical techniques—HPLC-UV , UHPLC-MS/MS , GC-FID , and
Part 1: Physicochemical Profile & Method Selection
Understanding the molecule's properties is the prerequisite for robust method design.[1]
| Property | Value (Predicted/Analogous) | Analytical Implication |
| Structure | Pyridine-3-ethanol, 2- | Achiral . Positional isomers (e.g., 6- |
| pKa (Pyridine N) | ~2.5 – 3.0 | The 2- |
| LogP | ~1.3 – 1.5 | Moderate lipophilicity.[1] Suitable for Reverse Phase (RP-LC) . |
| Boiling Point | ~240°C | High boiling point but thermally stable.[1] GC is viable but requires deactivation or derivatization.[1] |
| Chromophores | Pyridine Ring ( | UV detection is sensitive enough for assay (>98% purity) work. |
Part 2: Technique Comparison & Protocols
HPLC-UV (The Workhorse for Purity & Assay)
Best for: Routine batch release, reaction monitoring, and stability studies.
Technical Insight: Standard C18 columns work well, but the basic nitrogen can cause peak tailing due to silanol interactions.[1] The electron-withdrawing
Recommended Protocol:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped phase.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0 suppresses silanol activity).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 260 nm (primary) and 210 nm (impurities).
-
Flow Rate: 1.0 mL/min.[1]
Pros/Cons:
-
(+) Robust, low cost, excellent linearity (
). -
(-) Low sensitivity for non-UV active synthetic byproducts.[1]
GC-FID (The Alternative for Volatiles)
Best for: Process control, residual solvent analysis, and checking for volatile precursors.
Technical Insight: The primary alcohol group (
Recommended Protocol (Direct Injection):
-
Column: DB-WAX or HP-INNOWax (Polar PEG phase), 30m x 0.25mm x 0.25µm.[1]
-
Inlet: Split (20:1), 250°C.
-
Oven: 60°C (1 min)
20°C/min 240°C (5 min). -
Detector: FID at 280°C.
Pros/Cons:
-
(+) Superior resolution of structural isomers and volatile solvents.
-
(-) Thermal degradation risk; tailing without derivatization (BSTFA recommended).[1]
UHPLC-MS/MS (The Sensitivity Standard)
Best for: Genotoxic impurity screening, pharmacokinetic (PK) studies, and trace analysis (<0.05%).
Technical Insight: Electrospray Ionization (ESI) in positive mode is highly effective due to the pyridine nitrogen. The
Recommended Protocol:
-
Source: ESI (+) Mode.
-
Precursor Ion:
. -
Transitions:
- (Loss of HF, characteristic of fluorinated aromatics).
- (Loss of ethanol chain).
-
Mobile Phase: 0.1% Formic Acid in Water/MeOH.[1]
Pros/Cons:
-
(+) Extreme sensitivity (LOD < 1 ng/mL).
-
(-) Matrix effects; requires expensive instrumentation.[1]
-NMR (The Specificity Specialist)
Best for: Regioisomer confirmation (2-
Technical Insight: The trifluoromethyl group appears as a clean singlet (or doublet if coupled) in a distinct region (
Pros/Cons:
-
(+) Unmatched specificity for fluorinated impurities; non-destructive.[1]
-
(-) High LOD (~0.1%); low throughput.
Part 3: Comparative Data Summary
The following table summarizes the expected performance metrics based on validation of similar trifluoromethyl-pyridine intermediates.
| Feature | HPLC-UV | GC-FID | UHPLC-MS/MS | |
| Linearity Range | 10 µg/mL – 1 mg/mL | 50 µg/mL – 5 mg/mL | 1 ng/mL – 1000 ng/mL | 1 mg/mL – 50 mg/mL |
| Precision (RSD) | < 0.5% | < 1.0% | < 5.0% | < 1.0% |
| LOD (Approx) | 0.5 µg/mL | 5 µg/mL | 0.001 µg/mL | 100 µg/mL |
| Selectivity | Moderate (RT based) | High (Boiling Pt based) | Very High (Mass based) | Absolute (Shift based) |
| Throughput | High (10-15 min) | Moderate (20-30 min) | High (5 min) | Low (10-30 min) |
Part 4: Method Selection Workflow (Decision Tree)
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the stage of drug development.
Caption: Decision matrix for selecting analytical techniques based on the specific phase of TFPE development.
Part 5: Expert Recommendations
-
For Assay & Purity: Stick to HPLC-UV with TFA.[1] The acidic pH is critical to protonate the pyridine nitrogen, preventing peak tailing and ensuring reproducible retention times.[1]
-
For Regioisomer Control: Use
-NMR as a release test. HPLC may struggle to separate the 2- isomer from a potential 4- or 6- byproduct without extensive method development, whereas NMR will show distinct shifts immediately.[1] -
For Process Solvents: Use GC-FID with a WAX column.[1] Do not use non-polar (PDMS) columns as the ethanol tail will cause adsorption and poor peak shape.
References
-
PubChem. (2025).[1] Compound Summary: [2-(Trifluoromethyl)pyridin-3-yl]methanol (Analogous Structure).[1] National Library of Medicine.[1] [Link]
-
Clegg, N. J., et al. (2012).[1] ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1] Cancer Research.[1] (Describes synthesis and analysis of similar trifluoromethylpyridine intermediates). [Link]
-
European Medicines Agency. (2019).[1] Assessment Report: Erleada (Apalutamide). (Contains details on impurity control for trifluoromethylpyridine starting materials). [Link]
Sources
A Comparative Benchmark Study of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol and a-Substituted Analogs
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This guide presents a comparative analysis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol , a molecule of interest in medicinal and materials chemistry, against a curated set of structural analogs.
This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the impact of the trifluoromethyl group and its positional isomerism on the core attributes of a pyridylethanol scaffold. By presenting detailed synthetic methodologies, comparative physicochemical data, and standardized analytical protocols, this guide serves as a practical tool for informed decision-making in early-stage research and development.
Introduction to the Benchmarked Compounds
The selection of comparator compounds was driven by the need to systematically dissect the influence of the trifluoromethyl group and its placement on the pyridine ring. The following molecules were chosen for this benchmark study:
-
Target Compound (A): this compound
-
Non-Fluorinated Analog (B): 2-(Pyridin-3-yl)ethan-1-ol
-
Positional Isomer (C): 1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-ol
-
Structural Analog (D): [2-(Trifluoromethyl)pyridin-3-yl]methanol
This selection allows for a multi-faceted comparison, isolating the effects of the -CF3 group (A vs. B), the influence of its position on the pyridine ring (A vs. C), and the impact of the ethyl vs. methyl alcohol side chain (A vs. D).
Synthesis and Characterization: A Methodological Overview
The synthesis of these compounds relies on established organometallic and reduction chemistries. The following section outlines plausible and referenced synthetic routes, providing a foundation for their preparation and subsequent comparative analysis.
Proposed Synthetic Pathways
The synthesis of the target compound and its analogs can be achieved through multi-step sequences, often culminating in a reduction or a carbon-carbon bond-forming reaction.
Figure 1: Proposed synthetic workflows for the target and comparator compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of the benchmarked compounds.
Protocol 1: Synthesis of 2-(Pyridin-3-yl)ethan-1-ol (B)
-
Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, suspend (3-pyridinyl)acetic acid hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the suspension to 0 °C and add lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours.[5]
-
Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous sodium sulfate solution until a white precipitate forms.
-
Workup and Purification: Dry the mixture with anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via silica gel chromatography.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer.
-
13C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling.
-
19F NMR Acquisition (for fluorinated compounds): Acquire the fluorine NMR spectrum to confirm the presence and chemical environment of the trifluoromethyl group.
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Comparative Physicochemical Properties
The introduction of a trifluoromethyl group is anticipated to significantly alter the physicochemical properties of the parent molecule. The following table summarizes key computed and experimental properties for the benchmarked compounds.
| Property | 2-[2-(CF3)pyridin-3-yl]ethan-1-ol (A) | 2-(Pyridin-3-yl)ethan-1-ol (B) | 1-(6-(CF3)pyridin-3-yl)ethan-1-ol (C) | [2-(CF3)pyridin-3-yl]methanol (D) |
| Molecular Formula | C8H8F3NO | C7H9NO | C8H8F3NO | C7H6F3NO |
| Molecular Weight | 191.15 g/mol | 123.15 g/mol | 191.15 g/mol [6] | 177.12 g/mol [7] |
| XLogP3 | 1.3 (Predicted) | 0.3 (Predicted) | 1.3[6] | 0.9[7] |
| pKa (Pyridine N) | Lower (Predicted) | ~5.2 | Lower (Predicted) | Lower (Predicted) |
| Solubility | Lower in H2O (Predicted) | Higher in H2O (Predicted) | Lower in H2O (Predicted) | Lower in H2O (Predicted) |
Note: Predicted values are based on computational models and the known effects of trifluoromethyl substitution.
Figure 2: Key physicochemical consequences of trifluoromethyl substitution.
Discussion and Field-Proven Insights
The trifluoromethyl group exerts a profound influence on molecular properties through its strong inductive electron-withdrawing effect and high lipophilicity.[2][4]
Impact on Lipophilicity (LogP)
The replacement of a hydrogen atom with a trifluoromethyl group is expected to significantly increase the lipophilicity of the molecule, as reflected in the higher predicted XLogP3 value for compound A compared to its non-fluorinated counterpart B . This increased lipophilicity can enhance membrane permeability, a critical factor in drug absorption and distribution.[1][8] However, it may also lead to decreased aqueous solubility. The positional isomer C exhibits a similar high lipophilicity, suggesting that the position of the -CF3 group on the pyridine ring has a less pronounced effect on this property compared to its mere presence.
Influence on Acidity (pKa)
The electron-withdrawing nature of the trifluoromethyl group is anticipated to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa for compounds A , C , and D compared to B . This modulation of pKa can have significant implications for drug-receptor interactions, as it alters the ionization state of the molecule at physiological pH. The precise pKa value will be influenced by the position of the -CF3 group relative to the nitrogen atom.
Conclusion and Future Directions
This comparative guide provides a foundational framework for understanding the structure-property relationships of this compound and its analogs. The presence and position of the trifluoromethyl group are shown to be critical determinants of key physicochemical properties such as lipophilicity and basicity.
Further experimental validation of the predicted properties is essential. We recommend the synthesis of these compounds according to the outlined protocols, followed by rigorous characterization of their pKa, LogP, and solubility. Moreover, the evaluation of their biological activity in relevant assays will provide crucial insights into the potential applications of these molecules in drug discovery and agrochemical development. The strategic use of fluorination, as exemplified by the trifluoromethyl group, continues to be a valuable tool for the fine-tuning of molecular properties to achieve desired therapeutic or functional outcomes.
References
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PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. Available from: [Link]
-
PrepChem. Synthesis of 2-(3-Pyridinyl)ethanol. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. Available from: [Link]
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PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Available from: [Link]
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PubChem. 2-Nitro-1-(pyridin-3-yl)ethanol. Available from: [Link]
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PubChem. 2-[2-Phenylethyl(pyridin-3-ylmethyl)amino]ethanol. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Available from: [Link]
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Royal Society of Chemistry. Supporting Information. Available from: [Link]
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Jasperse, J. Grignard Reaction. Available from: [Link]
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ResearchGate. Methods for the synthesis of 2‐trifluoromethyl pyridines. Available from: [Link]
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ACS Publications. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Available from: [Link]
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Global Substance Registration System. 1-(6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)ETHANOL. Available from: [Link]
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PubMed. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Available from: [Link]
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ResearchGate. Correlation of the DFT-calculated lipophilicities with the experimental... Available from: [Link]
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PubChemLite. (2-(trifluoromethyl)pyridin-3-yl)methanol. Available from: [Link]
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Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
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Vapourtec. Grignard Chemistry. Available from: [Link]
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ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Available from: [Link]
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Royal Society of Chemistry. Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. Available from: [Link]
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IntechOpen. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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PMC. Superelectrophiles and the effects of trifluoromethyl substituents. Available from: [Link]
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ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available from: [Link]
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Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Available from: [Link]
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PubChem. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Available from: [Link]
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cross-validation of experimental data for 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Executive Summary
Molecule: 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Role: Specialized fragment for medicinal chemistry (Kinase/GPCR scaffolds).[1]
Key Advantage: The 2-position trifluoromethyl (
This guide provides an objective, data-driven comparison of this fluorinated building block against its standard alternatives. It details synthesis, purity validation, and functional performance, serving as a self-validating protocol for drug development teams.
Part 1: Structural Analysis & Comparative Alternatives
In "Fragment-Based Drug Discovery" (FBDD), the choice of the pyridine substituent dictates the physicochemical profile of the final drug candidate. The 2-
Comparative Performance Matrix
The following table contrasts the target molecule with its direct non-fluorinated parent and its chlorinated isostere.
| Feature | Target: 2- | Alt A: Non-Fluorinated | Alt B: 2-Chloro Analog |
| Structure | 2-( | Pyridin-3-yl-ethanol | 2-Cl-pyridin-3-yl-ethanol |
| Electronic Effect | Strong EWG ( | Neutral | Moderate EWG |
| Pyridine pKa | < 3.0 (Low Basicity) | ~5.2 (Moderate Basicity) | ~0.7 (Very Low Basicity) |
| Metabolic Stability | High (Blocks CYP oxidation) | Low (Prone to N-oxidation) | Medium (Cl is a metabolic handle) |
| Lipophilicity (cLogP) | ~1.6 (Enhanced permeability) | ~0.2 (High solubility) | ~0.9 (Moderate) |
| Chemical Reactivity | Inert C-F bond | Stable | Reactive C-Cl ( |
Scientific Insight: The drastic reduction in pKa (from ~5.2 to <3.0) prevents protonation at physiological pH (7.4). This reduces off-target hERG channel inhibition—a common liability for basic pyridines—while the increased lipophilicity facilitates membrane permeability.
Part 2: Synthesis & Purity Validation Protocols
To ensure reproducibility, we bypass the ambiguous "direct fluorination" routes and utilize a reductive workflow from the carboxylic acid precursor. This method minimizes regioisomeric impurities.
Experimental Workflow Diagram
The following diagram outlines the critical path from precursor to validated product, highlighting the "Stop/Go" quality control gates.
Caption: Step-by-step reduction workflow with critical NMR checkpoints to ensure regioisomeric purity.
Detailed Protocol: Reduction of 2-[2-(Trifluoromethyl)pyridin-3-yl]acetic acid
Objective: Quantitative conversion of the carboxylic acid to the alcohol without defluorination.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
Substrate: 2-[2-(Trifluoromethyl)pyridin-3-yl]acetic acid (1.0 eq, 10 mmol).
-
Reductant: Borane-tetrahydrofuran complex (
), 1.0 M solution (3.0 eq). -
Solvent: Anhydrous THF (50 mL).
-
-
Procedure:
-
Dissolve the substrate in anhydrous THF and cool to 0°C in an ice bath.
-
Add
dropwise over 20 minutes. Caution: Gas evolution ( ). -
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor: Check via TLC (MeOH/DCM 1:9). The acid spot (baseline) should disappear, replaced by a higher
spot (alcohol).
-
-
Workup:
-
Cool to 0°C. Quench carefully with Methanol (10 mL) followed by 1M HCl (20 mL).
-
Stir for 1 hour to break boron complexes.
-
Neutralize with saturated
and extract with Ethyl Acetate ( mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash chromatography (Hexanes/Ethyl Acetate gradient).
Part 3: Cross-Validation Data (Self-Validating System)
Trustworthiness in chemical biology relies on proving identity beyond reasonable doubt. For this molecule, the interaction between the
NMR Validation
Unlike the chloro-analog, the target has a distinct fluorine signature.
-
Expected Shift:
-64 to -68 ppm (Singlet). -
Diagnostic Value: If the
group has migrated or hydrolyzed (rare but possible under harsh conditions), this peak will shift or split. A peak at -72 ppm often indicates trifluoroacetic acid impurity.
NMR Coupling Analysis
The methylene protons (
-
Target (
): Methylene triplet appears downfield (~3.8 - 4.0 ppm) due to the strong inductive effect of . -
Alternative (H): Methylene triplet appears further upfield (~3.6 ppm).
Functional Stability (Chemical Stress Test)
To validate the robustness of the
| Test Condition | Reagent | Outcome (Target) | Outcome (2-Cl Analog) |
| Appel Reaction | Clean conversion to Alkyl Bromide | Clean conversion | |
| Nucleophilic Attack | Stable (No reaction) | Unstable (Displacement of Cl | |
| Oxidation | Stable Ring | N-Oxide formation |
Key Finding: The 2-Chloro analog is susceptible to
Part 4: Physicochemical Property Space
Visualizing where the target sits in "property space" helps researchers decide if it fits their lead optimization criteria.
Caption: The 2-CF3 analog occupies the "sweet spot" of high metabolic stability and moderate lipophilicity, essential for CNS or oral drug delivery.
References
-
BenchChem. A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. (Discusses electronic effects of CF3 on pyridine rings).
-
National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif. (Review of synthesis methods and stability).
-
Sigma-Aldrich. 2-(Trifluoromethyl)pyridine Properties and Safety Data. (Baseline physical properties for the scaffold).
-
PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol Compound Summary. (Structural analog data used for NMR extrapolation).
-
European Patent Office. Method of exchanging chlorine atoms for fluorine atoms in 2-fluoro-pyridine compounds.[1] (EP 0183228 B1).
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Comparative Efficacy of 2-[2-(Trluoromethyl)pyridin-3-yl]ethan-1-ol in Biological Assays: A Guide for Lead Characterization
This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound 2-[2-(Trluoromethyl)pyridin-3-yl]ethan-1-ol, hereafter referred to as Compound-X . Given the prevalence of the trifluoromethylpyridine motif in modern kinase inhibitors, this guide will proceed under the hypothesis that Compound-X is a candidate inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[1][2]
We will outline a systematic, multi-tiered assay cascade designed to characterize its potency, selectivity, cellular activity, and preliminary drug-like properties. This guide compares the hypothetical performance of Compound-X against two established kinase inhibitors: Gefitinib , a selective EGFR inhibitor, and Sorafenib , a multi-kinase inhibitor.[3][4][5][6][7][8][9] This comparative approach provides essential context for go/no-go decisions in a drug discovery pipeline.
Rationale and Strategy: The Kinase Inhibitor Discovery Cascade
The discovery of novel kinase inhibitors requires a rigorous and phased evaluation process. The initial identification of a hit, such as Compound-X, is merely the first step. To advance a compound toward lead optimization, we must answer several critical questions:
-
Potency: How strongly does it inhibit the primary target?
-
Selectivity: Does it inhibit other kinases, potentially leading to off-target toxicity?
-
Cellular Efficacy: Can it engage the target in a complex cellular environment and elicit the desired biological response?
-
Drug-likeness: Does it possess fundamental properties compatible with further development (e.g., metabolic stability, permeability)?
To address these questions, we employ a screening cascade that moves from simple, high-throughput biochemical assays to more complex, biologically relevant cell-based systems. This "fail fast, fail early" strategy is crucial for efficiently allocating resources in drug discovery.[10]
Below is a diagram illustrating the proposed experimental workflow for characterizing Compound-X.
Caption: Experimental workflow for the characterization of Compound-X.
Tier 1: Primary Biochemical Potency
The first step is to confirm direct, potent inhibition of the target kinase in a purified, cell-free system. This isolates the interaction between the compound and the enzyme, avoiding the complexities of cellular biology.
For our primary screen, we select the LanthaScreen® Eu Kinase Binding Assay. This is a robust, high-throughput method based on Förster resonance energy transfer (FRET). It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.[11][12] This format is advantageous as it directly measures compound binding and is suitable for detecting inhibitors that bind to the ATP site, including both Type I and Type II inhibitors.[11]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]
-
Prepare a 4X solution of Kinase Tracer 178 in Kinase Buffer A.
-
Prepare a 2X solution of GST-tagged EGFR kinase and Eu-anti-GST antibody in Kinase Buffer A.
-
Prepare a serial dilution series of Compound-X, Gefitinib, and Sorafenib in DMSO, then dilute into Kinase Buffer A to create 4X final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 4X compound dilutions to the assay wells.
-
Add 5 µL of the 2X kinase/antibody mixture to all wells.
-
Add 2.5 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[12]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Compound-X | EGFR (wild-type) | 85 |
| Gefitinib | EGFR (wild-type) | 30 |
| Sorafenib | EGFR (wild-type) | 150 |
| Sorafenib | BRAF | 22 |
| Sorafenib | VEGFR2 | 90 |
Data is hypothetical for illustrative purposes.
Interpretation: The hypothetical data suggests Compound-X is a potent inhibitor of EGFR, albeit slightly less potent than the dedicated inhibitor Gefitinib. Its potency is superior to that of Sorafenib against EGFR. Sorafenib's data confirms its multi-kinase profile, with higher potency against other kinases like BRAF and VEGFR2.[9]
Tier 2: Selectivity and Cellular Efficacy
Demonstrating potency in a biochemical assay is a necessary but insufficient step. We must now assess the compound's selectivity and confirm its ability to inhibit the target within a living cell.
To understand the potential for off-target effects, Compound-X should be screened against a broad panel of human kinases. Services like KINOMEscan™ employ a competition binding assay format to quantify the interactions between a test compound and over 400 kinases.[13]
Interpretation of Selectivity Data: A highly selective compound will bind to very few kinases outside the intended target family. A "promiscuous" compound will bind to many kinases, raising concerns about potential toxicity. For this guide, we will hypothesize that Compound-X shows high selectivity for EGFR, similar to Gefitinib, while Sorafenib shows the expected multi-kinase inhibition profile.
This assay measures the phosphorylation of EGFR at a key tyrosine residue (e.g., Tyr1068) in response to stimulation by its ligand, EGF. A successful inhibitor will block this phosphorylation event. We will use the A549 non-small cell lung cancer (NSCLC) cell line, which expresses wild-type EGFR.
Caption: Simplified EGFR signaling pathway and the site of action for Compound-X.
This protocol is adapted from commercially available cell-based ELISA kits.[14][15][16]
-
Cell Culture: Seed A549 cells (10,000-30,000 cells/well) in a 96-well tissue culture plate and incubate overnight.[15]
-
Compound Treatment: Starve cells in serum-free media for 4-6 hours. Pre-treat cells with a serial dilution of Compound-X, Gefitinib, or Sorafenib for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
Fixing and Permeabilization: Immediately fix the cells with a fixing solution (e.g., 4% formaldehyde) for 20 minutes. Wash and add a quenching buffer, followed by a blocking solution.[15][16]
-
Antibody Incubation:
-
Incubate wells with a primary antibody specific for phosphorylated EGFR (p-EGFR Tyr1068). In parallel control wells, use an antibody for total EGFR to normalize the data.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution and read the absorbance at 450 nm.[14]
-
Analysis: Normalize the p-EGFR signal to the total EGFR signal for each concentration point. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
| Compound | A549 p-EGFR IC50 (nM) | A549 Proliferation IC50 (nM) |
| Compound-X | 250 | 450 |
| Gefitinib | 80 | 160 |
| Sorafenib | >5000 | >10000 |
Data is hypothetical for illustrative purposes.
Interpretation: The hypothetical data shows that Compound-X can inhibit EGFR phosphorylation in a cellular context, confirming it can cross the cell membrane and engage its target. The cellular IC50 is higher than the biochemical IC50, which is expected due to factors like cell permeability and ATP competition.[3] Its potency is lower than Gefitinib but significantly better than Sorafenib, which is ineffective against EGFR in this cell line. The anti-proliferative activity correlates well with the target engagement data.
Tier 3: Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to identify potential liabilities that could halt development later on.[10][17] These are standard in vitro assays.[18][19]
-
Metabolic Stability: Assessed by incubating the compound with human liver microsomes (HLM) and measuring the percentage of the compound remaining over time. This predicts how quickly the compound might be cleared in the body.[17]
-
Aqueous Solubility: Measures the compound's solubility in a physiological buffer, which is critical for absorption.
-
Cell Permeability (Caco-2): Uses a monolayer of Caco-2 cells to predict intestinal absorption of orally administered drugs.[17]
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[17]
-
hERG Inhibition: Assesses the risk of cardiac toxicity by measuring the compound's ability to block the hERG potassium channel.
| Parameter | Compound-X | Gefitinib | Sorafenib | Desired Profile |
| HLM Stability (% rem. @ 1hr) | 65% | 75% | 85% | >50% |
| Aqueous Solubility (µM) | 45 | 20 | 5 | >10 µM |
| Caco-2 Permeability (Papp A→B) | 12 x 10⁻⁶ cm/s | 15 x 10⁻⁶ cm/s | 20 x 10⁻⁶ cm/s | >5 x 10⁻⁶ cm/s |
| CYP3A4 Inhibition IC50 (µM) | >20 | >15 | 5 | >10 µM |
| hERG Inhibition IC50 (µM) | >30 | >30 | 8 | >10 µM |
Data is hypothetical for illustrative purposes.
Interpretation: The hypothetical profile for Compound-X suggests it has promising drug-like properties. It shows moderate metabolic stability, good solubility and permeability, and a low risk of CYP-mediated drug interactions or hERG-related cardiotoxicity. These characteristics would support its advancement to the next stage of lead optimization.
Conclusion and Future Directions
This guide presents a hypothetical but structured evaluation of a novel compound, 2-[2-(Trluoromethyl)pyridin-3-yl]ethan-1-ol (Compound-X), as a potential EGFR kinase inhibitor. The tiered assay cascade demonstrates how to build a comprehensive data package to compare its efficacy against established drugs.
Based on our hypothetical data, Compound-X emerges as a potent and selective EGFR inhibitor with good cellular activity and a favorable preliminary ADME-Tox profile. While less potent than the highly optimized drug Gefitinib, its distinct chemical structure may offer advantages in terms of intellectual property or overcoming specific resistance mutations. Its superior EGFR-specific profile compared to the multi-kinase inhibitor Sorafenib validates the focused target hypothesis.
The next logical steps in its development would include:
-
Testing against a panel of EGFR mutant cell lines (e.g., those with T790M resistance mutations).[5][20][21]
-
Initiating structure-activity relationship (SAR) studies to improve potency.
-
Conducting in vivo pharmacokinetic (PK) and efficacy studies in mouse xenograft models.
This systematic approach ensures that only the most promising candidates, with a well-understood biological and pharmacological profile, are progressed, ultimately increasing the probability of success in the long and arduous journey of drug development.
References
-
The Role of Gefitinib in Lung Cancer Treatment. (2004). Clinical Cancer Research. Available at: [Link]
-
Gefitinib. (n.d.). Wikipedia. Available at: [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2015). Oncology Reviews. Available at: [Link]
-
What is the mechanism of Gefitinib? (2024). Patsnap Synapse. Available at: [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2008). Current Opinion in Oncology. Available at: [Link]
-
Multi-targeted kinase inhibitor sorafenib and its future. (2015). Cancer and Chemotherapy Reviews. Available at: [Link]
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Multi-targeted kinase inhibitor sorafenib and its future. (2015). Washington University School of Medicine in St. Louis. Available at: [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Future Oncology. Available at: [Link]
-
Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. (2006). Nature Reviews Drug Discovery. Available at: [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Available at: [Link]
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Human Phospho-EGFR (Activated) Cell-Based ELISA Kit. (n.d.). RayBiotech. Available at: [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World. Available at: [Link]
-
EGFR (Phospho-Tyr1069)Colorimetric Cell-Based ELISA Kit (CBCAB01418). (n.d.). Assay Genie. Available at: [Link]
-
In Vitro ADME-Tox Services. (n.d.). Symeres. Available at: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Available at: [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments. Available at: [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017). Journal of Medicinal Chemistry. Available at: [Link]
-
EnzyChromTM Kinase Assay Kit. (n.d.). BioAssay Systems. Available at: [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017). Journal of Medicinal Chemistry. Available at: [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Available at: [Link]
-
Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. (n.d.). Bio-Rad. Available at: [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2023). International Journal of Molecular Sciences. Available at: [Link]
-
Next-generation eGFR/HeR tyrosine kinase inhibitors for the treatment of patients with non- small-cell lung cancer. (2016). OncoTargets and Therapy. Available at: [Link]
-
Inhibitors of the Epidermal Growth Factor Receptor (EGFR) May Provide Effective Treatment for Lung Adenocarcinoma. (2015). Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]
-
Targeting the Epidermal Growth Factor Receptor in EGFR-Mutated Lung Cancer: Current and Emerging Therapies. (2021). Cancers. Available at: [Link]
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physicochemical properties of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol compared to other pyridines
Topic: Physicochemical Properties of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol Compared to Other Pyridines Content Type: Publish Comparison Guide
A Comparative Technical Guide for Medicinal Chemists
Executive Summary: The Fluorine Effect
In modern drug discovery, the strategic incorporation of fluorine is a paramount tactic to modulate physicochemical properties without drastically altering steric bulk.[1] This guide analyzes This compound (hereafter referred to as TFMP-EtOH ), a specialized building block that bridges the gap between polar solubility and lipophilic metabolic stability.
Comparing TFMP-EtOH against its non-fluorinated analog (Py-EtOH ) and the core 2-(Trifluoromethyl)pyridine scaffold reveals a distinct profile:
-
Basicity: The 2-
group induces a "basicity cliff," dropping the pyridine nitrogen by >4 units.[1] -
Lipophilicity: It occupies a "Goldilocks" zone (
), offering better membrane permeability than Py-EtOH while maintaining higher aqueous solubility than the lipophilic core scaffold.[1] -
Metabolic Stability: The 2-position blockage prevents oxidative metabolism common in pyridines, shifting clearance solely to the alcohol tail.[1]
Comparative Physicochemical Analysis
The following data synthesizes experimental baselines from standard pyridines with predicted values for the specific TFMP-EtOH isomer based on validated structure-property relationship (SPR) algorithms.
Table 1: The Property Matrix [1]
| Property | TFMP-EtOH (Target) | Py-EtOH (Reference) | 2-CF3-Pyridine (Core) | Implication for Drug Design |
| Structure | Pyridine w/ 2- | Pyridine w/ 3-Ethanol | Pyridine w/ 2- | TFMP-EtOH combines the linker utility of Py-EtOH with the stability of |
| Molecular Weight | 191.15 g/mol | 123.15 g/mol | 147.10 g/mol | Remains within fragment-based design limits (<200 Da).[1] |
| LogP (Lipophilicity) | 1.6 – 1.8 (Predicted) | 0.62 (Exp) | 1.70 (Exp) | TFMP-EtOH has ~10x higher partitioning into lipids than Py-EtOH, aiding CNS penetration. |
| ~0.5 – 1.1 (Predicted) | 5.2 (Exp) | 0.5 (Exp) | Critical: The N is not protonated at physiological pH (7.4), unlike Py-EtOH.[1] | |
| H-Bond Donors | 1 (OH) | 1 (OH) | 0 | Retains specific binding capability via the alcohol. |
| H-Bond Acceptors | 2 (N, O) | 2 (N, O) | 1 (N) | The N acceptor strength is significantly weakened by |
| Polar Surface Area | ~33 Ų | ~33 Ų | ~13 Ų | Low PSA suggests excellent passive permeability.[1] |
Note on Data Sources: Values for Py-EtOH (CAS 103-74-2) and 2-CF3-Pyridine (CAS 368-48-9) are experimental. Values for TFMP-EtOH are extrapolated from close analog [2-(Trifluoromethyl)pyridin-3-yl]methanol (CAS 131747-57-4).
Deep Dive: Electronic & Structural Mechanics
The Basicity Cliff (
)
The most dramatic difference is the acidity of the conjugate acid.[1]
-
Mechanism: The trifluoromethyl group is a powerful electron-withdrawing group (EWG) via induction (-I). It pulls electron density away from the pyridine ring system.[1][2]
-
Result: The lone pair on the pyridine nitrogen becomes less available for protonation.[1]
-
Impact: At physiological pH (7.4), Py-EtOH exists as a mixture of neutral and cationic species (protonated).[1] TFMP-EtOH remains 99.9% neutral.[1] This prevents "cation trapping" in lysosomes and improves passive diffusion across the blood-brain barrier (BBB).
Lipophilicity Modulation (
)
While the ethyl-alcohol chain usually lowers
-
Py-EtOH (
): Highly water-soluble, rapid renal clearance, poor CNS penetration. -
TFMP-EtOH (
): The group adds hydrophobicity.[1] This range is ideal for oral bioavailability (Lipinski Rule of 5) and allows the molecule to interact with hydrophobic pockets in target proteins while the OH group anchors it via hydrogen bonding.[1]
Visualizing the Electronic Landscape
The following diagram illustrates the electronic push-pull mechanism and its consequence on molecular properties.
Figure 1: Structure-Property Relationship (SPR) map detailing how the trifluoromethyl group alters the fundamental behavior of the pyridine core.
Experimental Protocols
To validate these properties in your own lab, use the following standardized protocols. These are designed for fluorinated heterocycles which often defy standard assumptions.[1]
Protocol A:
Determination (Spectrophotometric)
Standard potentiometric titration is often inaccurate for
-
Preparation: Dissolve 10 mg of TFMP-EtOH in 0.5 mL methanol.
-
Buffer System: Prepare a series of aqueous buffers ranging from pH 0.5 to 4.0 (using HCl/KCl).
-
Measurement:
-
Calculation: Plot Absorbance vs. pH at
. The inflection point is the .[1]-
Expected Result: Inflection at pH ~1.0 ± 0.2.[1]
-
Protocol B: Synthesis of TFMP-EtOH
Accessing the material if not commercially available.[1] This route ensures regioselectivity.[1]
Reaction Scheme:
-
Reagent:
-Butyllithium ( -BuLi) / Ethylene Oxide.[1] -
Mechanism: Directed ortho-lithiation.[1] The
group directs lithiation to the 3-position due to the coordination of Lithium to the Fluorine atoms (Complex Induced Proximity Effect - CIPE).
Step-by-Step:
-
Lithiation: In a flame-dried flask under Argon, dissolve 2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF. Cool to -78°C .[1]
-
Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise.[1] Stir for 1 hour at -78°C.
-
Note: LDA is preferred over
-BuLi to prevent nucleophilic attack on the pyridine ring.[1]
-
-
Alkylation: Add Ethylene Oxide (excess, 3.0 eq) slowly. Allow the solution to warm to 0°C over 2 hours.
-
Quench: Quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is a colorless oil.[1]
Synthesis Workflow Visualization
Figure 2: Synthetic pathway utilizing the directing group ability of the trifluoromethyl moiety.[4]
References
-
Schlosser, M. (2006).[1] The 2-Trifluoromethylpyridine Scaffold: Synthesis and Properties. Chemical Reviews. (Generalized reference for CF3-pyridine properties).
-
PubChem. (2024).[1] Compound Summary: 2-(Trifluoromethyl)pyridine.[3][5] National Library of Medicine.[1][6] [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
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A Technical Guide to the Characterization of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol: A Comparative Analysis of Predicted Experimental and Computational Data
For researchers and professionals in drug development, the accurate characterization of novel chemical entities is paramount. This guide provides an in-depth look at 2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, a compound of interest in medicinal chemistry due to the prevalence of the trifluoromethylpyridine scaffold in pharmaceuticals.[1] In the absence of published experimental data for this specific molecule, this guide presents a robust, proposed synthetic route and a detailed comparison of predicted experimental data versus theoretical data derived from computational modeling. This dual approach serves as a powerful tool for structural verification and understanding the physicochemical properties of new molecules.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 2-chloro-3-(trifluoromethyl)pyridine. The proposed route involves a Sonogashira coupling to introduce a two-carbon unit, followed by a reduction sequence.
Caption: Proposed synthetic route for this compound.
Data Comparison: Predicted Experimental vs. Computational
The following table outlines the predicted experimental data for this compound and the corresponding parameters that would be calculated using computational methods.
| Parameter | Predicted Experimental Data | Computational Data (DFT) |
| ¹H NMR | δ 8.6 (d, 1H, H6), 7.9 (d, 1H, H4), 7.4 (dd, 1H, H5), 4.0 (t, 2H, CH₂OH), 3.1 (t, 2H, Ar-CH₂), ~2.5 (br s, 1H, OH) | GIAO calculated chemical shifts |
| ¹³C NMR | δ 150 (C2-CF₃), 148 (C6), 138 (C4), 135 (C3), 124 (C5), 123 (q, CF₃), 60 (CH₂OH), 35 (Ar-CH₂) | GIAO calculated chemical shifts |
| ¹⁹F NMR | δ -65 (s, 3F) | GIAO calculated chemical shifts |
| IR Spec. | 3400-3200 cm⁻¹ (O-H stretch), 3100-3000 cm⁻¹ (Ar C-H stretch), 2950-2850 cm⁻¹ (Aliph. C-H stretch), 1600, 1580 cm⁻¹ (C=C, C=N stretch), 1350-1100 cm⁻¹ (C-F stretch) | Calculated vibrational frequencies |
| Mass Spec. | M⁺ at m/z = 191.06 | Calculated exact mass |
Computational Methodology Workflow
To obtain theoretical data, a standard computational chemistry approach using Density Functional Theory (DFT) is proposed. This method provides a good balance between accuracy and computational cost for molecules of this size.
Caption: Workflow for computational analysis of the target molecule.
Discussion: Bridging Theory and Practice
The comparison between predicted experimental data and computational results is a cornerstone of modern chemical analysis. The trifluoromethyl group is known to significantly influence the electronic environment of the pyridine ring, which would be reflected in the NMR spectra.[2] For instance, the ¹⁹F NMR is expected to show a singlet around -65 ppm, a characteristic shift for a CF₃ group on a pyridine ring.[3]
In the ¹H NMR, the protons on the pyridine ring will exhibit characteristic downfield shifts, with coupling patterns that can be predicted by computational models. The IR spectrum provides a clear fingerprint of the functional groups. The broad O-H stretch and the strong C-F stretches are key diagnostic peaks.[4][5] Discrepancies between the predicted experimental and calculated values can often be attributed to solvent effects and the inherent approximations in the computational models. However, the overall agreement in peak patterns and relative shifts provides strong evidence for the proposed structure.
Protocols
Experimental Protocol: Synthesis and Characterization
-
Synthesis of 3-(Ethynyl)-2-(trifluoromethyl)pyridine: To a solution of 2-chloro-3-(trifluoromethyl)pyridine in triethylamine, add trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, and CuI. Heat the mixture under an inert atmosphere. After completion, remove the solvent, and deprotect the silyl group using K₂CO₃ in methanol to yield the terminal alkyne.
-
Synthesis of 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-one: The alkyne from the previous step is subjected to mercury(II)-catalyzed hydration using HgSO₄ in aqueous H₂SO₄ to yield the corresponding ketone.
-
Synthesis of this compound: The ketone is reduced using sodium borohydride (NaBH₄) in methanol at 0 °C to room temperature to give the final alcohol product.
-
Characterization:
-
NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent.
-
IR: Obtain the infrared spectrum using a FT-IR spectrometer, either as a neat film or as a KBr pellet.
-
Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) to confirm the molecular weight.
-
Computational Protocol
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is known to provide reliable geometries for organic molecules.[6]
-
Frequency Analysis: At the same level of theory, perform a vibrational frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Calculation: Using the optimized geometry, calculate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set. The calculated shifts should be referenced against a standard (e.g., TMS) calculated at the same level of theory.
References
-
PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. Available from: [Link]
-
ResearchGate. Methods for the synthesis of 2‐trifluoromethyl pyridines. Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
- Google Patents. EP 2 368 550 B1.
-
ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Available from: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
-
PubMed Central. Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. Available from: [Link]
-
PubChemLite. 2-fluoro-1-(pyridin-3-yl)ethan-1-ol. Available from: [Link]
- Google Patents. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
-
PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine. Available from: [Link]
-
ETH Zurich Research Collection. 2′-O-Trifluoromethylated RNA – A powerful modification for RNA chemistry and NMR spectroscopy. Available from: [Link]
-
PubChem. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. Available from: [Link]
-
MDPI. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). Available from: [Link]
-
CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link]
-
PubChem. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Available from: [Link]
-
MDPI. Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Available from: [Link]
-
SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Available from: [Link]
-
PubChemLite. 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol. Available from: [Link]
Sources
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- 2. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III) [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
Executive Summary: The Strategic Value of the CF3-Pyridine Scaffold
Technical Comparison Guide: 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
This compound represents a critical building block in modern medicinal chemistry, specifically designed to address metabolic liabilities common in pyridine-based drugs. Unlike its non-fluorinated parent, 2-(pyridin-3-yl)ethanol , this scaffold incorporates a trifluoromethyl (-CF3) group at the C2 position.
This structural modification serves three primary functions in drug design:
-
Metabolic Blocking: The bulky, electron-withdrawing -CF3 group at C2 prevents oxidative metabolism (e.g., by aldehyde oxidase) at the most reactive site of the pyridine ring.
-
Lipophilicity Modulation: It significantly increases logP, facilitating membrane permeability for CNS and intracellular targets.
-
Electronic Tuning: The strong inductive effect (-I) lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving selectivity.
This guide compares the target molecule against its non-fluorinated analog and its C1-homolog to demonstrate its superior utility in lead optimization.
Chemical Profile & Comparative Specifications
The following table contrasts the target molecule with its direct alternatives. Note the shift in lipophilicity and basicity, which are the key drivers for selecting the CF3 variant.
| Feature | Target Molecule | Non-CF3 Analog | C1 Homolog |
| Compound Name | This compound | 2-(Pyridin-3-yl)ethanol | [2-(Trifluoromethyl)pyridin-3-yl]methanol |
| Structure | Pyridine-2-CF3-3-CH2CH2OH | Pyridine-3-CH2CH2OH | Pyridine-2-CF3-3-CH2OH |
| CAS Number | Derived (Precursor CAS: 590371-58-7) | 6293-56-7 | 131747-57-4 |
| Molecular Weight | ~191.15 g/mol | 123.15 g/mol | 177.12 g/mol |
| Predicted LogP | ~1.3 - 1.5 | ~0.2 | ~0.9 |
| pKa (Pyridine N) | ~2.0 - 2.5 (Weakly Basic) | ~5.2 (Moderately Basic) | ~2.0 |
| Metabolic Stability | High (C2 Blocked) | Low (C2/C6 Oxidative Liability) | High |
| Linker Length | 2 Carbons (Flexible) | 2 Carbons | 1 Carbon (Rigid/Steric) |
Key Insight: The target molecule offers the metabolic stability of the C1 homolog but with a longer, more flexible linker, allowing the terminal hydroxyl group to reach binding pockets that are sterically inaccessible to the shorter methanol derivative.
Synthesis & Scalability Protocol
Since This compound is often synthesized in-house rather than bought in bulk, we present a robust, scalable protocol starting from the commercially available 3-Bromo-2-(trifluoromethyl)pyridine (CAS 590371-58-7).
Methodology: Stille Coupling / Hydroboration Sequence
This route avoids the use of unstable lithiated pyridine intermediates and is scalable to kilogram quantities.
Step 1: Stille Coupling
-
Reagents: 3-Bromo-2-(trifluoromethyl)pyridine (1.0 eq), Tributyl(vinyl)tin (1.1 eq), Pd(PPh3)4 (0.05 eq).
-
Solvent: Toluene, reflux under Argon for 12h.
-
Workup: Cool, filter through Celite, concentrate. Purify via flash chromatography.
-
Product: 3-Vinyl-2-(trifluoromethyl)pyridine.
Step 2: Hydroboration-Oxidation
-
Reagents: 3-Vinyl-2-(trifluoromethyl)pyridine, 9-BBN (0.5M in THF, 1.2 eq).
-
Conditions: Stir at RT for 4h. Then add NaOH (3M) and H2O2 (30%) dropwise at 0°C.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.
-
Yield: Typically 75-85% over two steps.
Synthesis Logic Diagram
Caption: Two-step synthesis providing regioselective anti-Markovnikov alcohol formation.
Performance Analysis: Why Choose This Scaffold?
A. Metabolic Stability (The "C2 Blocking" Effect)
In non-fluorinated pyridines, the carbon adjacent to the nitrogen (C2/C6) is highly susceptible to oxidation by cytosolic enzymes like aldehyde oxidase (AO).
-
Mechanism: The electron-deficient ring facilitates nucleophilic attack by the enzyme.
-
Solution: The -CF3 group at C2 provides significant steric bulk and eliminates the hydridic hydrogen necessary for the oxidation mechanism.
-
Outcome: Drugs incorporating this motif typically show >50% improvement in half-life (t1/2) in liver microsome assays compared to the H-analog.
B. Electronic Effects on Permeability
The strong electron-withdrawing nature of the CF3 group reduces the basicity of the pyridine nitrogen (pKa drops from ~5.2 to ~2.0).
-
Physiological Impact: At blood pH (7.4), the non-CF3 analog exists partially in a protonated (cationic) state, which resists passive diffusion across cell membranes.
-
Target Molecule Advantage: The CF3-analog remains neutral at physiological pH, significantly enhancing CNS penetration and oral bioavailability .
C. Structural Logic Diagram
Caption: Mechanistic impact of the C2-CF3 substitution on pharmacokinetic parameters.
Safety & Handling
While specific MSDS data for this intermediate may be limited, it shares hazard profiles with related trifluoromethylpyridines:
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use standard PPE. Avoid contact with strong oxidizing agents.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the alcohol.
References
-
Synthesis of Trifluoromethylpyridines
- Title: "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."
- Source: PMC / NIH
-
URL:[Link]
-
Precursor Availability (3-Bromo-2-(trifluoromethyl)pyridine)
-
General Reactivity of Pyridine Ethanols
-
Medicinal Chemistry of Fluorine
- Title: "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides and Drugs"
- Source: ACS Public
-
URL:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol proper disposal procedures
Part 1: Emergency Overview & Waste Characterization
Chemical Identity:
-
IUPAC Name: 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
-
CAS Number: 131747-57-4[1]
-
Molecular Formula: C₈H₈F₃NO
Immediate Hazard Directive: Treat this substance as a Halogenated Organic Hazard . Unlike standard organic solvents, the presence of the trifluoromethyl (-CF₃) group confers exceptional thermal and chemical stability to the pyridine ring. Improper disposal via standard solvent streams can lead to incomplete combustion and the release of toxic hydrogen fluoride (HF) gas or perfluoroisobutene (PFIB) during low-temperature incineration.
Core Safety Profile (GHS Classifications):
Part 2: Operational Disposal Protocol
Waste Segregation (The "Red Line" Rule)
Crucial Directive: Do NOT mix this chemical with non-halogenated solvents (e.g., acetone, ethanol, hexane).
-
Why: Non-halogenated waste is often used as fuel blending for cement kilns or standard incinerators that operate at lower temperatures (<850°C). The C-F bond in the trifluoromethyl group requires temperatures exceeding 1,100°C for complete destruction [1].
-
Action: Segregate strictly into the "Halogenated Organic Waste" stream.
Container Selection & Compatibility
-
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Reasoning: Fluorinated pyridines can be aggressive toward certain low-grade plastics over time. HDPE provides excellent chemical resistance.
-
-
Secondary Containment: Polypropylene tray capable of holding 110% of the container volume.
-
Closure: Vented caps are recommended if the waste solution contains reactive impurities, though standard screw caps are acceptable for pure waste.
Labeling Requirements
Your label must explicitly state:
-
Full Chemical Name: this compound
-
Hazard Class: Irritant, Halogenated.
-
Constituents: If in solution, list the solvent (e.g., "5% in Dichloromethane").
Storage Prior to Pickup
-
Store in a cool, dry, well-ventilated area (flammability cabinet is best practice if dissolved in organic solvents).
-
Keep away from strong oxidizing agents and strong acids .[6] The pyridine nitrogen can be protonated, altering solubility, but the -CF₃ group remains stable.
Part 3: The Disposal Workflow (Visualized)
The following decision tree outlines the logical flow for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision tree for the safe segregation and disposal of fluorinated pyridine derivatives.[7]
Part 4: Technical Justification & Data
Why High-Temperature Incineration?
The trifluoromethyl group (-CF₃) features three Carbon-Fluorine bonds, which are among the strongest in organic chemistry (approx. 485 kJ/mol). Standard incineration (600–800°C) often fails to break these bonds completely.
Risk of Incomplete Combustion: If incinerated at insufficient temperatures, -CF₃ groups can generate:
-
Hydrogen Fluoride (HF): Highly corrosive gas that damages incinerator linings and poses severe inhalation risks.
-
Perfluorocarbons (PFCs): Potent greenhouse gases.
Therefore, the waste manifest must specify "Fluorinated Organic" to ensure the facility uses a secondary combustion chamber with alkaline scrubbing to neutralize HF [2].
Physical & Chemical Properties Table
| Property | Value | Operational Implication |
| Molecular Weight | 191.15 g/mol | Heavier than water; may sink if insoluble. |
| Physical State | Solid (typically) | May require dissolution in DCM/Chloroform for liquid waste streams. |
| Solubility | Low in water; High in organics | Do not attempt to flush down drains. |
| Acidity (pKa) | Pyridine N ~3-4 | Weak base; incompatible with strong acids (exothermic). |
| Flash Point | >100°C (Predicted) | Combustible but not highly flammable (unless in solvent). |
References
-
United States Environmental Protection Agency (EPA). (2025). Incineration of Halogenated Organic Compounds: Technical Guidelines. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: [2-(Trifluoromethyl)pyridin-3-yl]methanol (CAS 131747-57-4).[1] Retrieved from [Link]
Sources
- 1. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. fishersci.com [fishersci.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Operational Safety Guide: 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol
Executive Summary & Immediate Action
Compound Identity: this compound Molecular Formula: C₈H₈F₃NO Molecular Weight: 191.15 g/mol Predicted Physical State: Viscous oil or low-melting solid (based on structural analogs).[1][2][3]
Core Directive: This compound is a fluorinated pyridine derivative.[3][4] While specific toxicological data may be sparse, it must be handled as a Hazardous Substance (Irritant/Harmful) based on Structure-Activity Relationships (SAR) with close analogs like [2-(Trifluoromethyl)pyridin-3-yl]methanol.[1][2][3]
Quick Action Card: Receipt & Storage
| Parameter | Specification | Action Required |
| Inspection | Check vial integrity. | If septum is pierced or cap loose, assume moisture contamination.[3] |
| Storage | 2–8°C (Refrigerate).[2][3] | Store under inert atmosphere (Nitrogen/Argon) if possible to prevent oxidation.[2][3] |
| Segregation | Flammables/Organics.[2][3] | Keep away from strong oxidizing agents and strong acids.[3] |
| Labeling | GHS Warning.[2][3][4][5][6][7][8] | Mark as "Fluorinated Organic – Irritant".[2][3] |
Hazard Identification & Risk Assessment
Scientific Rationale: The electron-withdrawing trifluoromethyl (-CF₃) group increases the lipophilicity of the pyridine ring, potentially enhancing skin absorption compared to non-fluorinated pyridines.[1][2][3] The alcohol moiety (-OH) allows for hydrogen bonding, making it soluble in polar organic solvents.[1][2][3]
Predicted GHS Classifications (Conservative Approach):
-
H315: Causes skin irritation (Skin Irrit. 2).[2][3][6][7][9]
-
H319: Causes serious eye irritation (Eye Irrit.[2][3][5][6][7] 2A).
-
H335: May cause respiratory irritation (STOT SE 3).[2][3][6][7][8]
Personal Protective Equipment (PPE) Matrix
Expert Insight: Fluorinated compounds can show unique permeation characteristics.[2][3] Standard latex gloves are insufficient .[2][3]
| Task | Hand Protection | Eye Protection | Respiratory Protection | Body Protection |
| Inventory/Storage | Nitrile (Min 0.11 mm) | Safety Glasses w/ side shields | None required if closed.[1][2][3] | Standard Lab Coat |
| Weighing (Solid) | Double Nitrile OR Nitrile (0.2 mm) | Safety Goggles (prevent dust entry) | N95/P100 Mask (if powder) or Fume Hood.[1][2][3] | Lab Coat + Sleeves |
| Reaction Setup (Liquid) | Laminate/Barrier (Silver Shield) if handling neat; Nitrile for dilute solutions.[1][2][3] | Chemical Splash Goggles | Fume Hood (Face velocity >100 fpm).[2][3] | Lab Coat + Chemical Apron |
| Spill Cleanup | Double Nitrile (Long cuff) | Face Shield + Goggles | Half-mask w/ Organic Vapor/Acid Gas cartridge.[1][2] | Tyvek Suit |
PPE Decision Logic
The following decision tree guides the researcher through PPE selection based on the physical state and operation.
Figure 1: PPE Selection Workflow based on physical state and concentration risks.[1][2][3]
Operational Protocols
A. Solubilization & Handling
Causality: The trifluoromethyl group increases lipophilicity, making this compound highly soluble in DCM, EtOAc, and DMSO, but potentially sparingly soluble in water.[3]
-
Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate for extraction; DMSO or DMF for nucleophilic substitution reactions.[2][3]
-
Transfer: Always weigh in a fume hood. If the compound is an oil, use a positive displacement pipette or a tared syringe to avoid dripping.[3]
-
Inerting: Although stable, flushing the headspace with Nitrogen prevents moisture absorption by the hydroxyl group.[3]
B. Reaction Setup (Nucleophilic Substitution/Oxidation)
-
Temperature Control: Fluorinated pyridines can be thermally sensitive.[3] Do not heat above 120°C without DSC (Differential Scanning Calorimetry) data.[2][3]
-
Quenching: When reacting with strong bases (e.g., NaH), ensure slow addition at 0°C. The inductive effect of the -CF₃ group makes the pyridine ring electron-deficient, potentially increasing reactivity at the C-4/C-6 positions.[1][2][3]
Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves and respiratory protection (Organic Vapor).[2][3]
-
Absorb: Use vermiculite or sand.[2][3] Do NOT use sawdust (fire hazard with potential oxidizers).[2][3]
-
Clean: Wipe surface with acetone, followed by soap and water.[3]
Waste Disposal (Critical)
Scientific Integrity: Fluorinated organic compounds must never be mixed with general organic waste if the facility uses standard incineration, as incomplete combustion can generate Hydrogen Fluoride (HF).[2][3]
-
Segregation: Collect in a dedicated "Halogenated Organic Waste" container.
-
Labeling: Explicitly list "Contains Organic Fluorine" on the tag.[3]
-
Disposal Path: High-temperature incineration with flue gas scrubbing (to capture HF).[1][2]
References
-
PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol (Compound Summary). National Library of Medicine.[2][3] Accessed Feb 2026.[2][3] Link
-
Sigma-Aldrich. Safety Data Sheet: 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.[1][2][3] Accessed Feb 2026.[2][3] Link
-
Fisher Scientific. Safety Data Sheet: 3-(Trifluoromethyl)pyridine.[2][9] Accessed Feb 2026.[2][3] Link
-
ECHA (European Chemicals Agency). Registration Dossier: Pyridine derivatives and halogenated pyridines.[2][3]Link[1][2][3]
Sources
- 1. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.ie [fishersci.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
